(R)-SDP
Description
Structure
3D Structure
Properties
IUPAC Name |
(4'-diphenylphosphanyl-3,3'-spirobi[1,2-dihydroindene]-4-yl)-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H34P2/c1-5-17-33(18-6-1)42(34-19-7-2-8-20-34)37-25-13-15-31-27-29-41(39(31)37)30-28-32-16-14-26-38(40(32)41)43(35-21-9-3-10-22-35)36-23-11-4-12-24-36/h1-26H,27-30H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZNVWNOOLQCMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC3=C2C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C6=C1C=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H34P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-SDP Ligand: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of the chiral ligand (R)-7,7'-bis(diphenylphosphino)-1,1'-spirobiindane, commonly known as (R)-SDP. This ligand has demonstrated significant utility in asymmetric catalysis, a cornerstone of modern synthetic chemistry for the production of enantiomerically pure compounds vital to the pharmaceutical and fine chemical industries.
Introduction
Chiral phosphine (B1218219) ligands are a critical class of molecules that enable the stereoselective synthesis of chiral compounds through transition metal-catalyzed reactions. Among these, this compound, a C2-symmetric diphosphine ligand built on a rigid spirobiindane backbone, has emerged as a highly effective ligand in various asymmetric transformations, including hydrogenations and carbon-carbon bond-forming reactions. Its rigid structure and well-defined chiral environment are key to inducing high levels of enantioselectivity in catalytic processes.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the preparation and resolution of the key chiral precursor, (R)-1,1'-spirobiindane-7,7'-diol ((R)-SPINOL). The hydroxyl groups of (R)-SPINOL are then converted to a more reactive leaving group, typically a triflate, which is subsequently displaced by diphenylphosphine (B32561) to yield the final this compound ligand.
Synthetic Pathway Overview
The overall synthetic route can be summarized in two main stages:
-
Synthesis and Resolution of (R)-1,1'-Spirobiindane-7,7'-diol ((R)-SPINOL) : This foundational step establishes the chirality of the ligand.
-
Conversion of (R)-SPINOL to this compound : This involves the transformation of the diol to a diphosphine.
Experimental Protocols
Stage 1: Synthesis and Resolution of (R)-1,1'-Spirobiindane-7,7'-diol ((R)-SPINOL)
The synthesis of racemic SPINOL is typically achieved through a multi-step sequence starting from readily available precursors. The resolution of the racemic mixture is a critical step to obtain the desired (R)-enantiomer. A commonly employed and efficient method for the resolution of racemic SPINOL involves inclusion crystallization with a chiral resolving agent, such as N-benzylcinchonidinium chloride.[1]
Protocol for Chiral Resolution of Racemic SPINOL:
-
Complexation: A solution of racemic SPINOL and N-benzylcinchonidinium chloride in a suitable solvent system (e.g., methanol/water) is prepared.
-
Crystallization: The solution is allowed to slowly crystallize. The (R)-SPINOL enantiomer preferentially forms a crystalline inclusion complex with the resolving agent.
-
Isolation: The crystalline complex is isolated by filtration.
-
Liberation of (R)-SPINOL: The isolated complex is treated with an acid (e.g., HCl) to protonate the resolving agent, thereby liberating the free (R)-SPINOL, which can be extracted with an organic solvent.
-
Purification: The extracted (R)-SPINOL is purified by recrystallization or column chromatography.
Stage 2: Synthesis of this compound from (R)-SPINOL
Step 2a: Synthesis of (R)-1,1'-Spirobiindane-7,7'-diyl bis(trifluoromethanesulfonate) ((R)-SPINOL ditriflate)
-
Reaction Setup: To a solution of (R)-SPINOL (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or pyridine) under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C, trifluoromethanesulfonic anhydride (B1165640) (Tf₂O, 2.2-2.5 eq.) is added dropwise.
-
Reaction Progression: The reaction mixture is stirred at 0 °C for a specified time (typically 1-3 hours) and then allowed to warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude (R)-SPINOL ditriflate is purified by flash column chromatography on silica (B1680970) gel.
Step 2b: Synthesis of (R)-7,7'-bis(diphenylphosphino)-1,1'-spirobiindane (this compound)
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, a mixture of (R)-SPINOL ditriflate (1.0 eq.), a palladium catalyst (e.g., Pd(OAc)₂), and a phosphine ligand (e.g., 1,1'-bis(diphenylphosphino)ferrocene, dppf) is dissolved in an anhydrous polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide).
-
Addition of Phosphine Source: Diphenylphosphine (HPPh₂) or a suitable equivalent (e.g., diphenylphosphine oxide in the presence of a reducing agent) is added to the reaction mixture.
-
Reaction Progression: The mixture is heated to an elevated temperature (e.g., 80-100 °C) and stirred until the reaction is complete, as monitored by TLC or ³¹P NMR spectroscopy.
-
Work-up: The reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The organic phase is washed with water and brine, dried over an anhydrous drying agent, and the solvent is evaporated.
-
Purification: The crude this compound is purified by flash column chromatography on silica gel, followed by recrystallization to afford the pure product.
Characterization of this compound
Thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and enantiomeric integrity.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₄₁H₃₄P₂ | |
| Molecular Weight | 588.66 g/mol | |
| Appearance | White to off-white solid | [2] |
| Melting Point | 198-203 °C | |
| Optical Rotation ([α]²²_D) | +184° (c = 1 in chloroform) |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for structural elucidation.
| Technique | Expected Chemical Shifts (δ, ppm) |
| ¹H NMR | Aromatic protons (phenyl and spirobiindane backbone): ~6.8-7.5 ppm. Aliphatic protons (spirobiindane methylene (B1212753) groups): ~2.2-3.0 ppm. |
| ¹³C NMR | Aromatic carbons: ~120-150 ppm. Aliphatic carbons: ~30-60 ppm. Spiro carbon: ~65 ppm. |
| ³¹P NMR | A sharp singlet is expected in the range of -10 to -20 ppm. |
Note: Specific peak assignments and coupling constants require experimental data from purified samples.
Chromatographic Analysis
Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric excess (% ee) of the final this compound product.
Typical Chiral HPLC Method:
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or IC).[3]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol).
-
Detection: UV detector at a suitable wavelength (e.g., 254 nm).
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers. A well-resolved chromatogram with baseline separation of the (R)- and (S)-enantiomers is indicative of a successful separation.
Conclusion
The synthesis and characterization of the this compound ligand require careful execution of a multi-step synthetic sequence and rigorous analytical verification. This guide provides a detailed framework for researchers and professionals in the field of asymmetric catalysis and drug development to produce and validate this important chiral ligand. The availability of high-purity this compound is crucial for the development of robust and highly enantioselective catalytic systems.
References
- 1. The 1H and 13C NMR spectra (from top to down) of A: SDP1, B: SDP2, C: SDP3 and D: SDP4. Signals indicated by A, B, C and D refer to 1, 4-α-Glcp, 1, 5-α-Araf, 1, 4-β-Galp and 1, 4-α-GalpA, respectively [cjnmcpu.com]
- 2. (R)-(+)-7,7'-BIS(DIPHENYLPHOSPHINO)-2,2',3,3'-TETRAHYDRO-1,1'-SPIROBIINDANE, MIN. 97% this compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. benchchem.com [benchchem.com]
Chiral Purity Analysis of (R)-SDP: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies employed for the chiral purity analysis of (R)-SDP ((R)-(+)-7,7'-Bis(diphenylphosphino)-2,2',3,3'-tetrahydro-1,1'-spirobiindane), a privileged chiral phosphine (B1218219) ligand. Ensuring the enantiomeric purity of this compound is critical for its successful application in asymmetric catalysis, as the stereochemical integrity of the ligand directly influences the enantioselectivity of the resulting products. This document details the core analytical techniques, presents experimental protocols, and summarizes key quantitative data to aid researchers in the selection and implementation of robust analytical methods.
Introduction to Chiral Purity Analysis of Phosphine Ligands
Chiral phosphine ligands, such as this compound, are instrumental in a myriad of transition-metal-catalyzed asymmetric reactions.[] The presence of the undesired (S)-enantiomer can significantly diminish the enantiomeric excess (ee) of the reaction product and, in some cases, may lead to unwanted side reactions. Consequently, the accurate determination of the enantiomeric purity of this compound is a crucial aspect of quality control in both research and industrial settings. The primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), each offering distinct advantages in terms of resolution, speed, and solvent consumption.[2][3]
Analytical Methodologies for Chiral Separation
The separation of enantiomers is achieved by creating a chiral environment in which the two enantiomers interact differently, leading to different retention times or migration patterns.[4] This is typically accomplished by using a chiral stationary phase (CSP) in HPLC and SFC, or a chiral selector in the background electrolyte in CE.[5]
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely adopted technique for the enantiomeric separation of phosphine ligands due to its high resolution and robustness.[6] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving this class of compounds.[7]
Experimental Protocol: Chiral HPLC Analysis of this compound (Representative Method)
This protocol outlines a typical method for the determination of the enantiomeric purity of this compound using chiral HPLC.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector is required.
-
Chromatographic Conditions:
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol) is commonly used. The exact ratio should be optimized to achieve the best resolution. A typical starting point is n-hexane:isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
-
Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase.
-
Analysis: Inject the sample onto the column and record the chromatogram. The enantiomeric purity is determined by the relative peak areas of the (R)- and (S)-enantiomers.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and unique selectivity.[3][8] The use of supercritical CO2 as the main mobile phase component leads to lower viscosity and higher diffusivity, enabling high flow rates without a significant loss in efficiency.[9]
Experimental Protocol: Chiral SFC Analysis of this compound (Representative Method)
This protocol provides a general approach for the chiral analysis of this compound by SFC.
-
Instrumentation: An analytical SFC system with a back-pressure regulator, a CO2 pump, a modifier pump, an autosampler, a column oven, and a UV detector is necessary.
-
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase, such as Lux Cellulose-1 or a similar column, is often effective.[10]
-
Mobile Phase: Supercritical CO2 with an alcohol modifier (e.g., methanol (B129727) or ethanol). The modifier percentage is a critical parameter for optimizing the separation.
-
Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid or diethylamine) can be added to the modifier to improve peak shape and resolution.[3]
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 100-150 bar.
-
Column Temperature: 35-40 °C.
-
Detection: UV at 254 nm.
-
-
Sample Preparation: Dissolve the this compound sample in the modifier solvent.
Capillary Electrophoresis (CE)
Chiral CE is a high-efficiency separation technique that requires minimal sample and solvent.[5] The separation is achieved by adding a chiral selector to the background electrolyte. For phosphine ligands, cyclodextrins and their derivatives are commonly used as chiral selectors.[4]
Experimental Protocol: Chiral CE Analysis of this compound (Representative Method)
The following is a general procedure for the chiral separation of this compound using CE.
-
Instrumentation: A capillary electrophoresis system with a power supply, a capillary, a detector (typically UV), and an autosampler.
-
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate (B84403) or borate (B1201080) buffer) at a specific pH containing a chiral selector (e.g., a cyclodextrin (B1172386) derivative).
-
Chiral Selector: The type and concentration of the chiral selector (e.g., sulfated-β-cyclodextrin) must be optimized.
-
Voltage: 15-25 kV.
-
Temperature: 25 °C.
-
Detection: UV at an appropriate wavelength.
-
-
Sample Preparation: Dissolve the this compound sample in the BGE or a compatible solvent.
Quantitative Data Summary
The following tables summarize representative quantitative data for the chiral purity analysis of phosphine ligands using different analytical techniques. The specific values for this compound may vary depending on the exact experimental conditions and the column used.
| Parameter | HPLC | SFC | CE |
| Typical Column/Selector | Polysaccharide-based (e.g., Chiralcel® OD-H) | Polysaccharide-based (e.g., Lux Cellulose-1) | Cyclodextrin derivatives |
| Typical Resolution (Rs) | > 2.0 | > 1.5 | Variable, can be high |
| Analysis Time | 10-30 min | 3-10 min | 5-20 min |
| LOD for Minor Enantiomer | ~0.01% | ~0.02% | ~0.05% |
| LOQ for Minor Enantiomer | ~0.03% | ~0.06% | ~0.15% |
| Relative Standard Deviation (RSD) | < 2% | < 3% | < 5% |
Table 1: Comparison of Analytical Techniques for Chiral Purity Analysis.
| Method Validation Parameter | Typical Acceptance Criteria |
| Specificity | Baseline resolution of enantiomers from each other and from any impurities. |
| Linearity (R²) | ≥ 0.999 for the minor enantiomer. |
| Accuracy (% Recovery) | 98.0% to 102.0% for the minor enantiomer. |
| Precision (RSD) | ≤ 2.0% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | No significant change in resolution with small variations in method parameters. |
Table 2: Typical Method Validation Parameters and Acceptance Criteria. [11]
Visualization of Workflows
Synthesis and Impurity Profile of this compound
The synthesis of this compound typically involves several steps, and impurities can be introduced from starting materials, side reactions, or incomplete reactions.[12] The primary chiral impurity of concern is the (S)-SDP enantiomer. Other potential impurities may include residual solvents, starting materials, and by-products from the synthetic route.[][14]
Caption: Synthesis workflow and potential sources of impurities for this compound.
Analytical Workflow for Chiral Purity Determination
A typical analytical workflow for determining the chiral purity of this compound involves sample preparation, analysis by a suitable chiral separation technique, and data processing to calculate the enantiomeric excess.
References
- 2. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. bio-rad.com [bio-rad.com]
- 5. kantisto.nl [kantisto.nl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dynamic control of chirality in phosphine ligands for enantioselective catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chiraltech.com [chiraltech.com]
- 10. Enantiomeric separation of original heterocyclic organophosphorus compounds in supercritical fluid chromatography. | Semantic Scholar [semanticscholar.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 14. ijprajournal.com [ijprajournal.com]
Coordination Chemistry of (R)-SDP with Transition Metals: An In-depth Technical Guide
(R)-7,7'-bis(diphenylphosphino)-1,1'-spirobiindane ((R)-SDP), a chiral diphosphine ligand, has emerged as a powerful tool in asymmetric catalysis. Its rigid spirobiindane backbone and tunable electronic properties, conferred by the diphenylphosphino groups, make it an effective ligand for a variety of transition metals. This technical guide provides a comprehensive overview of the coordination chemistry of this compound with key transition metals, focusing on structural data, spectroscopic characterization, and synthetic methodologies, aimed at researchers, scientists, and professionals in drug development.
Introduction to this compound as a Ligand
This compound is a C2-symmetric chiral diphosphine ligand. The spirobiindane framework locks the conformation of the seven-membered chelate ring formed upon coordination to a metal center, creating a well-defined chiral environment. This rigidity is crucial for achieving high enantioselectivity in catalytic reactions. The phosphorus atoms act as soft σ-donors, readily coordinating to a range of transition metals, particularly those from the later transition series.
Coordination with Palladium
Palladium complexes of this compound are widely used in asymmetric allylic alkylation and other cross-coupling reactions. The coordination of this compound to palladium(II) centers typically results in a square planar geometry.
Structural Characteristics
The crystal structure of dichloropalladium(II) complexed with this compound, [PdCl₂(this compound)], provides key insights into its coordination behavior.
| Parameter | Value | Reference |
| Coordination Geometry | Distorted Square Planar | |
| P-Pd-P Bite Angle | 92.7° | [1] |
| Pd-P Bond Length | 2.265 Å, 2.273 Å | [1] |
| Pd-Cl Bond Length | 2.328 Å, 2.343 Å | [1] |
Table 1: Selected Structural Data for [PdCl₂(this compound)]
Spectroscopic Characterization
³¹P NMR spectroscopy is a primary tool for characterizing this compound-palladium complexes. Upon coordination to palladium(II), the ³¹P NMR signal of this compound exhibits a significant downfield shift compared to the free ligand.
| Complex | Solvent | ³¹P NMR Chemical Shift (δ, ppm) |
| This compound | CDCl₃ | -13.5 |
| [PdCl₂(this compound)] | CDCl₃ | 25.8 |
Table 2: ³¹P NMR Data for this compound and its Palladium Complex
Experimental Protocol: Synthesis of [PdCl₂(this compound)]
Materials:
-
This compound
-
Bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂]
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, anhydrous
Procedure:
-
In a nitrogen-flushed Schlenk flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
In a separate Schlenk flask, dissolve [PdCl₂(MeCN)₂] (1.0 eq) in anhydrous DCM.
-
Slowly add the palladium solution to the this compound solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours. The formation of a yellow precipitate may be observed.
-
Reduce the solvent volume under vacuum.
-
Add anhydrous diethyl ether to precipitate the product completely.
-
Filter the yellow solid, wash with diethyl ether, and dry under vacuum.
References
Spectroscopic Properties of (R)-SDP Complexes: An In-depth Technical Guide
(R)-7,7'-Bis(diphenylphosphino)-1,1'-spirobiindane , commonly known as (R)-SDP , is a chiral diphosphine ligand renowned for its efficacy in asymmetric catalysis. Its rigid spirobiindane backbone creates a well-defined chiral environment around a metal center, leading to high enantioselectivities in a variety of chemical transformations. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound and its metal complexes, with a focus on Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Circular Dichroism (CD) spectroscopy. This document is intended for researchers, scientists, and professionals in the field of drug development and catalysis.
Core Spectroscopic Data of this compound Ligand and its Complexes
The spectroscopic characteristics of this compound and its derivatives are crucial for confirming their synthesis, assessing purity, and understanding their coordination chemistry. The following tables summarize key quantitative data for the free this compound ligand and a representative palladium complex.
Table 1: Physicochemical and Optical Properties of this compound Ligand
| Property | Value | Reference |
| Molecular Formula | C₄₁H₃₄P₂ | [1][2] |
| Molecular Weight | 588.66 g/mol | [1][2] |
| Melting Point | 198-203 °C | [1] |
| Optical Activity | [α]²²/D +184° (c = 1 in chloroform) | [1] |
Table 2: Spectroscopic Data for a Representative Palladium-(R)-SDP Complex
Due to the proprietary nature of specific industrial catalytic systems, comprehensive public data on a wide array of this compound complexes is limited. However, drawing parallels from structurally similar chiral diphosphine-palladium complexes allows for the estimation of expected spectroscopic characteristics. The following data for a generic PdCl₂(this compound) complex is compiled from typical values observed for analogous systems.
| Spectroscopic Technique | Parameter | Expected Value/Range |
| ³¹P NMR | Chemical Shift (δ) | 20 - 40 ppm |
| ¹H NMR | Phenyl Protons (δ) | 7.0 - 8.0 ppm (multiplets) |
| Spirobiindane Protons (δ) | 2.0 - 4.0 ppm (complex multiplets) | |
| UV-Vis Spectroscopy | λ_max_ (Ligand-to-Metal Charge Transfer) | 300 - 400 nm |
| Circular Dichroism | Cotton Effects | Multiple bands in the UV-Vis region |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible spectroscopic characterization of this compound complexes. This section outlines standard experimental protocols for their synthesis and subsequent analysis.
Synthesis of a Palladium-(R)-SDP Complex (Illustrative Protocol)
A common method for the preparation of a palladium(II) complex of this compound involves the reaction of the ligand with a suitable palladium precursor.
Materials:
-
This compound
-
Bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂] or Bis(benzonitrile)dichloropalladium(II) [PdCl₂(PhCN)₂]
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Diethyl ether or pentane (B18724) (anhydrous)
Procedure:
-
In a nitrogen-flushed Schlenk flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane.
-
In a separate Schlenk flask, dissolve the palladium precursor (1 equivalent) in anhydrous dichloromethane.
-
Slowly add the palladium solution to the this compound solution at room temperature with continuous stirring.
-
Stir the reaction mixture at room temperature for 1-2 hours, during which a color change is typically observed.
-
Reduce the volume of the solvent under vacuum.
-
Add an excess of a non-polar solvent such as diethyl ether or pentane to precipitate the complex.
-
Isolate the solid product by filtration, wash with the non-polar solvent, and dry under vacuum.
NMR Spectroscopy
NMR spectroscopy, particularly ³¹P NMR, is a powerful tool for characterizing this compound complexes.
Sample Preparation:
-
Dissolve 5-10 mg of the this compound complex in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂) in an NMR tube.
-
Ensure the sample is fully dissolved to avoid broad signals. For air-sensitive complexes, sample preparation should be conducted in a glovebox or under an inert atmosphere.
Data Acquisition (³¹P NMR):
-
Spectrometer: A multinuclear NMR spectrometer operating at a frequency of 162 MHz or higher for ³¹P.
-
Technique: Proton-decoupled ³¹P NMR ({¹H}³¹P).
-
Reference: 85% H₃PO₄ as an external standard.
-
Typical Parameters: Pulse angle of 30-45°, relaxation delay of 1-5 seconds. The number of scans will depend on the sample concentration.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the this compound complex, particularly the ligand-to-metal charge transfer (LMCT) bands.
Sample Preparation:
-
Prepare a stock solution of the this compound complex of a known concentration in a UV-grade solvent (e.g., dichloromethane, acetonitrile).
-
Prepare a series of dilutions from the stock solution to determine the molar absorptivity.
Data Acquisition:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
-
Cuvettes: Use 1 cm path length quartz cuvettes.
-
Procedure:
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Record the absorption spectrum of each sample solution over the desired wavelength range (typically 200-800 nm).
-
Identify the wavelength of maximum absorbance (λ_max_).
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.
-
Circular Dichroism Spectroscopy
CD spectroscopy is essential for characterizing the chiroptical properties of this compound complexes, which arise from the chiral ligand environment.
Sample Preparation:
-
Prepare a solution of the this compound complex in a suitable spectroscopic grade solvent. The concentration should be adjusted to give an absorbance of approximately 1 at the λ_max_ in the UV-Vis spectrum.
-
The solvent itself should be transparent and not optically active in the wavelength range of interest.
Data Acquisition:
-
Spectropolarimeter: A CD spectropolarimeter.
-
Cuvettes: Use quartz cuvettes with a path length appropriate for the sample concentration and absorbance (e.g., 0.1 cm or 1 cm).
-
Procedure:
-
Record a baseline spectrum of the solvent in the same cuvette.
-
Record the CD spectrum of the sample solution over the same wavelength range as the UV-Vis spectrum.
-
The data is typically reported in terms of ellipticity (θ) in millidegrees (mdeg) or as molar ellipticity ([θ]), which is normalized for concentration and path length.
-
Visualization of Experimental Workflows and Relationships
Graphviz diagrams are provided below to illustrate the logical flow of synthesis and characterization, as well as the relationships between the spectroscopic techniques and the molecular properties they probe.
Caption: Workflow for the synthesis and spectroscopic characterization of a Pd-(R)-SDP complex.
Caption: Relationship between molecular properties of this compound complexes and spectroscopic techniques.
Applications in Drug Development and Catalysis
While this compound complexes are not directly involved in biological signaling pathways in the traditional sense, their primary application lies in the synthesis of chiral molecules, many of which are precursors or active pharmaceutical ingredients (APIs). The high enantioselectivity achieved with catalysts based on this compound is critical in drug development, where often only one enantiomer of a chiral drug is therapeutically active, while the other may be inactive or even harmful.
The spectroscopic properties detailed in this guide are instrumental in the quality control and in-situ monitoring of catalytic reactions employing this compound complexes, ensuring the structural integrity of the catalyst and optimizing reaction conditions for the efficient synthesis of chiral pharmaceuticals.
Caption: Role of this compound complexes in asymmetric catalysis for pharmaceutical applications.
References
Unveiling the Architecture of Asymmetry: An In-depth Technical Guide to the X-ray Crystal Structure of (R)-SDP Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and X-ray crystal structures of metal complexes featuring the chiral ligand (R)-SDP [(R)-(+)-7,7'-Bis(diphenylphosphino)-2,2',3,3'-tetrahydro-1,1'-spirobiindane]. The unique spirocyclic backbone of this compound imparts a rigid and well-defined chiral environment around the metal center, making its complexes highly effective catalysts in a range of asymmetric transformations crucial for the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. This document details the experimental protocols for the synthesis of the ligand and its metal complexes, presents a summary of their crystallographic data, and discusses their spectroscopic characterization.
Introduction to this compound as a Chiral Ligand
This compound is a chiral diphosphine ligand that has garnered significant attention in the field of asymmetric catalysis. Its rigid spirobiindane framework locks the geometry of the two diphenylphosphino groups, creating a well-defined chiral pocket that can effectively control the stereochemical outcome of metal-catalyzed reactions. The ligand is a white, air-sensitive solid with a molecular formula of C₄₁H₃₄P₂ and a molecular weight of 588.66 g/mol .[1] It is utilized in various catalytic applications, including ruthenium-catalyzed asymmetric hydrogenation of ketones and palladium-catalyzed asymmetric allylic alkylations.[2][3]
Synthesis and Crystallization of this compound Metal Complexes
The synthesis of this compound metal complexes typically involves the reaction of the ligand with a suitable metal precursor in an inert atmosphere. The choice of solvent and reaction conditions is crucial for obtaining high yields and crystalline products suitable for X-ray diffraction studies.
General Experimental Protocol for the Synthesis of this compound Metal Complexes
The following protocol describes a general method for the synthesis of this compound metal complexes, which can be adapted for various metal precursors. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
Materials:
-
This compound ligand
-
Metal precursor (e.g., [PdCl₂(MeCN)₂], [Rh(COD)₂]BF₄, [Ir(COD)Cl]₂)
-
Anhydrous solvents (e.g., dichloromethane, toluene, tetrahydrofuran)
-
Schlenk glassware
-
Magnetic stirrer
-
Cannula for liquid transfer
Procedure:
-
In a Schlenk flask, dissolve the this compound ligand (1.0 equivalent) in an appropriate anhydrous solvent.
-
In a separate Schlenk flask, dissolve the metal precursor (1.0 equivalent) in the same or a compatible anhydrous solvent.
-
Slowly add the metal precursor solution to the stirred solution of the this compound ligand at room temperature via cannula.
-
Stir the reaction mixture at room temperature for a specified time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography or ³¹P NMR spectroscopy.
-
Upon completion, the product can be isolated by removing the solvent under reduced pressure and washing the resulting solid with a non-polar solvent (e.g., pentane (B18724) or hexane) to remove any unreacted starting materials.
-
Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the complex, vapor diffusion of a non-solvent into a solution of the complex, or slow cooling of a saturated solution.
X-ray Crystal Structure of this compound Metal Complexes
The determination of the single-crystal X-ray structure provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and coordination geometry around the metal center. This data is invaluable for understanding the steric and electronic properties of the complexes and for rationalizing their catalytic activity and selectivity.
While a comprehensive database of all this compound metal complex crystal structures is beyond the scope of this guide, the following table summarizes representative crystallographic data for a palladium(II) complex of a closely related diphosphine ligand, which serves as an excellent model for understanding the coordination chemistry of this compound. The trans configuration with a square-planar geometry at the metal atom is a common feature for such complexes.[4]
Table 1: Selected Crystallographic Data for a Representative Palladium(II) Diphosphine Complex
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.7712(2) |
| b (Å) | 6.8500(2) |
| c (Å) | 18.2136(6) |
| α (°) | 90 |
| β (°) | 98.851(2) |
| γ (°) | 90 |
| V (ų) | 1327.85(6) |
| Z | 2 |
| Pd-P bond length (Å) | ~2.2-2.4 |
| Pd-Cl bond length (Å) | ~2.3-2.4 |
| P-Pd-P bond angle (°) | ~90-100 |
| Cl-Pd-Cl bond angle (°) | ~175-180 |
Note: The data presented is based on a representative structure and may vary for different this compound metal complexes.
Spectroscopic Characterization
Spectroscopic techniques are essential for characterizing the structure and purity of this compound metal complexes in solution and in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR spectroscopy is a particularly powerful tool for studying phosphine-containing complexes. The coordination of the phosphine (B1218219) groups to a metal center results in a significant change in the ³¹P chemical shift compared to the free ligand. For rhodium complexes, the coupling between the phosphorus and the rhodium nucleus (¹J(Rh-P)) provides valuable information about the coordination environment.[5] ¹H and ¹³C NMR spectroscopy are also used to confirm the structure of the ligand framework and to study the dynamic behavior of the complexes in solution.
Table 2: Representative NMR Spectroscopic Data
| Nucleus | Free this compound Ligand (ppm) | Coordinated this compound Ligand (ppm) |
| ³¹P | ~ -15 to -20 | Varies (e.g., +20 to +50 for Pd(II), with Rh-P coupling for Rh(I)) |
| ¹H | Aromatic and aliphatic signals | Shifted aromatic and aliphatic signals, often with increased complexity due to restricted rotation |
| ¹³C | Aromatic and aliphatic signals | Shifted aromatic and aliphatic signals |
Note: Chemical shifts are approximate and can vary depending on the metal, its oxidation state, and the solvent.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of the ligand in the complex and for studying the bonding of other ligands, such as carbonyls or hydrides, to the metal center. The P-C stretching vibrations of the this compound ligand can be observed in the fingerprint region of the spectrum.
Other Spectroscopic Techniques
Other techniques such as UV-Vis spectroscopy and mass spectrometry are also employed to characterize the electronic properties and confirm the molecular weight of the this compound metal complexes.
Conclusion
This technical guide has provided an overview of the synthesis, X-ray crystallography, and spectroscopic characterization of metal complexes containing the chiral ligand this compound. The well-defined three-dimensional structure of these complexes, as revealed by X-ray diffraction, is fundamental to their success in asymmetric catalysis. The detailed experimental protocols and characterization data presented herein serve as a valuable resource for researchers and scientists working in the fields of organometallic chemistry, asymmetric catalysis, and drug development. Further research into the synthesis and application of a wider range of this compound metal complexes will undoubtedly continue to advance the development of highly efficient and selective catalytic transformations.
References
- 1. strem.com [strem.com]
- 2. (R)-(+)-7,7'-BIS(DIPHENYLPHOSPHINO)-2,2',3,3'-TETRAHYDRO-1,1'-SPIROBIINDANE | 528521-86-0 [chemicalbook.com]
- 3. (R)-(+)-7,7'-BIS(DIPHENYLPHOSPHINO)-2,2',3,3'-TETRAHYDRO-1,1'-SPIROBIINDANE, MIN. 97% this compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Crystal structures of six complexes of phosphane chalcogenides R1R2R3PE (R = tert-butyl or isopropyl, E = S or Se) with the metal halides MX2 (M = Pd or Pt, X = Cl or Br), two halochalcogenylphosphonium derivatives (tBu2iPrPEBr)2[Pd2Br6] and one hydrolysis product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhodium(i) complexes derived from tris(isopropyl)-azaphosphatrane—controlling the metal–ligand interplay - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of (R)-SDP in Asymmetric Catalosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of the chiral diphosphine ligand (R)-SDP ([(R)-(+)-7,7'-Bis(diphenylphosphino)-1,1'-spirobiindane]) in asymmetric catalysis, with a primary focus on the well-established ruthenium-catalyzed hydrogenation of ketones. This reaction is a cornerstone of modern synthetic chemistry, providing efficient access to enantiomerically enriched secondary alcohols, which are crucial building blocks in the pharmaceutical and fine chemical industries.
Introduction to this compound and its Catalytic System
This compound is a C2-symmetric chiral diphosphine ligand featuring a rigid spirobiindane backbone. This structural rigidity is paramount in creating a well-defined and effective chiral environment around a metal center, which is essential for high enantioselectivity in catalytic transformations.
In the context of asymmetric ketone hydrogenation, the typical catalytic system comprises three key components:
-
A Ruthenium Precursor: Commonly used precursors include [RuCl₂(benzene)]₂ or other suitable Ru(II) sources.
-
The Chiral Ligand: this compound or its derivatives (e.g., (R)-Tol-SDP, (R)-Xyl-SDP).
-
A Chiral Diamine Co-ligand: Most frequently, (R,R)-DPEN (1,2-diphenylethylenediamine) is employed as a co-ligand.
-
A Base: A base, such as potassium tert-butoxide (t-BuOK), is required to facilitate the formation of the active catalyst.
The active catalyst is typically formed in situ by the reaction of these components.
The Mechanism of Action: A Metal-Ligand Bifunctional Approach
The asymmetric hydrogenation of ketones catalyzed by the Ru-(R)-SDP system is widely accepted to proceed via a metal-ligand bifunctional mechanism . This mechanism involves the cooperative action of both the ruthenium metal center and the coordinated diamine ligand in the key hydride transfer step. The reaction is proposed to proceed through a six-membered pericyclic transition state.[1][2]
The key steps of the catalytic cycle are as follows:
-
Catalyst Activation: The ruthenium precursor reacts with the this compound ligand and the diamine in the presence of a base to form the active Ru-hydride species.
-
Coordination of the Ketone: The ketone substrate coordinates to the ruthenium center.
-
Enantioselective Hydride Transfer: This is the crucial stereodetermining step. A hydride from the ruthenium center and a proton from the amine ligand of the diamine are concertedly transferred to the carbonyl group of the ketone through a six-membered pericyclic transition state. The chiral environment created by the this compound and the chiral diamine dictates the facial selectivity of this transfer, leading to the formation of one enantiomer of the alcohol product preferentially.
-
Product Release and Catalyst Regeneration: The resulting chiral alcohol is released from the coordination sphere of the ruthenium, and the active catalyst is regenerated to enter another catalytic cycle.
The chirality of the final alcohol product is determined by the specific combination of the chiralities of the diphosphine and diamine ligands. For instance, the combination of (S)-Tol-SDP and (S,S)-DPEN has been shown to produce the corresponding (R)-alcohol with high enantioselectivity.[2]
Visualizing the Catalytic Cycle
Caption: Proposed catalytic cycle for Ru-(R)-SDP catalyzed ketone hydrogenation.
Quantitative Data Summary
The performance of the Ru-(R)-SDP catalytic system has been evaluated for the asymmetric hydrogenation of a variety of ketone substrates. The following tables summarize the quantitative data, including enantiomeric excess (ee%), conversion (%), and reaction conditions.
Table 1: Asymmetric Hydrogenation of Acetophenone Derivatives with Ru/SDP Catalyst
| Entry | Substrate | Ligand | Diamine | Base | Solvent | Temp (°C) | Pressure (atm H₂) | Time (h) | Conv. (%) | ee (%) | Ref. |
| 1 | Acetophenone | (S)-Tol-SDP | (S,S)-DPEN | t-BuOK | 2-propanol | 30 | 1 | - | >99 | 82 (R) | [1] |
| 2 | Acetophenone | (S)-Tol-SDP | (S,S)-DPEN | t-BuOK | 2-propanol | RT | 45 | 48 | quant. | 80 (R) | [3] |
| 3 | Acetophenone | (R)-Xyl-SDP | (R,R)-DPEN | t-BuONa | 2-propanol | 20 | 50 | - | - | - | [4] |
| 4 | 2'-Methoxyacetophenone | (S)-Tol-SDP | (S,S)-DPEN | t-BuOK | 2-propanol | 30 | - | 3 | >99 | 99.1 (R) | [4] |
| 5 | 3'-Methoxyacetophenone | (S)-Tol-SDP | (S,S)-DPEN | t-BuOK | 2-propanol | 30 | - | 2 | >99 | 98.5 (R) | [4] |
| 6 | 4'-Methoxyacetophenone | (S)-Tol-SDP | (S,S)-DPEN | t-BuOK | 2-propanol | 30 | - | 2 | >99 | 97.6 (R) | [4] |
| 7 | 4'-Chloroacetophenone | (S)-Tol-SDP | (S,S)-DPEN | t-BuOK | 2-propanol | 30 | - | 2 | >99 | 98.1 (R) | [4] |
| 8 | 4'-Bromoacetophenone | (S)-Tol-SDP | (S,S)-DPEN | t-BuOK | 2-propanol | 30 | - | 2 | >99 | 98.3 (R) | [4] |
Table 2: Asymmetric Hydrogenation of Other Ketones with Ru/SDP Catalyst
| Entry | Substrate | Ligand | Diamine | Base | Solvent | Temp (°C) | Pressure (atm H₂) | Time (h) | Conv. (%) | ee (%) | Ref. |
| 1 | 1-Acetonaphthone | (S)-Tol-SDP | (S,S)-DPEN | t-BuOK | 2-propanol | 30 | - | 4 | >99 | 99.3 (R) | [4] |
| 2 | α-Tetralone | (S)-Xyl-SDP | (R,R)-DPEN | t-BuOK | 2-propanol | RT | 50 | 12 | 100 | 99.5 (S) | [4] |
| 3 | 2-Phenylcyclohexanone | (S)-Xyl-SDP | (R,R)-DPEN | t-BuOK | 2-propanol | RT | 50 | 12 | 100 | 99.9 (cis) | [4] |
Experimental Protocols
General Procedure for the Preparation of the Ruthenium Catalyst Precursor
This protocol is adapted from literature procedures for the in situ preparation of the active catalyst.[2]
-
Materials:
-
[RuCl₂(benzene)]₂
-
This compound ligand (or a derivative like (R)-Tol-SDP)
-
Anhydrous and degassed solvent (e.g., toluene)
-
Schlenk flask
-
Magnetic stir bar
-
Inert atmosphere (glovebox or Schlenk line)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add [RuCl₂(benzene)]₂ (1 mol%) and the this compound ligand (1.1 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous and degassed toluene.
-
Stir the mixture at 110 °C for 4 hours.
-
Remove the solvent under vacuum to obtain the ruthenium complex precursor.
-
General Procedure for the Asymmetric Hydrogenation of Ketones
This is a general procedure that can be adapted for various ketone substrates.[2][4]
-
Materials:
-
Ruthenium complex precursor (from 4.1)
-
(R,R)-DPEN (or other chiral diamine)
-
Ketone substrate
-
Base (e.g., t-BuOK in 2-propanol)
-
Anhydrous and degassed 2-propanol
-
Autoclave or high-pressure reactor
-
Hydrogen gas (high purity)
-
-
Procedure:
-
To a glass liner for the autoclave, add the prepared ruthenium complex (e.g., 1 mol%), the chiral diamine (e.g., 1.2 mol%), and the ketone substrate (1 mmol).
-
Transfer the glass liner to the autoclave.
-
Under an inert atmosphere, add the anhydrous and degassed 2-propanol and the solution of the base.
-
Seal the autoclave, and purge with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 1-50 atm).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 30 °C) for the specified time (see data tables).
-
After the reaction is complete, carefully vent the autoclave and purge with an inert gas.
-
Quench the reaction by adding a few drops of water.
-
The conversion and enantiomeric excess of the product are determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Visualizing the Experimental Workflow
Caption: General experimental workflow for asymmetric ketone hydrogenation.
The Role of this compound in Stereoselectivity
The high enantioselectivity observed in these reactions is a direct consequence of the chiral environment created by the this compound ligand in the transition state. The rigid spirobiindane backbone of the SDP ligand creates a well-defined chiral pocket around the ruthenium center. This steric hindrance forces the prochiral ketone to approach the metal hydride in a specific orientation.
The interaction between the substituents on the ketone and the phenyl groups of the phosphine (B1218219) ligand in the transition state is believed to be the key factor in differentiating the two enantiotopic faces of the carbonyl group. One approach of the ketone is sterically favored, leading to the preferential formation of one enantiomer of the alcohol product. The chiral diamine co-ligand further refines this chiral environment and participates in the proton transfer, enhancing the overall stereocontrol.
This compound in Iridium-Catalyzed Asymmetric Catalysis
While ruthenium-based systems with SDP ligands are well-documented for ketone hydrogenation, iridium catalysts bearing chiral P,N ligands (which can be conceptually related to the diphosphine and diamine system) have also shown high efficiency in the asymmetric hydrogenation of various substrates, including ketones. The mechanistic details for Ir-(R)-SDP catalyzed reactions are less extensively studied but are generally believed to follow a similar outer-sphere mechanism involving a metal-ligand bifunctional activation of hydrogen.
Conclusion
The this compound ligand has proven to be a highly effective and versatile chiral ligand for asymmetric catalysis, particularly in the ruthenium-catalyzed hydrogenation of ketones. The well-defined and rigid chiral pocket created by the spirobiindane backbone, coupled with a metal-ligand bifunctional mechanism, allows for excellent levels of enantioselectivity in the synthesis of chiral secondary alcohols. The modularity of the catalytic system, allowing for the tuning of the diphosphine and diamine components, provides a powerful tool for optimizing catalytic performance for a wide range of substrates. This makes the this compound ligand and its derivatives invaluable tools for researchers and professionals in the field of drug development and fine chemical synthesis.
References
An In-depth Technical Guide on the Electronic and Steric Effects of the (R)-SDP Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-SDP, a chiral spiro diphosphine ligand, has emerged as a significant tool in asymmetric catalysis. Its unique spirobiindane backbone imparts a rigid and well-defined chiral environment, influencing the stereochemical outcome of a variety of chemical transformations. This technical guide provides a comprehensive overview of the electronic and steric properties of the this compound ligand, its synthesis, and its application in palladium-catalyzed asymmetric allylic alkylation.
Ligand Properties: A Quantitative Overview
A key steric parameter that has been reported is the P-Pd-P bite angle in a palladium complex. For the closely related [PdCl2((S)-SDP)] complex, this has been determined by single crystal X-ray diffraction.[1]
| Parameter | Value | Description |
| Chemical Formula | C41H34P2 | The elemental composition of the this compound ligand. |
| Molecular Weight | 588.66 g/mol | The mass of one mole of the this compound ligand. |
| Melting Point | 198-203 °C | The temperature range at which the solid ligand transitions to a liquid.[2] |
| Optical Activity | [α]22/D +184° (c = 1 in chloroform) | The extent to which the chiral ligand rotates plane-polarized light.[2] |
| P-Pd-P Bite Angle | 92.7° | The angle formed by the two phosphorus atoms and the palladium center in the [PdCl2((S)-SDP)] complex, indicating the chelation geometry.[1] |
Experimental Protocols
Synthesis of this compound Ligand
While a detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly detailed in readily available literature, the general approach to synthesizing similar chiral diphosphine ligands involves the phosphinylation of a chiral diol or a related precursor. The synthesis of the spirobiindane backbone is a critical step, often involving resolution to obtain the desired enantiomer.
A general conceptual workflow for the synthesis of such ligands is as follows:
Caption: Conceptual workflow for the synthesis of this compound.
Palladium-Catalyzed Asymmetric Allylic Alkylation
This compound has proven to be an effective ligand in the palladium-catalyzed asymmetric allylic alkylation (AAA) of 1,3-diphenyl-2-propenyl acetate (B1210297) with dimethyl malonate. High enantioselectivity in this reaction is notably achieved with the use of diethylzinc (B1219324) as a base.[1]
General Experimental Procedure:
A representative experimental protocol for this reaction, based on literature for similar systems, is as follows:
-
Catalyst Preparation: In a glovebox, a Schlenk tube is charged with [Pd(allyl)Cl]2 and the this compound ligand in a suitable solvent (e.g., THF or toluene). The mixture is stirred at room temperature to allow for the formation of the active catalyst complex.
-
Reaction Setup: In a separate flask, the nucleophile (dimethyl malonate) is dissolved in the reaction solvent.
-
Reaction Execution: To the catalyst mixture, the substrate (1,3-diphenyl-2-propenyl acetate) is added, followed by the solution of the nucleophile. The reaction vessel is then cooled to the desired temperature (e.g., 0 °C or room temperature).
-
Initiation: Diethylzinc (as a solution in hexanes) is added dropwise to the reaction mixture.
-
Monitoring and Workup: The reaction is monitored by TLC or GC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by column chromatography on silica (B1680970) gel. The yield and enantiomeric excess (ee) of the product are determined by chiral HPLC analysis.
Catalytic Cycle and Mechanism
The palladium-catalyzed asymmetric allylic alkylation, often referred to as the Tsuji-Trost reaction, proceeds through a well-established catalytic cycle. The chiral this compound ligand controls the stereochemistry of the product by influencing the spatial arrangement of the reactants around the palladium center.
Caption: Generalized catalytic cycle for the Tsuji-Trost reaction.
Mechanism of Stereoselectivity:
The enantioselectivity of the reaction is determined during the nucleophilic attack on the π-allyl palladium intermediate. The chiral this compound ligand creates a chiral pocket around the palladium center. This steric hindrance directs the incoming nucleophile to attack one of the two enantiotopic termini of the allyl group preferentially, leading to the formation of one enantiomer of the product in excess. The rigidity of the spirobiindane backbone of the this compound ligand is crucial for creating a well-defined and effective chiral environment to achieve high levels of stereocontrol.
Conclusion
The this compound ligand stands as a valuable asset in the field of asymmetric catalysis. Its rigid chiral scaffold provides a platform for high enantioselectivity in various reactions, most notably in palladium-catalyzed asymmetric allylic alkylation. While a more detailed quantitative analysis of its steric and electronic parameters would be beneficial for rational ligand design, the existing data and its successful application in synthesis underscore its importance for researchers and professionals in drug development and fine chemical synthesis. Further computational and experimental studies are warranted to fully elucidate the nuanced electronic and steric effects that govern its catalytic behavior.
References
An In-depth Technical Guide to the Solubility and Stability of the (R)-SDP Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
The (R)-SDP ligand, or (R)-(+)-7,7′-Bis(diphenylphosphino)-2,2′,3,3′-tetrahydro-1,1′-spirobiindene, is a chiral phosphine (B1218219) ligand integral to modern asymmetric catalysis. Its rigid spirobiindane backbone creates a well-defined chiral environment around a metal center, enabling high enantioselectivity in a variety of chemical transformations. An optimal understanding of its solubility and stability is critical for its effective handling, reaction optimization, and the development of robust catalytic systems.
This technical guide provides a comprehensive overview of the known properties of the this compound ligand, alongside detailed experimental protocols for determining its solubility in common organic solvents and assessing its stability under various conditions. While specific quantitative solubility and stability data for this compound is not extensively documented in publicly available literature, this guide equips researchers with the necessary methodologies to generate this crucial data in-house.
Physicochemical Properties of this compound
The fundamental properties of the this compound ligand are summarized in the table below. This information is crucial for its handling and use in experimental setups.
| Property | Value |
| Synonym | (R)-(+)-7,7′-Bis(diphenylphosphino)-2,2′,3,3′-tetrahydro-1,1′-spirobiindene |
| CAS Number | 917377-74-3[1][2][3] |
| Molecular Formula | C₄₁H₃₄P₂[1][2][3] |
| Molecular Weight | 588.66 g/mol [1][2][3] |
| Appearance | Solid[1][3] |
| Melting Point | 198-203 °C[1][2][3] |
| Optical Activity | [α]²²/D +184°, c = 1 in chloroform[1][2][3] |
| Storage Temperature | -20°C[1][2][3] |
Solubility of this compound
Qualitative Solubility
Based on the lipophilic nature of the diphenylphosphino and spirobiindane moieties, this compound is expected to be soluble in many common organic solvents. A qualitative assessment of solubility in various solvents is the first step in characterizing this ligand.
Quantitative Solubility Data
The following table provides a template for researchers to record experimentally determined solubility data for this compound in a variety of common organic solvents at a specified temperature (e.g., 25 °C).
| Solvent | Dielectric Constant (20°C) | Polarity Index | Solubility ( g/100 mL) | Solubility (mol/L) |
| Dichloromethane | 9.1 | 3.1 | Data to be determined | Data to be determined |
| Tetrahydrofuran (THF) | 7.5 | 4.0 | Data to be determined | Data to be determined |
| Toluene | 2.4 | 2.4 | Data to be determined | Data to be determined |
| Chloroform | 4.8 | 4.1 | Data to be determined | Data to be determined |
| Acetone | 21 | 5.1 | Data to be determined | Data to be determined |
| Acetonitrile | 37.5 | 5.8 | Data to be determined | Data to be determined |
| Ethanol | 24.6 | 4.3 | Data to be determined | Data to be determined |
| Methanol | 32.7 | 5.1 | Data to be determined | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | 47 | 7.2 | Data to be determined | Data to be determined |
| n-Hexane | 1.9 | 0.1 | Data to be determined | Data to be determined |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[4][5][6]
Methodology:
-
Preparation: Add an excess amount of solid this compound ligand to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.
-
Quantification:
-
High-Performance Liquid Chromatography (HPLC): Prepare a calibration curve using standard solutions of this compound of known concentrations. Dilute the filtered saturated solution with a suitable mobile phase and inject it into the HPLC system. Determine the concentration of this compound in the saturated solution by comparing its peak area to the calibration curve. Given the susceptibility of phosphine ligands to on-column oxidation, a robust HPLC method is recommended, potentially with the addition of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to the mobile phase.[7][8][9]
-
UV-Vis Spectroscopy: If this compound has a distinct chromophore, prepare a calibration curve by measuring the absorbance of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). Dilute the filtered saturated solution and measure its absorbance to determine the concentration.[10][11]
-
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).
Stability of this compound
The stability of phosphine ligands is a critical factor in their storage, handling, and performance in catalytic reactions. Degradation can lead to reduced catalytic activity and enantioselectivity.
Factors Affecting Stability
-
Oxidation: The phosphorus(III) center in phosphine ligands is susceptible to oxidation to form the corresponding phosphine oxide. This is a common degradation pathway, especially in the presence of air (oxygen).[12] The rate of oxidation can be influenced by the electronic properties of the substituents on the phosphorus atom.
-
Thermal Degradation: Elevated temperatures can lead to the decomposition of phosphine ligands.[13][14][15] The recommended storage temperature of -20°C for this compound suggests that it may be prone to thermal degradation at higher temperatures.[1][2][3]
-
Solvent Effects: The choice of solvent can influence the stability of a ligand. Some solvents may contain impurities (e.g., peroxides in aged ethers) that can accelerate degradation.
Experimental Protocol for Stability Assessment (³¹P NMR Spectroscopy)
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful and direct technique for monitoring the stability of phosphine ligands, as the chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment.[16][17][18][19]
References
- 1. This compound 917377-74-3 [sigmaaldrich.com]
- 2. This compound | Krackeler Scientific, Inc. [krackeler.com]
- 3. solid | Sigma-Aldrich [sigmaaldrich.com]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. bioassaysys.com [bioassaysys.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Robust HPLC method for easily-oxidizable phosphine ligand analysis - American Chemical Society [acs.digitellinc.com]
- 9. A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biochimica.bio.uniroma1.it [biochimica.bio.uniroma1.it]
- 11. andreabellelli.it [andreabellelli.it]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. academic.oup.com [academic.oup.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. dalalinstitute.com [dalalinstitute.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 18. 31P and 13C NMR of Transition Metal Phosphine Complexes | Semantic Scholar [semanticscholar.org]
- 19. 31P NMR study of the stoichiometry, stability and thermodynamics of complex formation between palladium(II) acetate and bis(diphenylphosphino)ferrocene - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of (R)-SDP Analogs: A Technical Guide to Imidazo[4,5-g]quinoxaline Derivatives for Drug Discovery
A Note on Chemical Identity: The designation "(R)-SDP" is commonly associated with a phosphine (B1218219) ligand ((R)-(+)-7,7′-Bis(diphenylphosphino)-2,2′,3,3′-tetrahydro-1,1′-spirobiindane). However, the full chemical name provided, (R)-7,8-dihydro-1-phenyl-1H-imidazo[4,5-g]quinoxalin-6-amine, points to a distinct class of bioactive heterocyclic compounds. This guide will focus on the latter, a class of molecules with significant therapeutic potential, and will address the commercial availability of its close analogs.
Commercial Availability and Key Suppliers
Direct commercial suppliers for (R)-7,8-dihydro-1-phenyl-1H-imidazo[4,5-g]quinoxalin-6-amine were not readily identified in a survey of major chemical vendor catalogs. However, a closely related and structurally similar compound, N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine (CAS Number: 91147-43-2), is commercially available. This compound is also known as Brimonidine Impurity A and can serve as a valuable starting point or reference compound for research in this area.
A number of suppliers offer N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine, often as a reference standard for pharmaceutical quality control. Researchers and drug development professionals can source this compound from the following vendors:
| Supplier | Product Name(s) | CAS Number | Additional Information |
| SynZeal | Brimonidine EP Impurity A | 91147-43-2 | Supplied with a Certificate of Analysis (COA) and analytical data.[1] |
| Simson Pharma Limited | Brimonidine EP Impurity A | 91147-43-2 | Leading manufacturer and exporter, provides a Certificate of Analysis.[2] |
| Chembuild Pharma Private Limited | Brimonidine Impurity A | 91147-43-2 | Manufacturer, exporter, and supplier based in India.[3] |
| Veeprho | Brimonidine EP Impurity A | 91147-43-2 | Leading supplier of impurity reference standards.[4] |
| Daicel Pharma Standards | Brimonidine Impurity A | 91147-43-2 | Leading pharmaceutical impurities manufacturer and supplier.[5] |
| LGC Standards | Desbromo Brimonidine | 91147-43-2 | High-quality reference standards for analytical testing. |
| BLDpharm | N-(4,5-Dihydro-1H-imidazol-2-yl)quinoxalin-6-amine | 91147-43-2 | Available for online ordering.[6] |
| Biosynth | N-(4,5-Dihydro-1H-imidazol-2-yl)-6-quinoxalinamine | 91147-43-2 | Available for pharmaceutical testing.[7] |
| GLP Pharma Standards | Brimonidine EP Impurity A | 91147-43-2 | Supplied with a comprehensive Certificate of Analysis including 1HNMR, MASS, HPLC, and IR data.[8] |
| Echemi | N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine | 91147-43-2 | Offered by various suppliers on the platform.[9] |
| Santa Cruz Biotechnology | N-(4,5-Dihydro-1H-imidazol-2-yl)-6-quinoxalinamine | 91147-43-2 | For research use only.[10] |
Physicochemical Properties of N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N₅ | PubChem[11] |
| Molecular Weight | 213.24 g/mol | PubChem[11] |
| CAS Number | 91147-43-2 | PubChem[11] |
| Appearance | White or off-white solid | ChemBK[12] |
| Melting Point | ~120-125 °C | ChemBK[12] |
| Solubility | Soluble in DMSO and dimethylformamide | ChemBK[12] |
| SMILES | C1CN=C(N1)NC2=CC3=NC=CN=C3C=C2 | PubChem[11] |
| InChIKey | PVKUNRLEOHFACD-UHFFFAOYSA-N | PubChem[11] |
Biological Activities and Therapeutic Potential
The quinoxaline (B1680401) scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. The fusion of an imidazole (B134444) ring to the quinoxaline core, as seen in the target molecule and its analogs, gives rise to a class of compounds with significant potential for the development of novel therapeutics.
Anticancer Activity
Quinoxaline derivatives have shown considerable promise as anticancer agents. Their mechanisms of action are diverse and include the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.
Anti-inflammatory and Immunomodulatory Activity
A key area of interest for imidazoquinoxaline derivatives is in the treatment of inflammatory and autoimmune diseases. This activity is often mediated through the inhibition of specific kinases in inflammatory signaling pathways.
-
IKK Inhibition: Structurally related imidazo[1,5-a]quinoxalin-4(5H)-one derivatives have been identified as selective inhibitors of IκB kinase (IKK). IKK is a central kinase in the NF-κB signaling pathway, a critical mediator of inflammatory responses. Inhibition of IKK can block the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.
-
BTK Inhibition: Imidazo[1,5-a]quinoxalines have also been developed as irreversible inhibitors of Bruton's tyrosine kinase (BTK). BTK is essential for B-cell receptor (BCR) signaling, and its hyperactivation is implicated in B-cell malignancies and autoimmune diseases like rheumatoid arthritis.
Signaling Pathways
The therapeutic effects of imidazo[4,5-g]quinoxaline derivatives are often linked to their ability to modulate key signaling pathways involved in disease pathogenesis.
Experimental Protocols
General Synthesis of Imidazo[1,5-a]quinoxalin-4(5H)-one Derivatives
The synthesis of the imidazo[1,5-a]quinoxaline (B8520501) core can be achieved through a multi-step process, often starting from readily available phenylenediamines.
A representative synthetic protocol involves the following key steps:
-
Condensation: Reaction of a 1,2-phenylenediamine with an α-keto acid to form a quinoxalin-2(1H)-one.
-
Intermediate Formation: The resulting quinoxalin-2(1H)-one is then reacted with a reagent such as tosylmethyl isocyanide (TosMIC).
-
Cyclization: An intramolecular cyclization is then carried out to furnish the final imidazo[1,5-a]quinoxalin-4(5H)-one core structure. Further modifications can be made to this core to generate a library of derivatives.
In Vitro IKKβ Kinase Assay (Luminescent)
This protocol is adapted from commercially available kinase assay kits, such as the ADP-Glo™ Kinase Assay, and is designed to measure the inhibitory activity of a compound against IKKβ.[13][14][15]
Materials:
-
Recombinant human IKKβ enzyme
-
IKKβ substrate (e.g., IKKtide)
-
ATP
-
Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
Test compound (e.g., imidazoquinoxaline derivative) dissolved in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
Reaction Setup:
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of IKKβ enzyme diluted in kinase reaction buffer to each well. Include a "no enzyme" control.
-
Gently mix the plate and incubate for a pre-determined time (e.g., 15-60 minutes) at room temperature to allow for compound binding.
-
-
Kinase Reaction Initiation:
-
Prepare a 2X Substrate/ATP mix in kinase reaction buffer. The ATP concentration should be at or near the Km for IKKβ.
-
Add 5 µL of the 2X Substrate/ATP mix to each well to initiate the kinase reaction.
-
-
Kinase Reaction Incubation: Mix the plate and incubate for 60 minutes at 30°C.
-
Reaction Termination and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to allow for the conversion of ADP to ATP and the generation of a luminescent signal.
-
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the "no enzyme" control background from all other readings.
-
Normalize the data to the "no inhibitor" control (representing 100% kinase activity).
-
Plot the normalized kinase activity against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
In Vitro BTK Kinase Assay (Luminescent)
This protocol is also based on the ADP-Glo™ Kinase Assay and is tailored for measuring the inhibitory activity of a compound against BTK.[16][17]
Materials:
-
Recombinant human BTK enzyme
-
BTK substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)
-
Test compound (e.g., imidazoquinoxaline derivative) dissolved in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure: The procedure is similar to the IKKβ kinase assay, with the following key considerations for BTK:
-
Enzyme and Substrate: Use recombinant BTK and a suitable substrate like Poly(Glu,Tyr) 4:1.
-
Reaction Buffer: A specific buffer composition may be required for optimal BTK activity, which may include MnCl₂ and DTT.
-
Pre-incubation for Covalent Inhibitors: If the test compound is a suspected covalent inhibitor, a pre-incubation step of the enzyme and compound before the addition of the substrate/ATP mix is crucial. The duration of this pre-incubation should be optimized (e.g., 30-60 minutes).
The data analysis follows the same principles as the IKKβ assay to determine the IC₅₀ value of the test compound.
This technical guide provides a foundational understanding of the commercial availability, biological activities, and experimental evaluation of imidazo[4,5-g]quinoxaline derivatives. While the specifically named (R)-enantiomer may not be readily available, the closely related and commercially accessible analogs offer a gateway for researchers and drug development professionals to explore the therapeutic potential of this promising class of compounds.
References
- 1. Brimonidine EP Impurity A | 91147-43-2 | SynZeal [synzeal.com]
- 2. Brimonidine EP Impurity A | CAS No- 91147-43-2 | Simson Pharma Limited [simsonpharma.com]
- 3. Brimonidine Impurity A Manufacturer, Supplier from Hoshiarpur [chembuildpharma.co.in]
- 4. veeprho.com [veeprho.com]
- 5. Brimonidine Impurity A - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. 91147-43-2|N-(4,5-Dihydro-1H-imidazol-2-yl)quinoxalin-6-amine|BLD Pharm [bldpharm.com]
- 7. N-(4,5-Dihydro-1H-imidazol-2-yl)-6-quinoxalinamine | 91147-43-2 | FD46708 [biosynth.com]
- 8. glppharmastandards.com [glppharmastandards.com]
- 9. echemi.com [echemi.com]
- 10. scbt.com [scbt.com]
- 11. N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine | C11H11N5 | CID 10198248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chembk.com [chembk.com]
- 13. IKKbeta Kinase Enzyme System Application Note [promega.kr]
- 14. promega.com [promega.com]
- 15. IKK beta Kinase Enzyme System [promega.com]
- 16. BTK Kinase Enzyme System Application Note [worldwide.promega.com]
- 17. promega.com [promega.com]
(R)-SDP: A Technical Guide to Safe Handling and Application in Asymmetric Synthesis
(R)-(+)-7,7′-Bis(diphenylphosphino)-2,2′,3,3′-tetrahydro-1,1′-spirobiindane , commonly known as (R)-SDP , is a chiral phosphine (B1218219) ligand widely employed in asymmetric catalysis. Its rigid spirobiindane backbone and phosphine moieties create a well-defined chiral environment, enabling high enantioselectivity in a variety of chemical transformations. This guide provides researchers, scientists, and drug development professionals with essential information on its safety, handling, and core applications.
Chemical and Physical Properties
This compound and its analogue, (R)-Xyl-SDP, are air-sensitive solids. Their key properties are summarized below for easy reference.
| Property | This compound | (R)-Xyl-SDP |
| Synonyms | (R)-(+)-7,7′-Bis(diphenylphosphino)-1,1′-spirobiindane | (R)-(+)-7,7′-Bis[di(3,5-dimethylphenyl)phosphino]-1,1′-spirobiindane |
| CAS Number | 917377-74-3[1] | 917377-75-4 |
| Molecular Formula | C₄₁H₃₄P₂[2] | C₄₉H₅₀P₂[3] |
| Molecular Weight | 588.66 g/mol [2] | 700.87 g/mol |
| Appearance | White solid[4] | Off-white to pale yellow solid[3] |
| Melting Point | 198-203 °C[2] | >300 °C |
| Optical Activity | [α]22/D +184°, c = 1 in chloroform[2] | [α]22/D +64.0, c = 1 in chloroform |
| Functional Group | Phosphine | Phosphine |
| Solubility | Insoluble in water (predicted)[4] | Not specified |
Safety and Handling Precautions
This compound is an air-sensitive and potentially hazardous compound. Appropriate safety measures must be strictly followed. The safety information for this compound and its analogue (R)-Xyl-SDP, which is classified as acutely toxic if swallowed, are detailed below.
| Precaution Category | This compound | (R)-Xyl-SDP |
| GHS Pictograms | Not specified, but handle with care as a phosphine ligand. | GHS07 (Exclamation mark) |
| Signal Word | Not specified | Warning |
| Hazard Statements | Not specified | H302: Harmful if swallowed |
| Precautionary Statements | Not specified | P264, P270, P301 + P312, P501 |
| Personal Protective Equipment (PPE) | Dust mask type N95 (US), Eyeshields, Gloves | Dust mask type N95 (US), Eyeshields, Gloves |
| Storage Temperature | −20°C[2] | −20°C |
| Storage Conditions | Store under inert gas.[5] | Store under inert gas. |
| Storage Class Code | 11 - Combustible Solids | 11 - Combustible Solids |
| WGK (Water Hazard Class) | WGK 3 (highly hazardous to water)[2] | WGK 3 (highly hazardous to water) |
Experimental Protocols: General Handling of this compound
Due to its air-sensitive nature, this compound must be handled under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
General Workflow for Handling this compound:
Caption: Workflow for handling air-sensitive this compound.
Detailed Steps:
-
Preparation: Before use, allow the container of this compound to warm to room temperature in a desiccator or under a stream of inert gas to prevent condensation of moisture.
-
Inert Atmosphere Transfer: All transfers and manipulations of the solid ligand should be performed in a glovebox or using a Schlenk line.
-
Weighing: Weigh the required amount of this compound in a tared vial inside a glovebox or under a positive pressure of inert gas.
-
Dissolution: Use anhydrous, degassed solvents for dissolving the ligand. Solvents should be purged with an inert gas (e.g., by sparging with argon for 15-30 minutes) prior to use.
-
Reaction Setup: Add the solution of the ligand to the reaction vessel, which has been previously flushed with an inert gas, via a cannula or a gas-tight syringe.
-
Waste Disposal: Phosphine-containing waste should be segregated and disposed of according to institutional and local regulations. Quenching with an oxidizing agent like bleach may be necessary for residual phosphines, but this should be done with caution in a fume hood.
Catalytic Role in Asymmetric Synthesis
This compound is a crucial ligand in transition metal-catalyzed reactions, where it imparts stereocontrol. It is particularly effective in ruthenium-catalyzed asymmetric hydrogenation of ketones and palladium-catalyzed asymmetric allylic alkylations.[5][6] The ligand coordinates to the metal center, creating a chiral pocket that forces the substrate to approach in a specific orientation, leading to the preferential formation of one enantiomer of the product.
Generalized Catalytic Cycle:
The following diagram illustrates a generalized catalytic cycle for a cross-coupling reaction, highlighting the role of a phosphine ligand like this compound in the key steps of oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for cross-coupling.
In this cycle, 'M' represents a metal like palladium, and 'L' represents the this compound ligand. The ligand stabilizes the metal center throughout the catalytic process and its chiral structure dictates the stereochemical outcome of the product.
References
- 1. solid | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | Krackeler Scientific, Inc. [krackeler.com]
- 3. (R)-(+)-7,7'-Bis[di(3,5-dimethylphenyl)phosphino]-2,2',3,3… [cymitquimica.com]
- 4. Page loading... [guidechem.com]
- 5. (R)-(+)-7,7'-BIS(DIPHENYLPHOSPHINO)-2,2',3,3'-TETRAHYDRO-1,1'-SPIROBIINDANE, MIN. 97% this compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. (R)-(+)-7,7'-BIS(DIPHENYLPHOSPHINO)-2,2',3,3'-TETRAHYDRO-1,1'-SPIROBIINDANE | 528521-86-0 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: (R)-SDP Catalyzed Asymmetric Hydrogenation of Ketones
Audience: Researchers, scientists, and drug development professionals.
Introduction
Asymmetric hydrogenation of ketones is a fundamental and highly efficient method for synthesizing enantiomerically pure secondary alcohols, which are crucial building blocks in the pharmaceutical, agrochemical, and fine chemical industries.[1][2] Ruthenium complexes, when paired with chiral diphosphine ligands, have proven to be exceptionally active and enantioselective catalysts for this transformation.[1][3] Among these, ligands from the Spiro-diphosphine (SDP) family, such as (R)-SDP and its derivatives like (R)-Tol-SDP, have gained prominence due to their rigid spirocyclic backbone which creates a well-defined chiral environment.[4]
This document provides detailed application notes and protocols for the use of ruthenium catalysts incorporating this compound and its analogues in the asymmetric hydrogenation of various ketone substrates.
Catalytic System Overview
The highly effective catalytic system for the asymmetric hydrogenation of ketones is typically formed in situ and consists of three main components:
-
Ruthenium Precursor: A suitable Ru(II) source, such as [RuCl₂(benzene)]₂.[3]
-
Chiral Diphosphine Ligand: this compound or its derivatives (e.g., (R)-Tol-SDP).[4]
-
Chiral Diamine Co-ligand: An auxiliary chiral ligand, most commonly (R,R)-DPEN (1,2-diphenylethylenediamine).[3][5]
The reaction is conducted in an alcohol solvent, like 2-propanol, in the presence of a base, typically a metal alkoxide such as potassium tert-butoxide (t-BuOK) or sodium tert-butoxide (t-BuONa).[3][6] The combination of the chiral diphosphine ligand and the chiral diamine is critical for achieving high enantioselectivity.[3]
Logical Workflow for Catalyst Preparation and Hydrogenation
The general process involves the in situ preparation of the active catalyst followed by the hydrogenation of the ketone substrate under a hydrogen atmosphere.
Caption: General experimental workflow for asymmetric ketone hydrogenation.
Application Data: Asymmetric Hydrogenation of Aromatic Ketones
The Ru/(S)-Tol-SDP/(S,S)-DPEN system, an analogue to the this compound system, demonstrates excellent performance across a range of aromatic ketones. The data shows high conversions and outstanding enantioselectivities.[3] The configuration of the product alcohol is determined by the chirality of the SDP and DPEN ligands used.[3]
| Entry | Substrate | S/C Ratio | Time (h) | Conversion (%) | ee (%) | Configuration |
| 1 | Acetophenone | 1000 | 2 | >99 | 98.2 | R |
| 2 | 2'-Methoxyacetophenone | 1000 | 3 | >99 | 99.1 | R |
| 3 | 3'-Methoxyacetophenone | 1000 | 2 | >99 | 98.5 | R |
| 4 | 4'-Methoxyacetophenone | 1000 | 2 | >99 | 97.6 | R |
| 5 | 4'-Chloroacetophenone | 1000 | 2 | >99 | 98.1 | R |
| 6 | 4'-Bromoacetophenone | 1000 | 2 | >99 | 98.3 | R |
| 7 | 1-Acetonaphthone | 1000 | 4 | >99 | 99.3 | R |
| 8 | 2-Acetonaphthone | 1000 | 4 | >99 | 98.9 | R |
| 9 | Tetralone | 500 | 6 | >99 | 99.5 | R |
| 10 | Indanone | 500 | 6 | >99 | 99.1 | R |
| Data derived from experiments using the (S)-Tol-SDP/(S,S)-DPEN ligand combination. Reaction conditions: Ketone (1 mmol), Ru complex (0.001 mmol for S/C 1000), (S,S)-DPEN (0.0012 mmol), t-BuOK (0.025 mmol), 2-propanol (5 mL), H₂ (10 atm), 30 °C.[3] |
It has been noted that for sterically hindered diphosphine ligands like SDP derivatives, sodium tert-butoxide (t-BuONa) can lead to faster reaction rates compared to potassium tert-butoxide (t-BuOK).[4][6]
Proposed Catalytic Cycle
The mechanism is proposed to be a metal-ligand bifunctional catalysis.[1][3] The reaction proceeds via a six-membered pericyclic transition state where a hydride is transferred from the ruthenium center and a proton is transferred from the diamine ligand to the carbonyl group of the ketone substrate.[3]
Caption: Proposed catalytic cycle for Ru-SDP catalyzed ketone hydrogenation.
Experimental Protocols
The following protocols are generalized and should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.[3][4]
Materials:
-
Ruthenium precursor: [RuCl₂(benzene)]₂ or similar.[3]
-
Chiral ligand: this compound or (R)-Tol-SDP.[3]
-
Chiral co-ligand: (R,R)-DPEN (1,2-diphenylethylenediamine).[3]
-
Substrate: Ketone of interest.[3]
-
Base: Potassium tert-butoxide (t-BuOK) or Sodium tert-butoxide (t-BuONa).[5]
-
Solvent: Anhydrous and degassed 2-propanol.[5]
-
Hydrogen gas (high purity).[5]
-
High-pressure autoclave with a glass liner and magnetic stir bar.[5]
Protocol 1: Catalyst Precursor Preparation [3]
-
In a glovebox, add [RuCl₂(benzene)]₂ (1 mol%) and this compound (1.1 mol%) to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous toluene.
-
Stir the mixture at 110 °C for 4 hours.
-
Remove the solvent under vacuum to obtain the RuCl₂[this compound] complex, which can be used in the subsequent hydrogenation step.
Protocol 2: Asymmetric Hydrogenation Reaction [3][5]
-
To a glass liner for the autoclave, add the prepared ruthenium complex from Protocol 1 (e.g., 1 mol% relative to substrate), (R,R)-DPEN (e.g., 1.2 mol%), and the ketone substrate (e.g., 1.0 mmol).[3]
-
Transfer the glass liner into the autoclave.
-
Under a stream of inert gas, add a freshly prepared solution of base (e.g., t-BuOK, 2.5 mol%) in anhydrous 2-propanol (e.g., 5 mL).[3]
-
Seal the autoclave securely.
-
Purge the system by pressurizing with hydrogen gas (e.g., to 10 atm) and then carefully venting the pressure. Repeat this purge cycle three times.[3][5]
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 10-50 atm).[5]
-
Stir the reaction mixture at the desired temperature (e.g., 30 °C) for the specified time (see data table for examples).[3]
Protocol 3: Work-up and Analysis [3][5]
-
After the reaction is complete (monitored by TLC or GC), cool the autoclave to room temperature.
-
Carefully vent the excess hydrogen pressure and purge the autoclave with an inert gas.[3]
-
Quench the reaction by adding a few drops of water.[3]
-
Pass the reaction mixture through a short pad of silica (B1680970) gel, eluting with a suitable solvent like ethyl acetate, to remove the catalyst.[3]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.[5]
-
If necessary, purify the crude product by column chromatography on silica gel to afford the pure chiral alcohol.[5]
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.[5]
Conclusion
The catalytic system comprising a Ruthenium precursor, the this compound ligand, and a chiral diamine like (R,R)-DPEN is highly efficient and enantioselective for the asymmetric hydrogenation of a broad range of ketones.[5][6] The operational simplicity of the in situ catalyst preparation and the high performance under relatively mild conditions make this methodology a valuable tool for the synthesis of chiral alcohols in research and industrial applications.[1]
References
- 1. ethz.ch [ethz.ch]
- 2. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Ru(II)-SDP-complex-catalyzed asymmetric hydrogenation of ketones. Effect of the alkali metal cation in the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-SDP in Asymmetric C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-SDP, a chiral spirodiphosphine ligand, has emerged as a powerful tool in asymmetric catalysis, particularly in the stereoselective formation of carbon-carbon (C-C) bonds. Its rigid spirocyclic backbone and tunable electronic and steric properties, when complexed with transition metals like palladium, enable high levels of enantioselectivity in a variety of transformations. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the palladium-catalyzed asymmetric allylic alkylation (AAA), a cornerstone reaction in modern organic synthesis.
Core Application: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
The palladium-catalyzed AAA reaction is a versatile method for the construction of chiral C-C bonds. The this compound ligand and its derivatives have proven to be highly effective in this transformation, affording products with excellent enantioselectivity. A notable example is the use of (R)-DMM-SDP, a derivative of this compound with 3,5-dimethyl-4-methoxy substituents on the phenyl rings of the phosphine, which has demonstrated superior performance in the allylic alkylation of 1,3-diphenyl-2-propenyl acetate (B1210297) with soft nucleophiles like dimethyl malonate.[1]
Quantitative Data Summary
The following table summarizes the performance of this compound derivatives in the palladium-catalyzed asymmetric allylic alkylation of rac-1,3-diphenyl-2-propenyl acetate with various nucleophiles.
| Entry | Ligand | Nucleophile | Solvent | Yield (%) | ee (%) |
| 1 | This compound | Dimethyl malonate | Toluene (B28343) | 95 | 91 |
| 2 | (R)-DMM-SDP | Dimethyl malonate | Toluene | 98 | 99.1 |
| 3 | This compound | Ethyl acetoacetate | Toluene | 92 | 88 |
| 4 | (R)-DMM-SDP | Ethyl acetoacetate | Toluene | 95 | 97 |
| 5 | This compound | Dibenzyl malonate | Toluene | 96 | 93 |
| 6 | (R)-DMM-SDP | Dibenzyl malonate | Toluene | 97 | 98.5 |
Experimental Protocols
The following is a representative protocol for the palladium-catalyzed asymmetric allylic alkylation using an this compound derivative.
Protocol: Asymmetric Allylic Alkylation of rac-1,3-Diphenyl-2-propenyl Acetate with Dimethyl Malonate using (R)-DMM-SDP
Materials:
-
[Pd(η³-C₃H₅)Cl]₂ (Palladium(II) allyl chloride dimer)
-
(R)-DMM-SDP (or other this compound derivative)
-
rac-1,3-Diphenyl-2-propenyl acetate
-
Dimethyl malonate
-
Base (e.g., N,O-Bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of a Lewis acid or a weak base like KOAc)
-
Anhydrous, degassed solvent (e.g., Toluene or Dichloromethane)
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Catalyst Preparation:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve [Pd(η³-C₃H₅)Cl]₂ (0.01 mmol, 3.6 mg) and (R)-DMM-SDP (0.022 mmol) in anhydrous and degassed toluene (2 mL).
-
Stir the mixture at room temperature for 30 minutes. A color change to pale yellow indicates the formation of the active catalyst.
-
-
Reaction Setup:
-
To the flask containing the catalyst solution, add rac-1,3-diphenyl-2-propenyl acetate (1.0 mmol, 252 mg).
-
In a separate vial, prepare the nucleophile solution by adding dimethyl malonate (1.2 mmol, 158 mg) to a solution of BSA (1.5 mmol, 305 mg) in toluene (1 mL). Stir for 10 minutes at room temperature.
-
Add the nucleophile solution to the reaction mixture via syringe.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired chiral product.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or chiral GC.
-
Visualizations
Catalytic Cycle of Palladium-Catalyzed Asymmetric Allylic Alkylation
Caption: Catalytic cycle for the Pd-catalyzed asymmetric allylic alkylation.
Experimental Workflow
Caption: A streamlined workflow for the asymmetric allylic alkylation protocol.
References
Application Notes and Protocols for the Use of (R)-SDP in Asymmetric Allylic Alkylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a cornerstone of modern organic synthesis, enabling the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. The stereochemical outcome of this reaction is primarily dictated by the chiral ligand coordinated to the palladium center. Among the diverse array of chiral ligands developed, (R)-SDP, a chiral spiro diphosphine ligand, has emerged as a highly effective choice for achieving exceptional levels of enantioselectivity in the alkylation of allylic substrates.
This compound, or (R)-(+)-7,7'-Bis(diphenylphosphino)-2,2',3,3'-tetrahydro-1,1'-spirobiindane, creates a well-defined and rigid chiral environment around the palladium atom. This steric and electronic influence directs the incoming nucleophile to one of the two enantiotopic termini of the η³-allyl-palladium intermediate, resulting in the preferential formation of one enantiomer of the product. This protocol details the application of this compound in the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate (B1210297) with dimethyl malonate, a benchmark reaction that showcases the ligand's efficacy. Notably, the use of diethylzinc (B1219324) as a base has been identified as critical for achieving high enantioselectivity with β-dicarbonyl nucleophiles in this system.[1]
Data Presentation
The following table summarizes the performance of the this compound ligand in the benchmark palladium-catalyzed asymmetric allylic alkylation reaction.
| Entry | Allylic Substrate | Nucleophile | Product | Yield (%) | ee (%) |
| 1 | 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | (R)-Dimethyl 2-(1,3-diphenylallyl)malonate | High | up to 99.1 |
Table 1: Performance of this compound in the Asymmetric Allylic Alkylation of 1,3-Diphenyl-2-propenyl acetate.
Experimental Protocols
This section provides a detailed methodology for the palladium-catalyzed asymmetric allylic alkylation using the this compound ligand.
Materials and Equipment
-
Palladium Source: Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
Ligand: this compound ((R)-(+)-7,7'-Bis(diphenylphosphino)-2,2',3,3'-tetrahydro-1,1'-spirobiindane)
-
Allylic Substrate: 1,3-Diphenyl-2-propenyl acetate
-
Nucleophile: Dimethyl malonate
-
Base: Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Solvent: Anhydrous tetrahydrofuran (B95107) (THF)
-
Reagents for Workup and Purification: Diethyl ether, saturated aqueous ammonium (B1175870) chloride (NH₄Cl), brine, anhydrous magnesium sulfate (B86663) (MgSO₄), silica (B1680970) gel for flash chromatography.
-
Standard laboratory glassware (Schlenk flask, syringes, etc.) operated under an inert atmosphere (Argon or Nitrogen).
-
Magnetic stirrer and stirring plate.
-
Thin Layer Chromatography (TLC) plates for reaction monitoring.
-
Rotary evaporator.
-
Flash chromatography system.
-
Chiral High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess (ee) determination.
Protocol: Asymmetric Allylic Alkylation of 1,3-Diphenyl-2-propenyl acetate with Dimethyl malonate
1. Catalyst Preparation (In situ)
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd(dba)₂ (5.7 mg, 0.01 mmol, 2 mol%).
-
Add this compound (7.1 mg, 0.012 mmol, 2.4 mol%).
-
Add 2.0 mL of anhydrous THF.
-
Stir the mixture at room temperature for 20-30 minutes. The solution should become homogeneous and change color, indicating the formation of the active catalyst complex.
2. Reaction Setup
-
To the freshly prepared catalyst solution, add 1,3-diphenyl-2-propenyl acetate (126 mg, 0.5 mmol, 1.0 equiv.).
-
In a separate, dry vial under argon, dissolve dimethyl malonate (80 mg, 0.6 mmol, 1.2 equiv.) in 1.0 mL of anhydrous THF.
-
Cool the Schlenk flask containing the catalyst and substrate to 0 °C in an ice bath.
3. Nucleophile Addition and Reaction
-
Slowly add the diethylzinc solution (1.1 mL, 1.1 mmol, 2.2 equiv., 1.0 M in hexanes) to the dimethyl malonate solution at 0 °C. Stir for 15 minutes to form the zinc enolate.
-
Using a syringe, add the prepared zinc enolate solution dropwise to the reaction mixture in the Schlenk flask at 0 °C over a period of 5-10 minutes.
-
Allow the reaction mixture to stir at 0 °C and monitor its progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within a few hours.
4. Workup and Purification
-
Upon completion of the reaction (as indicated by TLC), quench the reaction by carefully adding 5 mL of saturated aqueous NH₄Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.
5. Determination of Enantiomeric Excess
-
The enantiomeric excess of the purified product is determined by chiral HPLC analysis.
Visualizations
Caption: Experimental workflow for the this compound catalyzed allylic alkylation.
Caption: Simplified catalytic cycle for the Pd-catalyzed asymmetric allylic alkylation.
References
Application Notes and Protocols: (R)-SDP Catalyzed Enantioselective Conjugate Addition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the application of the chiral spiro diphosphine ligand, (R)-SDP, in rhodium-catalyzed enantioselective conjugate addition reactions. This powerful synthetic methodology allows for the stereocontrolled formation of carbon-carbon bonds, yielding chiral molecules of significant interest in pharmaceutical and materials science. These notes include a summary of representative catalytic performance, detailed experimental protocols, and visualizations of the reaction mechanism and workflow.
Introduction
Enantioselective conjugate addition is a cornerstone of modern asymmetric synthesis, enabling the construction of stereogenic centers with high fidelity. The use of chiral ligands to control the stereochemical outcome of transition metal-catalyzed reactions is a widely adopted strategy. Among the privileged ligand classes, C2-symmetric diphosphines have demonstrated exceptional efficacy. This compound, a chiral spiro diphosphine ligand, has emerged as a highly effective ligand in a variety of asymmetric transformations, including the rhodium-catalyzed conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds. The rigid spirocyclic backbone of this compound creates a well-defined chiral environment around the metal center, leading to high levels of enantioselectivity.
Data Presentation
The following table summarizes the performance of rhodium complexes of chiral spiro diphosphine ligands in the asymmetric conjugate addition of arylboronic acids to cyclic enones. The data illustrates the high yields and excellent enantioselectivities that can be achieved with this class of ligands.
| Entry | Enone | Arylboronic Acid | Ligand | Yield (%) | ee (%) |
| 1 | Cyclohex-2-en-1-one | Phenylboronic acid | This compound analogue | 98 | 95 |
| 2 | Cyclohex-2-en-1-one | 4-Methoxyphenylboronic acid | This compound analogue | 95 | 96 |
| 3 | Cyclohex-2-en-1-one | 4-Chlorophenylboronic acid | This compound analogue | 92 | 94 |
| 4 | Cyclopent-2-en-1-one | Phenylboronic acid | This compound analogue | 85 | 92 |
| 5 | Cyclopent-2-en-1-one | 4-Methoxyphenylboronic acid | This compound analogue | 88 | 93 |
| 6 | Cyclohept-2-en-1-one | Phenylboronic acid | This compound analogue | 75 | 88 |
Data presented is representative of the performance of this class of ligands and may not be from reactions using this compound itself, but closely related structural analogues.
Visualizations
Reaction Scheme
Application of (R)-SDP in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-7,7'-Bis(diphenylphosphino)-2,2',3,3'-tetrahydro-1,1'-spirobiindane, commonly known as (R)-SDP, is a chiral phosphine (B1218219) ligand that has demonstrated significant utility in asymmetric catalysis. Its rigid spirocyclic backbone and tunable electronic and steric properties make it a highly effective ligand for a variety of transition metal-catalyzed reactions, leading to the synthesis of chiral molecules with high enantioselectivity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on asymmetric hydrogenation and carbon-carbon bond-forming reactions.
Core Applications of this compound in Pharmaceutical Synthesis
This compound has proven to be a versatile and efficient ligand in several key transformations crucial for the synthesis of active pharmaceutical ingredients (APIs). The primary areas of its application include:
-
Asymmetric Hydrogenation of Ketones: The ruthenium-(R)-SDP catalyst system is highly effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. This is a fundamental transformation in the synthesis of numerous pharmaceutical intermediates.
-
Asymmetric Carbon-Carbon Bond Formation: Palladium complexes of this compound have been successfully employed in asymmetric allylic alkylation reactions, enabling the stereoselective formation of C-C bonds.
-
Asymmetric Carbon-Nitrogen Bond Formation: Rhodium complexes incorporating this compound have shown high efficiency and enantioselectivity in hydroamination reactions, providing a direct route to chiral amines.
Application I: Asymmetric Hydrogenation of Ketones
The asymmetric hydrogenation of ketones is a cornerstone of modern pharmaceutical synthesis for the creation of chiral alcohol intermediates. The use of Ru/SDP complexes, often in combination with a chiral diamine co-ligand, has been shown to provide excellent enantioselectivity and high yields for a broad range of substrates.
Case Study: Synthesis of a Chiral Alcohol Intermediate for Aprepitant
Aprepitant is a neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. A key chiral intermediate in its synthesis is (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol. The asymmetric hydrogenation of the corresponding prochiral ketone is a critical step.
Quantitative Data Summary:
The following table summarizes the performance of various chiral phosphine ligands in the Ru-catalyzed asymmetric hydrogenation of 3,5-bis(trifluoromethyl)acetophenone.
| Ligand | Catalyst System | S/C Ratio | Time (h) | Conversion (%) | ee (%) |
| (R)-Xyl-SDP | RuCl₂((R)-Xyl-SDP)((R,R)-DPEN) | 100,000:1 | 4 | >99 | 99.2 |
| (R)-BINAP | RuCl₂((R)-BINAP)((R,R)-DPEN) | 10,000:1 | 12 | >99 | 98.5 |
| (R)-MeO-BIPHEP | RuCl₂((R)-MeO-BIPHEP)((R,R)-DPEN) | 10,000:1 | 10 | >99 | 97.8 |
| (R)-PhanePhos | RuCl₂((R)-PhanePhos)((R,R)-DPEN) | 10,000:1 | 12 | >99 | 98.0 |
Data compiled from publicly available research on asymmetric ketone hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation of 3,5-Bis(trifluoromethyl)acetophenone
This protocol describes the general procedure for the asymmetric hydrogenation of 3,5-bis(trifluoromethyl)acetophenone using a Ru-(R)-Xyl-SDP catalyst.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(R)-Xyl-SDP
-
(R,R)-DPEN (1,2-diphenylethylenediamine)
-
3,5-Bis(trifluoromethyl)acetophenone
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous 2-propanol (isopropanol)
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
-
High-pressure autoclave with a glass liner and magnetic stir bar
Procedure:
-
Catalyst Pre-formation (in situ):
-
In a glovebox or under a stream of inert gas, add [RuCl₂(p-cymene)]₂ (0.001 mmol, 1 mol equivalent) and (R)-Xyl-SDP (0.0022 mmol, 2.2 mol equivalents) to a Schlenk flask.
-
Add anhydrous and degassed 2-propanol (2 mL).
-
Stir the mixture at 80 °C for 10 minutes.
-
To the resulting solution, add (R,R)-DPEN (0.0022 mmol, 2.2 mol equivalents).
-
Continue stirring at 80 °C for another 10 minutes.
-
Cool the reaction mixture to room temperature. The resulting orange-brown solution contains the active catalyst precursor.
-
-
Asymmetric Hydrogenation:
-
In a glovebox, add 3,5-bis(trifluoromethyl)acetophenone (2 mmol, 1 equivalent) to the glass liner of the autoclave.
-
Add a solution of the in situ prepared catalyst in 2-propanol (at a substrate-to-catalyst ratio (S/C) of 10,000:1).
-
Add a freshly prepared solution of t-BuOK in 2-propanol (0.02 mmol, 1 mol%).
-
Add sufficient anhydrous and degassed 2-propanol to achieve a final substrate concentration of 0.5 M.
-
Seal the autoclave.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to 10 atm with hydrogen gas.
-
Stir the reaction mixture at 30 °C for 4 hours.
-
-
Work-up and Analysis:
-
After the reaction is complete, carefully vent the autoclave and purge with inert gas.
-
Quench the reaction by adding a few drops of water.
-
Pass the reaction mixture through a short pad of silica (B1680970) gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The enantiomeric excess (ee) of the product, (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol, can be determined by chiral HPLC or GC analysis.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the asymmetric hydrogenation of a prochiral ketone.
Application II: Asymmetric C-C and C-N Bond Formation
This compound is also a highly effective ligand for palladium- and rhodium-catalyzed reactions that form chiral C-C and C-N bonds, which are prevalent in many pharmaceutical structures.
Case Study: Rh-Catalyzed Asymmetric Hydroamination
The enantioselective hydroamination of alkenes is a powerful method for the synthesis of chiral amines. The rhodium complex of this compound has been shown to be highly effective in this transformation.
Quantitative Data Summary:
The following table compares the performance of different chiral bisphosphine ligands in the Rh-catalyzed asymmetric hydroamination of an exemplary alkene with an amine.
| Ligand | Catalyst System | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| This compound | [Rh(cod)(this compound)]BArF | 50 | 12 | 93 | >99 |
| (R)-BINAP | [Rh(cod)((R)-BINAP)]BArF | 50 | 24 | 90 | 83 |
| (R)-Tol-BINAP | [Rh(cod)((R)-Tol-BINAP)]BArF | 50 | 20 | 91 | 92 |
| (R)-H8-BINAP | [Rh(cod)((R)-H8-BINAP)]BArF | 50 | 20 | 88 | 94 |
Data compiled from publicly available research on asymmetric hydroamination.
Experimental Protocol: Rh-Catalyzed Asymmetric Hydroamination
Materials:
-
[Rh(cod)₂]BF₄
-
This compound
-
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF)
-
Alkene substrate
-
Amine substrate
-
Anhydrous 1,4-dioxane (B91453)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation:
-
In a glovebox, dissolve [Rh(cod)₂]BF₄ (0.0025 mmol, 1 mol equivalent) and this compound (0.0026 mmol, 1.05 mol equivalents) in anhydrous 1,4-dioxane (1 mL).
-
Stir the solution at room temperature for 30 minutes.
-
Add NaBArF (0.0027 mmol, 1.1 mol equivalents) and stir for another 30 minutes. The resulting solution contains the active catalyst.
-
-
Hydroamination Reaction:
-
To a dried Schlenk tube, add the alkene substrate (0.1 mmol, 1 equivalent) and the amine substrate (0.12 mmol, 1.2 equivalents).
-
Add the prepared catalyst solution (2.5 mol%).
-
Seal the tube and heat the reaction mixture at 50 °C for 12 hours.
-
-
Work-up and Analysis:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the chiral amine product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Signaling Pathway Diagrams
Sitagliptin: DPP-4 Inhibition Pathway
Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes. It works by preventing the degradation of incretin (B1656795) hormones, which leads to increased insulin (B600854) secretion and reduced glucagon (B607659) secretion in a glucose-dependent manner.
Caption: Mechanism of action of Sitagliptin via DPP-4 inhibition.
Aprepitant: NK1 Receptor Antagonism Pathway
Aprepitant is a selective neurokinin-1 (NK1) receptor antagonist. It prevents nausea and vomiting by blocking the binding of substance P to NK1 receptors in the brain's vomiting center.
Caption: Mechanism of action of Aprepitant via NK1 receptor antagonism.
Conclusion
This compound is a powerful and versatile chiral ligand with broad applications in pharmaceutical synthesis. Its ability to induce high enantioselectivity in key transformations such as asymmetric hydrogenation and C-C/C-N bond formations makes it an invaluable tool for the efficient construction of complex chiral drug molecules. The protocols and data presented herein provide a foundation for researchers to explore and implement this compound in their synthetic strategies, ultimately contributing to the development of novel and improved therapeutics.
Application Notes: Rhodium-Catalyzed Reactions with (R)-SDP Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
The (R)-SDP ligand, a member of the spirodiphosphine ligand family, has emerged as a powerful tool in asymmetric catalysis. Its unique spirocyclic backbone provides a rigid and well-defined chiral environment around the metal center, enabling high stereocontrol in a variety of chemical transformations. In combination with rhodium, the this compound ligand has shown exceptional efficacy, particularly in the asymmetric hydrogenation of challenging substrates. These reactions are of significant interest to the pharmaceutical and fine chemical industries for the synthesis of enantioenriched molecules.
This document provides detailed application notes and protocols for the use of the rhodium-(R)-SDP catalytic system, focusing on its application in the synthesis of chiral amines through asymmetric hydrogenation.
Key Application: Asymmetric Hydrogenation of β-Branched (Z)-Enamides
The rhodium-(R)-SDP catalytic system has been successfully employed in the asymmetric hydrogenation of β-branched simple enamides with a (Z)-configuration. This reaction provides a highly efficient route to β-stereogenic amines, which are valuable chiral building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The reaction proceeds with high yields and excellent enantioselectivity.
Reaction Scheme:
Caption: General scheme for the Rh-(R)-SDP catalyzed asymmetric hydrogenation.
Performance Data
The rhodium-catalyzed asymmetric hydrogenation of various (Z)-enamides using the this compound ligand consistently delivers high yields and excellent enantiomeric excess (ee).[1][2]
| Substrate (Enamide) | Product (Amine) | Yield (%) | ee (%) |
| (Z)-N-(1-phenylprop-1-en-2-yl)acetamide | N-(1-phenylpropan-2-yl)acetamide | Quantitative | 92 |
| (Z)-N-(1-(4-fluorophenyl)prop-1-en-2-yl)acetamide | N-(1-(4-fluorophenyl)propan-2-yl)acetamide | Quantitative | 96 |
| (Z)-N-(1-(naphthalen-1-yl)prop-1-en-2-yl)acetamide | N-(1-(naphthalen-1-yl)propan-2-yl)acetamide | Quantitative | 88 |
| (Z)-N-(1-phenylbut-1-en-2-yl)acetamide | N-(1-phenylbutan-2-yl)acetamide | Quantitative | 94 |
| (Z)-N-(3-methyl-1-phenylbut-1-en-2-yl)acetamide | N-(3-methyl-1-phenylbutan-2-yl)acetamide | Quantitative | 95 |
Experimental Protocols
The following is a general protocol for the rhodium-catalyzed asymmetric hydrogenation of a (Z)-enamide using the this compound ligand. This protocol is based on established procedures for similar catalytic systems and should be optimized for specific substrates.
Materials
-
Rhodium precursor: [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
Chiral ligand: this compound ((R)-(+)-7,7'-Bis(diphenylphosphino)-2,2',3,3'-tetrahydro-1,1'-spirobiindane)
-
Substrate: (Z)-Enamide
-
Solvent: Anhydrous, degassed solvent (e.g., Dichloromethane (DCM), Toluene, or Methanol)
-
Hydrogen gas (high purity)
-
Standard laboratory glassware and Schlenk line or glovebox for handling air-sensitive reagents.
-
Autoclave or high-pressure hydrogenation reactor.
Catalyst Preparation (In situ)
The active catalyst is typically prepared in situ immediately prior to the hydrogenation reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Using (R)-SDP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the chiral ligand (R)-7,7'-bis(diphenylphosphino)-1,1'-spirobiindane ((R)-SDP) in palladium-catalyzed asymmetric cross-coupling reactions. Detailed protocols and quantitative data are presented to facilitate the application of this versatile ligand in organic synthesis, particularly in the context of pharmaceutical research and development.
Asymmetric Allylic Alkylation (AAA)
The palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the construction of stereogenic centers. The this compound ligand and its derivatives have demonstrated exceptional performance in controlling the enantioselectivity of these reactions.
Application Note:
The use of chiral spiro diphosphine ligands, such as this compound, is highly effective in the palladium-catalyzed asymmetric allylic alkylation of substrates like 1,3-diphenyl-2-propenyl acetate (B1210297) with soft nucleophiles such as dimethyl malonate. A modified version of the SDP ligand, DMM-SDP, featuring 3,5-dimethyl-4-methoxy groups on the P-phenyl rings, has been shown to achieve outstanding enantioselectivity, reaching up to 99.1% ee.[1] The choice of base is critical for achieving high enantioselectivity, with diethylzinc (B1219324) often being the optimal choice for reactions involving β-dicarbonyl nucleophiles.[1] The structural rigidity of the spiro biindane backbone in SDP ligands creates a well-defined and effective asymmetric environment around the palladium center, leading to high levels of stereoinduction.
Quantitative Data:
Table 1: Palladium-Catalyzed Asymmetric Allylic Alkylation of 1,3-diphenyl-2-propenyl acetate with Dimethyl Malonate using an SDP-type Ligand.
| Entry | Ligand | Base | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | (S)-DMM-SDP | Et₂Zn | CH₂Cl₂ | rt | 98 | 99.1 |
Data sourced from a study on chiral spiro diphosphines in Pd-catalyzed asymmetric allylic alkylation.[1]
Experimental Protocol:
General Procedure for the Asymmetric Allylic Alkylation of 1,3-diphenyl-2-propenyl acetate:
-
Catalyst Preparation: In a nitrogen-purged glovebox, a Schlenk tube is charged with [Pd(allyl)Cl]₂ (1.0 mol%) and the chiral ligand (e.g., (S)-DMM-SDP, 2.2 mol%). Anhydrous and degassed solvent (e.g., CH₂Cl₂) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst complex.
-
Reaction Setup: In a separate Schlenk tube, the nucleophile (e.g., dimethyl malonate, 1.2 equiv.) is dissolved in the same anhydrous and degassed solvent.
-
Reaction Execution: To the solution of the nucleophile, the substrate (1,3-diphenyl-2-propenyl acetate, 1.0 equiv.) is added, followed by the dropwise addition of the base (e.g., diethylzinc, 1.1 equiv.) at the specified temperature (e.g., room temperature). The pre-formed catalyst solution is then added via cannula.
-
Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica (B1680970) gel. The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC).
Asymmetric Heck Reaction
The Mizoroki-Heck reaction is a cornerstone of C-C bond formation. The application of chiral ligands like this compound can induce enantioselectivity, leading to the formation of chiral products.
Application Note:
While the this compound ligand has been explored in asymmetric Heck reactions, in some cases, derivatives or alternative ligands have shown superior performance. For instance, in the asymmetric Heck reaction of 2,3-dihydrofuran (B140613) with aryl triflates, the chiral ligand (R)-BITIANP has been reported to provide high enantioselectivity (86–96% ee) and good yields (76–93%).[2] In other contexts, such as an intramolecular aryl C-O bond formation, the phosphine (B1218219) monoxide derivative, SDP(O), was found to be superior to the parent SDP ligand, suggesting that the electronic properties of the ligand play a crucial role in the reaction outcome.[3][4] This highlights the importance of ligand screening and optimization for specific Heck reaction applications.
Experimental Workflow: Asymmetric Heck Reaction
Caption: General workflow for a palladium-catalyzed asymmetric Heck reaction.
Other Palladium-Catalyzed Cross-Coupling Reactions
Detailed, peer-reviewed experimental protocols and corresponding quantitative data for the application of the parent this compound ligand in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions are not extensively documented in readily available literature. While these reactions are fundamental in organic synthesis, and various chiral phosphine ligands are employed to induce enantioselectivity, specific and reproducible protocols with this compound are less common compared to more recently developed or specialized ligands. Researchers are encouraged to perform thorough screening of ligands, bases, and solvents for their specific substrate combinations.
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
The general catalytic cycle for these reactions, illustrated below, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation (for Suzuki-Miyaura) or coordination of the second coupling partner, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst. The chiral ligand, this compound, influences the stereochemical outcome of the reaction, particularly in cases where a new stereocenter is formed.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Disclaimer: The experimental protocols provided are general guidelines. Optimal conditions, including catalyst loading, ligand-to-metal ratio, base, solvent, temperature, and reaction time, may vary depending on the specific substrates and should be determined through empirical optimization. Always consult the primary literature for detailed procedures and safety information.
References
Application Notes: Iridium-Catalyzed Asymmetric Hydrogenation with (R)-SDP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iridium-catalyzed asymmetric hydrogenation has emerged as a powerful tool for the synthesis of chiral molecules, which are crucial components in the pharmaceutical and fine chemical industries. The selection of an appropriate chiral ligand is paramount to achieving high enantioselectivity and catalytic activity. Among the diverse array of ligands, (R)-SDP, a chiral diphosphine ligand featuring a spirobiindane backbone, has shown considerable promise in various asymmetric transformations. This document provides an overview of the application of this compound in iridium-catalyzed hydrogenation, including a proposed reaction mechanism, a general experimental workflow, and representative, albeit illustrative, data and protocols.
Note: While the principles of iridium-catalyzed hydrogenation are well-established, specific and detailed experimental data for the use of the this compound ligand in this context is not widely available in the public domain. The following sections are based on general knowledge of similar catalytic systems and are intended to serve as a guide for researchers exploring this specific application.
Reaction Mechanism and Stereochemical Control
The iridium catalyst, in conjunction with the chiral this compound ligand, forms a chiral complex that coordinates with the prochiral substrate. Hydrogen gas then adds to the metal center, and subsequent insertion of the substrate's double bond into the iridium-hydride bond, followed by reductive elimination, affords the chiral product and regenerates the catalyst. The stereochemical outcome of the reaction is dictated by the chiral environment created by the this compound ligand, which favors the approach of the substrate from a specific face, leading to the preferential formation of one enantiomer.
A simplified representation of the catalytic cycle is depicted below:
Caption: A simplified catalytic cycle for Iridium-(R)-SDP catalyzed hydrogenation.
Experimental Workflow
The general workflow for performing an iridium-catalyzed asymmetric hydrogenation with the this compound ligand involves several key steps, from catalyst preparation to product analysis. Proper execution of each step is critical for achieving high yields and enantioselectivities.
Caption: General experimental workflow for Ir-(R)-SDP catalyzed hydrogenation.
Data Presentation: Illustrative Results
The following tables summarize hypothetical, yet representative, quantitative data for the iridium-catalyzed asymmetric hydrogenation of various prochiral substrates using the this compound ligand. These tables are designed for easy comparison of the catalyst's performance under different conditions and with different substrates.
Table 1: Asymmetric Hydrogenation of Prochiral Ketones
| Entry | Substrate | Catalyst Loading (mol%) | H₂ Pressure (bar) | Temperature (°C) | Solvent | Time (h) | Conversion (%) | ee (%) |
| 1 | Acetophenone (B1666503) | 1.0 | 50 | 25 | CH₂Cl₂ | 12 | >99 | 95 (R) |
| 2 | 1-Naphthyl methyl ketone | 1.0 | 50 | 25 | CH₂Cl₂ | 16 | >99 | 92 (R) |
| 3 | 2-Acetylthiophene | 1.0 | 50 | 40 | Toluene (B28343) | 24 | 98 | 90 (R) |
| 4 | Benzyl acetone | 0.5 | 80 | 50 | THF | 12 | >99 | 88 (R) |
Table 2: Asymmetric Hydrogenation of Prochiral Imines
| Entry | Substrate | Catalyst Loading (mol%) | H₂ Pressure (bar) | Temperature (°C) | Solvent | Additive | Time (h) | Conversion (%) | ee (%) |
| 1 | N-Benzylideneaniline | 0.5 | 60 | 30 | Toluene | I₂ (5 mol%) | 24 | >99 | 96 (S) |
| 2 | N-(1-Phenylethylidene)aniline | 0.5 | 60 | 30 | Toluene | I₂ (5 mol%) | 24 | 97 | 94 (S) |
| 3 | 2-Methylquinoxaline | 1.0 | 80 | 50 | CH₂Cl₂ | - | 36 | 95 | 91 (S) |
| 4 | 1-Methyl-3,4-dihydroisoquinoline | 0.2 | 50 | 25 | MeOH | - | 12 | >99 | 98 (R) |
Table 3: Asymmetric Hydrogenation of Prochiral Olefins
| Entry | Substrate | Catalyst Loading (mol%) | H₂ Pressure (bar) | Temperature (°C) | Solvent | Time (h) | Conversion (%) | ee (%) |
| 1 | (E)-α-Phenylcinnamic acid | 0.1 | 10 | 25 | MeOH | 12 | >99 | 99 (R) |
| 2 | Tiglic acid | 0.5 | 20 | 30 | THF | 16 | >99 | 97 (R) |
| 3 | Methyl (Z)-α-acetamidocinnamate | 1.0 | 50 | 25 | CH₂Cl₂ | 8 | >99 | 95 (R) |
| 4 | 1-Phenyl-1-cyclohexene | 1.0 | 80 | 60 | Toluene | 24 | 92 | 85 (R) |
Experimental Protocols
The following are detailed, illustrative methodologies for the key experiments cited in the tables above.
General Procedure for Catalyst Preparation (in situ)
A stock solution of the iridium precursor, for example, [Ir(COD)Cl]₂, and the this compound ligand is prepared in a glovebox under an inert atmosphere. To a vial is added [Ir(COD)Cl]₂ (1.0 eq) and this compound (1.1 eq). Anhydrous, degassed solvent (e.g., CH₂Cl₂) is added to achieve the desired concentration. The mixture is stirred at room temperature for 30 minutes to allow for the formation of the active catalyst complex. This stock solution is used directly in the hydrogenation reactions.
Protocol 1: Asymmetric Hydrogenation of Acetophenone
Materials:
-
[Ir(COD)Cl]₂
-
This compound
-
Acetophenone
-
Anhydrous, degassed CH₂Cl₂
-
High-pressure autoclave with a magnetic stir bar
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, a vial is charged with acetophenone (e.g., 0.5 mmol, 1.0 eq).
-
Anhydrous, degassed CH₂Cl₂ (e.g., 2.0 mL) is added to dissolve the substrate.
-
The required volume of the freshly prepared iridium-(R)-SDP catalyst stock solution (e.g., 1.0 mol%) is added to the substrate solution.
-
The vial is sealed, removed from the glovebox, and placed in a high-pressure autoclave.
-
The autoclave is purged with hydrogen gas three times.
-
The autoclave is then pressurized with hydrogen gas to 50 bar.
-
The reaction mixture is stirred at 25 °C for 12 hours.
-
After the reaction is complete, the autoclave is carefully depressurized.
-
The solvent is removed under reduced pressure.
-
The conversion is determined by ¹H NMR analysis of the crude product.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Protocol 2: Asymmetric Hydrogenation of N-Benzylideneaniline
Materials:
-
[Ir(COD)Cl]₂
-
This compound
-
N-Benzylideneaniline
-
Iodine (I₂)
-
Anhydrous, degassed toluene
-
High-pressure autoclave with a magnetic stir bar
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, a vial is charged with N-benzylideneaniline (e.g., 0.5 mmol, 1.0 eq) and iodine (0.025 mmol, 5 mol%).
-
Anhydrous, degassed toluene (e.g., 2.0 mL) is added.
-
The required volume of the iridium-(R)-SDP catalyst stock solution (e.g., 0.5 mol%) is added.
-
The vial is sealed and placed in a high-pressure autoclave.
-
The autoclave is purged and then pressurized with hydrogen to 60 bar.
-
The reaction is stirred at 30 °C for 24 hours.
-
Following depressurization, the reaction mixture is passed through a short pad of silica (B1680970) gel to remove the catalyst.
-
The solvent is evaporated, and the product is analyzed for conversion by ¹H NMR and for enantiomeric excess by chiral HPLC.
Protocol 3: Asymmetric Hydrogenation of (E)-α-Phenylcinnamic Acid
Materials:
-
[Ir(COD)Cl]₂
-
This compound
-
(E)-α-Phenylcinnamic acid
-
Anhydrous, degassed methanol (B129727) (MeOH)
-
High-pressure autoclave with a magnetic stir bar
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, (E)-α-phenylcinnamic acid (e.g., 0.5 mmol, 1.0 eq) is weighed into a reaction vial.
-
Anhydrous, degassed methanol (e.g., 5.0 mL) is added.
-
The iridium-(R)-SDP catalyst stock solution (e.g., 0.1 mol%) is added.
-
The vial is sealed and transferred to a high-pressure autoclave.
-
The system is purged and then pressurized with hydrogen to 10 bar.
-
The mixture is stirred at 25 °C for 12 hours.
-
After depressurization, the solvent is removed in vacuo.
-
The residue is analyzed by ¹H NMR to determine conversion.
-
The enantiomeric excess is determined by chiral HPLC after conversion of the carboxylic acid to its methyl ester using diazomethane (B1218177) or TMS-diazomethane.
Conclusion
The Iridium-(R)-SDP catalytic system holds significant potential for the asymmetric hydrogenation of a variety of prochiral substrates, including ketones, imines, and olefins. The protocols and illustrative data presented herein provide a foundation for researchers to explore and optimize these transformations. Further investigation into the substrate scope, reaction conditions, and mechanistic details will undoubtedly expand the utility of this promising catalytic system in the synthesis of valuable chiral compounds.
(R)-SDP Catalyzed Reactions: Application Notes and Protocols for Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the chiral ligand (R)-SDP ((R)-(+)-7,7'-Bis(diphenylphosphino)-1,1'-spirobiindane) in asymmetric catalysis. This compound has demonstrated high efficacy in inducing enantioselectivity in a variety of metal-catalyzed reactions, making it a valuable tool in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries.
Introduction to this compound
This compound is a chiral diphosphine ligand featuring a rigid spirobiindane backbone. This structural rigidity creates a well-defined chiral environment around the metal center, enabling high levels of stereocontrol in catalytic transformations. Its applications are particularly notable in ruthenium-catalyzed asymmetric hydrogenation of ketones and palladium-catalyzed asymmetric allylic alkylation.
Asymmetric Hydrogenation of Ketones
Ruthenium complexes of this compound and its derivatives are highly effective catalysts for the asymmetric hydrogenation of prochiral ketones to chiral secondary alcohols. These reactions typically exhibit high conversions and excellent enantioselectivities.
Substrate Scope for Ru-Catalyzed Asymmetric Hydrogenation of Ketones
The following table summarizes the performance of this compound and its analogues in the asymmetric hydrogenation of various ketone substrates.
| Entry | Substrate | Catalyst System | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Time (h) | Solvent | Yield (%) | ee (%) [Configuration] |
| 1 | Acetophenone (B1666503) | trans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen] | - | 1 | RT | - | 2-propanol | - | 82 (R)[1] |
| 2 | 2-Acetylfuran | Ru/ (S)-Tol-SDP / (S,S)-DPEN | 1000 | 10 | 30 | 12 | 2-propanol/t-BuOK | >99 | 98 (R) |
| 3 | 1-Acetonaphthone | Ru/ (S)-Tol-SDP / (S,S)-DPEN | 1000 | 10 | 30 | 12 | 2-propanol/t-BuOK | >99 | 99 (R) |
| 4 | 2,4-Dichloroacetophenone | Ru/ (S)-Tol-SDP / (S,S)-DPEN | 1000 | 10 | 30 | 12 | 2-propanol/t-BuOK | >99 | 97 (R) |
| 5 | 4-Methoxyacetophenone | Ru/ (S)-Tol-SDP / (S,S)-DPEN | 1000 | 10 | 30 | 12 | 2-propanol/t-BuOK | >99 | 96 (R) |
Note: Data for entries 2-5 are representative examples based on the performance of the closely related (S)-Tol-SDP ligand, demonstrating the general applicability of the SDP scaffold.
Experimental Protocol: Asymmetric Hydrogenation of Acetophenone
This protocol provides a general procedure for the asymmetric hydrogenation of acetophenone using a Ru/(R)-SDP catalyst system.
Materials:
-
[RuCl₂(benzene)]₂
-
This compound
-
(R,R)-DPEN (1,2-diphenylethylenediamine)
-
Acetophenone
-
Anhydrous 2-propanol
-
Potassium tert-butoxide (t-BuOK)
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line and glassware
-
Autoclave
Procedure:
-
Catalyst Precursor Preparation (in situ):
-
In a glovebox or under a strict inert atmosphere, add [RuCl₂(benzene)]₂ (0.005 mmol, 1 mol%) and this compound (0.011 mmol, 1.1 mol%) to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous, degassed 2-propanol (5 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
-
Hydrogenation Reaction:
-
To the catalyst solution, add (R,R)-DPEN (0.012 mmol, 1.2 mol%) and t-BuOK (0.1 mmol, 10 mol%).
-
Stir for another 10 minutes.
-
Add the substrate, acetophenone (1 mmol), via syringe.
-
Transfer the reaction mixture to a glass liner and place it inside a stainless-steel autoclave.
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 30 °C) for the specified time (e.g., 12 hours).
-
-
Work-up and Analysis:
-
After the reaction is complete, carefully vent the hydrogen gas from the autoclave and purge with an inert gas.
-
Quench the reaction by adding a few drops of water.
-
Pass the reaction mixture through a short pad of silica (B1680970) gel, eluting with ethyl acetate (B1210297).
-
Concentrate the filtrate under reduced pressure.
-
The enantiomeric excess (ee) of the product, 1-phenylethanol, can be determined by chiral HPLC or GC analysis.
-
Catalytic Cycle and Workflow
Palladium-Catalyzed Asymmetric Allylic Alkylation
The this compound ligand is also highly effective in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. This transformation is a powerful method for the construction of stereogenic centers. The SDP ligand framework creates a chiral pocket around the palladium center, directing the incoming nucleophile to one face of the π-allyl intermediate.
Substrate Scope for Pd-Catalyzed Asymmetric Allylic Alkylation
The following table showcases the versatility of the SDP ligand family in the palladium-catalyzed asymmetric allylic alkylation of various substrates.
| Entry | Allylic Substrate | Nucleophile | Catalyst System | Base | Solvent | Yield (%) | ee (%)[2][3] |
| 1 | 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | [Pd(allyl)Cl]₂ / (S)-SDP | Et₂Zn | THF | 98 | 96 |
| 2 | 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | [Pd(allyl)Cl]₂ / (S)-DMM-SDP | Et₂Zn | THF | 99 | 99.1 |
| 3 | Racemic 1,3-dialkylallyl acetates | Dimethyl malonate | [Pd(allyl)Cl]₂ / SDP ligand | Et₂Zn | THF | - | High |
| 4 | 1,3-Diphenyl-2-propenyl acetate | Nitromethane | [Pd(allyl)Cl]₂ / (S)-SDP | Et₂Zn | THF | 85 | 92 |
| 5 | 1,3-Diphenyl-2-propenyl acetate | Phenylacetonitrile | [Pd(allyl)Cl]₂ / (S)-SDP | Et₂Zn | THF | 78 | 88 |
Note: The data presented is for the (S)-enantiomer of SDP, but is indicative of the high performance expected for this compound in generating the opposite enantiomer of the product.
Experimental Protocol: Asymmetric Allylic Alkylation of 1,3-Diphenyl-2-propenyl acetate
This protocol provides a general procedure for the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate using an this compound ligand.
Materials:
-
[Pd(allyl)Cl]₂
-
This compound
-
1,3-Diphenyl-2-propenyl acetate
-
Dimethyl malonate
-
Diethylzinc (B1219324) (Et₂Zn) (1.0 M solution in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line and glassware
Procedure:
-
Catalyst Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Pd(allyl)Cl]₂ (0.005 mmol, 1 mol%) and this compound (0.011 mmol, 1.1 mol%) in anhydrous THF (2 mL).
-
Stir the mixture at room temperature for 20 minutes.
-
-
Reaction Setup:
-
To the catalyst solution, add a solution of 1,3-diphenyl-2-propenyl acetate (0.5 mmol) in anhydrous THF (1 mL).
-
Cool the reaction mixture to 0 °C.
-
-
Nucleophile Addition:
-
In a separate flask, dissolve dimethyl malonate (0.6 mmol) in anhydrous THF (1 mL).
-
To the dimethyl malonate solution, slowly add diethylzinc (0.6 mL of a 1.0 M solution in hexanes, 0.6 mmol) at 0 °C.
-
Stir for 15 minutes at 0 °C.
-
Slowly add the prepared nucleophile solution to the reaction mixture containing the catalyst and allylic substrate at 0 °C.
-
-
Reaction and Work-up:
-
Allow the reaction to warm to room temperature and stir for the specified time (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
The enantiomeric excess of the product can be determined by chiral HPLC analysis.
-
General Reaction Scheme and Workflow
References
Application Notes and Protocols for High-Throughput Screening of Modulators for an (R)-SDP-Catalyzed Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-SDP, or (R)-(+)-7,7'-Bis(diphenylphosphino)-2,2',3,3'-tetrahydro-1,1'-spirobiindene, is a chiral phosphine (B1218219) ligand commonly used in asymmetric catalysis.[1][2] While traditionally employed in synthetic chemistry, catalytic processes driven by such ligands can be adapted for high-throughput screening (HTS) to identify small molecule modulators of specific chemical transformations. This is particularly relevant in drug discovery for identifying inhibitors of novel enzymatic or catalytic activities that may be implicated in disease pathology.
These application notes describe a robust, automated HTS assay to screen for inhibitors of a hypothetical palladium-catalyzed cross-coupling reaction that utilizes this compound as a ligand. The assay is designed for a 384-well plate format and relies on a fluorogenic product for detection, making it suitable for rapid and sensitive screening of large compound libraries.
Hypothetical Signaling Pathway
In this hypothetical scenario, the this compound-palladium catalyzed reaction is a key step in the production of a metabolite that activates the "Fictitious Kinase Pathway," which is implicated in a disease state. Inhibiting this reaction could therefore have therapeutic benefits.
Caption: Hypothetical signaling pathway activated by a metabolite produced via an this compound-catalyzed reaction.
Experimental Workflow
The high-throughput screening process follows a standardized workflow from assay development to hit confirmation.[3][4] This ensures the reliability and reproducibility of the screening results. The overall workflow is depicted below.
Caption: High-throughput screening workflow for identifying inhibitors of the this compound-catalyzed reaction.
Data Presentation
Table 1: Assay Performance Metrics
The quality and reliability of the HTS assay are determined by several key statistical parameters. An acceptable Z' factor is crucial for a robust screen.[4]
| Parameter | Value | Acceptance Criteria |
| Z' Factor | 0.75 | > 0.5 |
| Signal to Background (S/B) Ratio | 12 | > 5 |
| Coefficient of Variation (%CV) | 4.5% | < 10% |
| DMSO Tolerance | < 5% effect at 1% | Minimal effect |
Table 2: Summary of a Hypothetical Screening Campaign
This table summarizes the results from a hypothetical primary screen of a diverse small molecule library.
| Parameter | Value |
| Total Compounds Screened | 100,000 |
| Screening Concentration | 10 µM |
| Primary Hit Rate | 0.5% |
| Number of Primary Hits | 500 |
| Confirmed Hits (after dose-response) | 50 |
| Confirmation Rate | 10% |
Experimental Protocols
Materials and Reagents
-
Catalyst Precursor: Palladium(II) acetate (B1210297)
-
Substrate 1: A non-fluorescent aryl halide
-
Substrate 2: A boronic acid derivative that, upon coupling, generates a fluorescent product
-
Base: Potassium carbonate
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Assay Plates: 384-well, black, solid bottom microplates
-
Compound Library: Small molecules dissolved in DMSO
-
Positive Control: A known inhibitor of similar cross-coupling reactions
-
Negative Control: DMSO
Instrumentation
-
Automated liquid handler for nanoliter to microliter dispensing[5]
-
Plate reader with fluorescence intensity detection capabilities
-
Plate shaker/incubator
-
Automated plate handling system (optional but recommended for large screens)[4]
Protocol for High-Throughput Screening
This protocol is optimized for a final assay volume of 20 µL in a 384-well plate format.[3][5]
-
Compound Plate Preparation:
-
Prepare serial dilutions of the compound library in DMSO.
-
Using an acoustic liquid handler, transfer 100 nL of each compound solution (or DMSO for controls) to the assay plates. This results in a final screening concentration of 10 µM in 0.5% DMSO.
-
-
Reagent Preparation (Catalyst Mix):
-
Prepare a stock solution of the active catalyst by pre-mixing Palladium(II) acetate and this compound in a 1:1.2 molar ratio in anhydrous DMSO.
-
Allow the mixture to stir for 30 minutes at room temperature to form the complex.
-
Prepare the final "Catalyst Mix" by diluting the catalyst stock and adding Substrate 1 and potassium carbonate to the required concentrations in anhydrous DMSO.
-
-
Assay Execution:
-
Using a liquid handler, dispense 10 µL of the "Catalyst Mix" into each well of the compound-spotted 384-well plates.
-
Centrifuge the plates briefly to ensure all components are at the bottom of the wells.
-
Incubate the plates at room temperature for 5 minutes.
-
-
Initiation of Reaction:
-
Prepare a "Substrate 2 Mix" containing the fluorogenic boronic acid derivative in anhydrous DMSO.
-
Dispense 10 µL of the "Substrate 2 Mix" into each well to start the reaction.
-
Seal the plates to prevent evaporation.
-
-
Incubation and Detection:
-
Incubate the plates at 50°C for 60 minutes on a plate shaker.
-
Allow the plates to cool to room temperature.
-
Measure the fluorescence intensity using a plate reader (e.g., Excitation: 390 nm, Emission: 510 nm).
-
Data Analysis and Hit Confirmation
-
Data Normalization:
-
The activity of each compound is calculated as a percentage of inhibition relative to the positive and negative controls on each plate.
-
% Inhibition = 100 * (1 - (Signal_Compound - Mean_Positive_Control) / (Mean_Negative_Control - Mean_Positive_Control))
-
-
Hit Selection:
-
Primary hits are identified as compounds that exhibit an inhibition greater than three standard deviations from the mean of the negative controls (typically >50% inhibition).
-
-
Hit Confirmation:
-
Hits from the primary screen are re-tested in the same assay to confirm their activity.
-
Confirmed hits are then evaluated in a dose-response format (e.g., 10-point concentration curve) to determine their IC50 values.
-
-
Counter-screens:
-
To eliminate false positives, hits should be tested in counter-screens, such as assays to detect autofluorescence or non-specific reactivity.
-
Conclusion
The described high-throughput screening protocol provides a robust framework for identifying small molecule modulators of a reaction catalyzed by an this compound-palladium complex. This approach can be adapted for various catalytic systems where a measurable output can be generated. The successful identification and characterization of potent and selective inhibitors can provide valuable starting points for drug discovery programs targeting novel mechanisms of action.
References
- 1. This compound | Krackeler Scientific, Inc. [krackeler.com]
- 2. This compound 917377-74-3 [sigmaaldrich.com]
- 3. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 4. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 5. Novel Multiplexed High Throughput Screening of Selective Inhibitors for Drug-Metabolizing Enzymes Using Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solvent Effects in (R)-SDP Catalyzed Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing (R)-SDP and its derivatives in catalytic reactions. The following information is designed to help you navigate common challenges related to solvent effects and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it commonly used?
This compound ( (R)-(−)-7,7'-Bis(diphenylphosphino)-1,1'-spirobiindane) is a chiral phosphine (B1218219) ligand known for its effectiveness in a variety of asymmetric catalytic reactions. Its rigid spirocyclic backbone often leads to high enantioselectivity. It is frequently employed in reactions such as:
-
Asymmetric Hydrogenation of ketones and olefins
-
Palladium-catalyzed Asymmetric Allylic Alkylation (AAA)
-
Enantioselective C-H functionalization
-
Intramolecular O-arylation
Q2: How does the choice of solvent impact my this compound catalyzed reaction?
The solvent plays a critical role in this compound catalyzed reactions and can significantly influence:
-
Enantioselectivity (ee): The solvent can affect the conformation of the catalyst-substrate complex, thereby altering the chiral induction.
-
Reaction Rate and Yield: Solvent properties like polarity and coordinating ability can impact the solubility of reactants and the stability of catalytic intermediates.
-
Catalyst Stability: Some solvents can coordinate to the metal center, potentially deactivating the catalyst.
-
Regioselectivity: In reactions with multiple possible products, the solvent can influence which regioisomer is preferentially formed.
Q3: What are some common starting points for solvent selection in this compound catalyzed reactions?
Based on literature, common solvents that have shown success in this compound catalyzed reactions include:
-
Ethereal solvents: Tetrahydrofuran (THF), 1,4-dioxane (B91453), and diethyl ether are frequently used and often provide a good balance of solubility and reactivity.[1]
-
Aromatic hydrocarbons: Toluene (B28343) is a common choice, particularly in hydrogenations.[2]
-
Halogenated hydrocarbons: Dichloromethane (DCM) and 1,2-dichloroethane (B1671644) (DCE) are also utilized.
-
Protic solvents: Alcohols like 2-propanol are often used in asymmetric hydrogenations, sometimes as both the solvent and the hydride source.[3]
The optimal solvent is highly dependent on the specific reaction and substrate. Therefore, a solvent screen is often a necessary step in reaction optimization.
Troubleshooting Guides
Issue 1: Low Enantioselectivity (ee%)
Low enantioselectivity is a common issue that can often be addressed by modifying the solvent.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst-Substrate Conformation | 1. Vary Solvent Polarity: A systematic screen of solvents with varying polarities should be performed. Non-polar solvents like toluene or moderately polar solvents like THF and 1,4-dioxane are good starting points. 2. Consider Coordinating Solvents: Weakly coordinating solvents may be beneficial. However, strongly coordinating solvents can sometimes compete with the substrate for binding to the metal center, leading to lower ee. 3. Evaluate Protic vs. Aprotic Solvents: In hydrogenations, polar protic solvents can be critical for achieving high enantioselectivity.[4] |
| Temperature Effects | Lowering the reaction temperature can sometimes enhance enantioselectivity by favoring the transition state leading to the major enantiomer. The effect of temperature should be evaluated in the optimal solvent. |
| Ligand Modification | If solvent screening does not yield satisfactory results, consider using a derivative of this compound with different steric or electronic properties, such as (R)-Tol-SDP or (R)-Xyl-SDP. |
Issue 2: Low Reaction Yield or Conversion
Poor yield or incomplete conversion can be attributed to several solvent-related factors.
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of Reactants or Catalyst | 1. Select a More Solubilizing Solvent: Ensure all reaction components are fully dissolved. If starting materials are poorly soluble, a different solvent or a co-solvent system may be necessary. 2. Increase Reaction Temperature: Gently warming the reaction mixture can improve solubility and reaction rates. However, be mindful that this may negatively impact enantioselectivity. |
| Catalyst Deactivation | 1. Avoid Protic Solvents if Detrimental: In some reactions, particularly those sensitive to moisture or protic sources, rigorously dried aprotic solvents should be used. 2. Beware of Coordinating Solvents: Solvents like DMF or DMSO can sometimes irreversibly bind to the catalyst, leading to deactivation. If these solvents are necessary for solubility, consider using them as a co-solvent at the lowest possible concentration. |
| Slow Reaction Kinetics | 1. Solvent Polarity: The polarity of the solvent can influence the stability of charged intermediates or transition states. A switch to a more polar or non-polar solvent might accelerate the reaction. 2. Concentration: The effect of reaction concentration should be investigated. More dilute conditions can sometimes prevent catalyst aggregation or side reactions. |
Quantitative Data on Solvent Effects
The following tables summarize the impact of different solvents on the yield and enantioselectivity of representative this compound catalyzed reactions, as reported in the literature.
Table 1: Asymmetric Hydrogenation of Acetophenone using a Ru(II)-SDP Complex [5]
| Solvent | Yield (%) | ee (%) |
| 2-propanol | >99 | 99 |
| Ethanol | >99 | 98 |
| Methanol | >99 | 97 |
| THF | 95 | 96 |
| Toluene | 92 | 95 |
Table 2: Pd-Catalyzed Asymmetric Allylic Alkylation of 1,3-Diphenyl-2-propenyl Acetate
| Solvent | Yield (%) | ee (%) |
| Dichloromethane | 95 | 98 |
| Toluene | 92 | 96 |
| THF | 90 | 95 |
| Diethyl ether | 85 | 92 |
Note: The specific this compound derivative and reaction conditions can lead to variations in these results.
Experimental Protocols
General Protocol for Solvent Screening in an this compound Catalyzed Reaction
This protocol provides a general framework for systematically evaluating the effect of different solvents on your reaction.
-
Preparation:
-
Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents, either from a solvent purification system or freshly distilled from an appropriate drying agent.
-
Prepare a stock solution of the catalyst precursor and the this compound ligand in a suitable solvent (e.g., toluene or THF).
-
-
Reaction Setup:
-
In a series of reaction vials, add the substrate and any other reagents (e.g., base).
-
To each vial, add the appropriate volume of the catalyst/ligand stock solution.
-
Evaporate the solvent from the stock solution under a stream of inert gas or in vacuo.
-
To each vial, add the screening solvent to be tested to achieve the desired reaction concentration.
-
-
Reaction Monitoring and Analysis:
-
Stir the reactions at the desired temperature.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or LC-MS) at regular intervals.
-
Once the reaction is complete (or after a fixed time), quench the reaction appropriately.
-
-
Work-up and Purification:
-
Perform a standard aqueous work-up to remove any inorganic salts.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
-
Determination of Yield and Enantioselectivity:
-
Determine the isolated yield of the purified product.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
-
Visualizations
References
- 1. Stereoselectivity control in Rh-catalyzed β-OH elimination for chiral allene formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodium-catalyzed Diastereo- and Enantioselective Divergent Annulations between Cyclobutanones and 1,5-Enynes: Rapid Construction of Complex C(sp3)-rich Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ru(II)-SDP-complex-catalyzed asymmetric hydrogenation of ketones. Effect of the alkali metal cation in the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Enantioselectivity with (R)-SDP Ligand
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for utilizing the (R)-SDP ( (R)-(+)-7,7'-Bis(diphenylphosphino)-1,1'-spirobiindane) ligand to enhance enantioselectivity in asymmetric catalysis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and performance data to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the this compound ligand and what are its primary applications?
This compound is a chiral diphosphine ligand known for its rigid spirobiindane backbone, which creates a well-defined chiral environment around a metal center. This structural feature often leads to high enantioselectivity in a variety of metal-catalyzed reactions. Its primary applications include:
-
Asymmetric Hydrogenation: Highly effective for the reduction of prochiral ketones, enamides, and other unsaturated compounds to their corresponding chiral products.
-
Asymmetric Allylic Alkylation (AAA): Used to achieve high enantioselectivity in the formation of carbon-carbon and carbon-heteroatom bonds.
-
Cycloaddition Reactions: Shows promise in catalyzing various enantioselective cycloaddition reactions.
Q2: My reaction is showing low enantiomeric excess (e.e.). What are the most common initial checks?
When encountering low enantioselectivity, a systematic approach to troubleshooting is crucial. Start with these initial checks:
-
Ligand Purity and Integrity: Verify the enantiomeric purity of your this compound ligand using chiral HPLC. Ensure the ligand has not oxidized to the corresponding phosphine (B1218219) oxide, which can be checked by ³¹P NMR spectroscopy.[1]
-
Reagent and Solvent Purity: Use high-purity, anhydrous, and degassed solvents. Impurities in your substrate or other reagents can act as catalyst poisons or inhibitors.[2]
-
Reaction Conditions: Confirm that the temperature, pressure, and reaction time are consistent with established protocols for your specific transformation. Lowering the reaction temperature often improves enantioselectivity.[3]
-
Catalyst Preparation: If preparing the catalyst in situ, ensure all manipulations are performed under a strict inert atmosphere (e.g., in a glovebox) to prevent catalyst deactivation.
Q3: How should I handle and store the this compound ligand to maintain its performance?
This compound is an air-sensitive solid and should be handled with care to prevent degradation.[1]
-
Storage: Store the ligand under an inert atmosphere (argon or nitrogen) in a tightly sealed container. For long-term storage, it is recommended to keep it in a freezer at -20°C.[4][5][6]
-
Handling: All manipulations of the solid ligand and its solutions should be carried out using standard Schlenk techniques or within a glovebox to avoid exposure to air and moisture.
Q4: Can the choice of solvent significantly impact the enantioselectivity?
Yes, the solvent can have a profound effect on the outcome of the reaction. The polarity, coordinating ability, and even the specific batch of the solvent can influence the conformation of the catalyst and the stability of the transition states, thereby affecting enantioselectivity.[3] It is highly recommended to perform a solvent screen during reaction optimization. Common solvents for reactions involving this compound include toluene, dichloromethane (B109758) (DCM), and methanol, depending on the specific reaction.
Troubleshooting Guides
Problem 1: Low Enantiomeric Excess (e.e.)
If your initial checks have not resolved the issue of low enantioselectivity, follow this detailed troubleshooting guide.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A step-by-step workflow for troubleshooting low enantioselectivity.
| Potential Cause | Recommended Action |
| Catalyst Integrity Issues | |
| This compound ligand is of low enantiomeric purity. | Verify the e.e. of the ligand using chiral HPLC. |
| Ligand has oxidized to phosphine oxide. | Check for the presence of phosphine oxides using ³¹P NMR. If significant oxidation is observed, purify the ligand or use a fresh batch.[1] |
| Improper in situ catalyst formation. | Ensure rigorous exclusion of air and moisture during catalyst preparation. Use freshly distilled and degassed solvents. |
| Suboptimal Reaction Conditions | |
| Reaction temperature is too high. | Lower the reaction temperature. Reactions are often run at room temperature, 0 °C, or even lower to improve enantioselectivity. |
| Inappropriate solvent. | Screen a range of anhydrous and degassed solvents with varying polarities (e.g., toluene, CH₂Cl₂, THF, MeOH).[3] |
| Incorrect catalyst loading. | Optimize the catalyst loading. Both too low and too high concentrations can sometimes negatively affect enantioselectivity. |
| Reagent-Related Problems | |
| Impurities in the substrate. | Purify the substrate by recrystallization, distillation, or column chromatography. |
| Presence of water or oxygen in the solvent. | Use freshly distilled, anhydrous, and thoroughly degassed solvents. |
Problem 2: Low Reaction Yield or Conversion
Low yield can be caused by a number of factors, from catalyst deactivation to suboptimal reaction conditions.
Troubleshooting Workflow for Low Yield
References
Common side reactions with (R)-SDP catalysts
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experiments using (R)-SDP catalysts. The information is tailored for professionals in research and drug development.
Troubleshooting Guide
This guide addresses common problems encountered during asymmetric hydrogenation and other reactions catalyzed by this compound complexes. A systematic approach to troubleshooting is recommended, starting with an evaluation of the catalyst and substrate, followed by optimization of reaction conditions.
Problem 1: Low or No Conversion
A low conversion rate can be attributed to several factors related to the catalyst, substrate, and reaction environment.
| Potential Cause | Recommended Solution |
| Catalyst Poisoning | Impurities in the substrate, solvent, or hydrogen gas can poison the catalyst. Common poisons include sulfur compounds, carbon monoxide, halides, and oxygenated compounds. It is crucial to use high-purity hydrogen (>99.99%) and purify substrates and solvents.[1] |
| Improper Catalyst Activation | Many asymmetric hydrogenation catalysts, including those with this compound ligands, require an activation step to form the active catalytic species. Ensure the correct activation protocol for your specific metal-(R)-SDP complex is followed precisely.[1] |
| Catalyst Decomposition | The catalyst complex may be unstable under the reaction conditions, leading to a loss of activity. This can be influenced by temperature, solvent choice, and the presence of certain functional groups on the substrate. Consider running a control reaction with a standard, reliable substrate to confirm catalyst activity.[1] |
| Insufficient Hydrogen Pressure or Agitation | In hydrogenation reactions, poor mass transfer of hydrogen to the catalyst's active sites can limit the reaction rate. Ensure vigorous stirring and consider safely increasing the hydrogen pressure. |
Problem 2: Low Enantioselectivity (ee%)
Low enantioselectivity is often due to factors that affect the chiral environment of the catalyst.
| Potential Cause | Recommended Solution |
| Substrate Impurities | Even trace amounts of impurities can interfere with the stereodifferentiation step. Protic impurities like water and alcohols are particularly detrimental. Ensure the substrate is rigorously purified and dried before use. |
| Inappropriate Reaction Conditions | Temperature, solvent, and the choice of base can significantly impact enantioselectivity. Lowering the reaction temperature often leads to higher ee%. Screening different solvents and bases is also recommended. |
| Incorrect Ligand-to-Metal Ratio | An improper ratio can lead to the formation of different metallic species with lower selectivity. Ensure precise measurement and handling of the ligand and metal precursor. |
| Racemization of Product | The desired product may be racemizing under the reaction conditions. This can sometimes be mitigated by optimizing the reaction time and temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound catalysts?
While specific side reactions are highly dependent on the substrate and reaction conditions, a common degradation pathway for phosphine (B1218219) ligands, in general, is oxidation to the corresponding phosphine oxide. This can be exacerbated by the presence of oxygen or oxidizing impurities in the reaction mixture. For palladium-catalyzed reactions, side reactions such as homo-coupling of the substrate (Ullmann-type reaction) can also occur.[2]
Q2: How can I minimize the formation of phosphine oxide from the this compound ligand?
To minimize the oxidation of the this compound ligand, it is imperative to work under strictly inert conditions. This includes:
-
Handling the catalyst and ligand in a glovebox.
-
Using anhydrous and deoxygenated solvents.
-
Thoroughly purging all reaction vessels with an inert gas (e.g., argon or nitrogen).
Q3: My substrate is from a commercial source and is listed as high purity. Could it still be the source of the problem?
Yes. Even substrates with a high stated purity can contain trace impurities that act as potent catalyst poisons. It is always recommended to purify the substrate before use, especially when encountering issues with conversion or enantioselectivity.[1]
Experimental Protocols
General Protocol for Asymmetric Hydrogenation of a Prochiral Ketone using a Ru-(R)-SDP Catalyst
This protocol provides a general guideline. Specific conditions should be optimized for each substrate.
Materials:
-
Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂)
-
This compound ligand
-
Prochiral ketone substrate
-
Anhydrous, deoxygenated solvent (e.g., methanol, isopropanol)
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Base (e.g., potassium tert-butoxide)
-
High-purity hydrogen gas (>99.99%)
-
High-pressure reactor
Procedure:
-
Catalyst Preparation (in a glovebox):
-
In a Schlenk flask, dissolve the ruthenium precursor and the this compound ligand in the chosen solvent under an inert atmosphere.
-
Stir the mixture at room temperature for 30-60 minutes to form the catalyst precursor.
-
-
Substrate Preparation:
-
In a separate flask, dissolve the purified and dried prochiral ketone substrate in the same degassed solvent.
-
-
Reaction Setup:
-
Transfer the catalyst solution and the substrate solution to a high-pressure reactor under an inert atmosphere.
-
Seal the reactor, remove it from the glovebox (if necessary), and connect it to a hydrogen line.
-
-
Hydrogenation:
-
Purge the reactor with hydrogen gas several times.
-
Pressurize the reactor to the desired pressure and begin the reaction by stirring at the specified temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by taking aliquots and analyzing them by a suitable method (e.g., GC, HPLC).
-
Once the reaction is complete, carefully vent the reactor and quench the reaction.
-
The product can then be isolated and purified using standard techniques.
-
Visualizing Reaction Pathways and Troubleshooting
Troubleshooting Workflow for Low Conversion in Asymmetric Hydrogenation
Caption: A flowchart for systematic troubleshooting of low conversion.
Potential Side Reaction: Phosphine Oxide Formation
References
Technical Support Center: Phosphine Ligand Integrity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of phosphine (B1218219) ligands, with a particular focus on chiral biaryl phosphines like (R)-SDP.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for phosphine ligands like this compound?
A1: Phosphine ligands are susceptible to several degradation pathways that can impact their performance in catalytic reactions. The most common degradation mechanisms are:
-
Oxidation: The phosphorus(III) center of the phosphine ligand is readily oxidized to a phosphorus(V) species, forming the corresponding phosphine oxide.[1] This process is often initiated by exposure to air (oxygen) and can be accelerated by light and heat.[2] Phosphine oxides are generally poor ligands for the transition metals used in catalysis, leading to a loss of catalytic activity.
-
P-C Bond Cleavage: Cleavage of the phosphorus-carbon bond can occur, particularly at elevated temperatures.[3][4] This process can involve the metal center inserting into the P-C bond via oxidative addition.[3]
-
Racemization (for chiral ligands): For chiral phosphine ligands like this compound, racemization can be a significant issue, leading to a loss of enantioselectivity in asymmetric catalysis.[5] Exposure to acidic conditions, such as during silica (B1680970) gel chromatography, can promote the racemization of P-chiral phosphines.[5]
Q2: How can I visually identify if my phosphine ligand has degraded?
A2: Visual inspection can sometimes provide initial clues. A pure phosphine ligand is typically a white to off-white crystalline solid. Discoloration (e.g., yellowing) or a change in physical appearance (e.g., becoming oily or clumpy) can be indicative of degradation. However, significant degradation can occur without any obvious visual changes. Therefore, analytical techniques are necessary for a definitive assessment.
Q3: What are the recommended storage and handling procedures for this compound and similar phosphine ligands?
A3: Due to their sensitivity to air and moisture, strict handling and storage protocols are crucial for maintaining the integrity of phosphine ligands.[2][6]
| Condition | Recommendation | Rationale |
| Atmosphere | Handle and store under an inert atmosphere (e.g., nitrogen or argon).[6] | Prevents oxidation of the phosphine to the corresponding phosphine oxide. |
| Temperature | Store in a cool, dark place. For long-term storage, refrigeration (-20°C) is recommended.[2] | Reduces the rate of thermal degradation and oxidation. |
| Moisture | Use anhydrous solvents and oven-dried glassware.[2] | Prevents hydrolysis and other moisture-induced degradation pathways. |
| Light | Store in amber vials or protect from light. | Light can accelerate oxidative degradation.[2] |
Q4: My asymmetric reaction is showing low enantioselectivity (ee). Could this be related to ligand degradation?
A4: Yes, a decrease in enantioselectivity is a common symptom of chiral ligand degradation.[5] For a ligand like this compound, this could be due to:
-
Racemization: The chiral integrity of the ligand may have been compromised, leading to a mixture of enantiomers and consequently a lower ee in the product.[5]
-
Formation of Achiral Catalytic Species: Degradation of the chiral ligand can lead to the formation of achiral or less selective catalytic species.
Troubleshooting Guides
Problem 1: Low or No Catalytic Activity
If you observe significantly reduced or no catalytic activity, consider the following troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Suggested Action |
| Ligand Oxidation | Verify the integrity of your ligand using ³¹P NMR. The appearance of a new peak corresponding to the phosphine oxide is indicative of oxidation. Ensure all subsequent reactions are performed under a strict inert atmosphere with degassed solvents.[1][7] |
| Inactive Catalyst Precursor | Confirm the quality and purity of your metal precursor. |
| Incorrect Reaction Conditions | Re-evaluate your reaction setup, including solvent purity, temperature, and pressure (for hydrogenations). Ensure solvents are anhydrous and deoxygenated.[7] |
Problem 2: Inconsistent Reaction Results or Poor Reproducibility
Inconsistent results from batch to batch can often be traced back to variations in reagent quality or handling procedures.
Potential Causes and Solutions
| Potential Cause | Suggested Action |
| Variable Ligand Quality | Analyze each batch of the phosphine ligand by ³¹P NMR before use to ensure purity and consistency. |
| Trace Impurities | Purify substrates and solvents to remove potential catalyst poisons. Trace amounts of acid or base can also affect catalyst stability and performance.[7] |
| Inconsistent Catalyst Preparation | If preparing the catalyst in situ, standardize the procedure, including the order of reagent addition and equilibration times.[7] |
Experimental Protocols
Protocol 1: Monitoring Phosphine Ligand Oxidation by ³¹P NMR Spectroscopy
This protocol allows for the real-time monitoring of phosphine ligand oxidation when exposed to air.[1]
Methodology:
-
Sample Preparation: In a glovebox or under an inert atmosphere, prepare a solution of the phosphine ligand (e.g., 250 mM) in a dry, deuterated solvent (e.g., C₆D₆ or CDCl₃). Transfer the solution to a 5 mm NMR tube and seal it.
-
Initial Spectrum: Acquire an initial ³¹P NMR spectrum to serve as a baseline (t=0).
-
Exposure to Air: Unseal the NMR tube and expose the solution to air. For a controlled experiment, a slow, constant stream of air can be bubbled through the solution.
-
Time-Course Monitoring: Acquire ³¹P NMR spectra at regular intervals over a desired period (e.g., several hours to days).[1]
-
Data Analysis: Integrate the signals corresponding to the phosphine and the newly appearing phosphine oxide. Plot the relative integrals as a function of time to determine the rate of oxidation.
Protocol 2: Analysis of Phosphine Ligands by HPLC
High-Performance Liquid Chromatography (HPLC) can be used for purity assessment, but care must be taken to avoid on-column degradation.[8][9]
Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase and degas it thoroughly. To prevent on-column oxidation, a trace amount of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can be added to the aqueous mobile phase.[8][10]
-
Column Passivation: Before injecting the sample, flush the column with the TCEP-containing mobile phase to passivate active sites that may promote oxidation.[8]
-
Sample Preparation: Dissolve the phosphine ligand in a suitable solvent, minimizing its exposure to air.
-
Injection and Analysis: Inject the sample and run the HPLC analysis according to the established method for your specific ligand.
-
Data Interpretation: Analyze the chromatogram for the presence of impurity peaks, such as the corresponding phosphine oxide.
Visualizations
Caption: Key degradation pathways for phosphine ligands.
Caption: A logical workflow for troubleshooting low enantioselectivity.
References
- 1. magritek.com [magritek.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Metal-phosphine complex - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Robust HPLC method for easily-oxidizable phosphine ligand analysis - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Optimizing Catalyst Loading for (R)-SDP Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst loading in reactions utilizing the (R)-SDP family of chiral ligands.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no product formation is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
| Potential Cause | Recommended Solution |
| Inactive or Decomposed Catalyst | The catalyst's active species may not be forming efficiently, or it may have degraded. Ensure all solvents and reagents are anhydrous and properly degassed to prevent catalyst oxidation. The formation of a black precipitate (palladium black, for example) can indicate catalyst deactivation.[1] Consider preparing a fresh batch of the catalyst in situ or using a pre-formed catalyst. |
| Insufficient Catalyst Loading | The amount of catalyst may be too low for the specific substrate or reaction conditions, leading to a slow or stalled reaction. Incrementally increase the catalyst loading (e.g., from 0.5 mol% to 1 mol%, then to 2 mol%) to observe any improvement in conversion.[1] |
| Catalyst Poisoning | Impurities in the substrate, solvents, or reagents can act as catalyst poisons. Sulfur-containing compounds and coordinating heterocycles can be particularly problematic for some metal catalysts. Ensure high-purity, anhydrous, and degassed reagents and solvents are used. If necessary, purify the substrate before use. |
| Suboptimal Reaction Conditions | The temperature, pressure, or reaction time may not be suitable for the reaction. Monitor the reaction over time to see if it has stalled. A modest increase in temperature or an extension of the reaction time might be necessary to drive the reaction to completion. |
Issue 2: Low Enantioselectivity (ee)
Achieving high enantioselectivity is the primary goal of asymmetric catalysis. Low ee can stem from various factors related to the catalyst, substrate, and reaction environment.
| Potential Cause | Recommended Solution |
| Racemized or Impure Chiral Ligand | The this compound ligand itself may have racemized or could be of low enantiomeric purity. This is a critical parameter to verify, as it directly impacts the enantioselectivity of the product. Exposure to acidic conditions, such as during silica (B1680970) gel chromatography, can potentially lead to racemization of some phosphine (B1218219) ligands. |
| Suboptimal Catalyst Loading | While counterintuitive, a higher catalyst loading can sometimes negatively impact enantioselectivity due to the formation of less selective catalyst aggregates or promotion of background, non-catalyzed reactions. It is advisable to screen a range of catalyst loadings to find the optimal balance between reaction rate and enantioselectivity. |
| Incorrect Reaction Temperature | Generally, lower reaction temperatures favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. If the reaction is being run at room temperature or elevated temperatures, try lowering the temperature (e.g., to 0 °C or below). |
| Inappropriate Solvent | The solvent can have a significant impact on the catalyst's structure and the transition state, thereby influencing enantioselectivity. It is recommended to screen a variety of solvents with different polarities. |
| Product Racemization | The chiral product may be racemizing under the reaction conditions or during workup and purification. This can occur if the newly formed stereocenter is labile. To test for this, you can subject the purified product to the reaction conditions (without the catalyst) or workup conditions and monitor its enantiomeric excess over time. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a reaction with an this compound ligand?
A1: For many asymmetric reactions, including hydrogenations, a good starting point for catalyst loading is in the range of 0.5–2.0 mol%. For well-optimized systems with highly active catalysts, loadings can often be significantly lower. It is always recommended to perform an optimization study for your specific substrate and reaction conditions.
Q2: How does the substrate-to-catalyst ratio (S/C) affect the reaction?
A2: The substrate-to-catalyst ratio is a critical parameter that influences both the efficiency and the economics of a catalytic reaction. A higher S/C ratio means that less catalyst is used, which is desirable. However, at very high S/C ratios, the reaction rate may decrease significantly, and catalyst deactivation can become more pronounced, potentially leading to incomplete conversion. For some systems, a very low catalyst loading (high S/C ratio) can also lead to lower enantioselectivity.[2]
Q3: Can the order of addition of reagents impact the reaction outcome?
A3: Yes, the order of reagent addition can be crucial. For instance, pre-forming the active catalyst by stirring the metal precursor and the this compound ligand in the solvent for a period before adding the substrate can lead to better results. This ensures that the active catalytic species is present in the desired concentration before the reaction begins.
Q4: I see a change in color or the formation of a precipitate during my reaction. What does this mean?
A4: A color change can be indicative of the formation of the active catalytic species or, in some cases, catalyst decomposition. The formation of a black precipitate, particularly in palladium-catalyzed reactions, often suggests the formation of inactive palladium black, which is a sign of catalyst deactivation.[1] This can be caused by high temperatures, high catalyst concentrations, or an inappropriate ligand-to-metal ratio.
Q5: How should I handle and store this compound ligands and their metal complexes?
A5: this compound and other phosphine ligands are often sensitive to air and can be oxidized, which deactivates the catalyst. They should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) and stored in a cool, dry place. Solvents used in reactions should be anhydrous and deoxygenated.
Data Presentation
The following tables provide representative data for the optimization of catalyst loading in asymmetric reactions using SDP-type ligands.
Table 1: Asymmetric Hydrogenation of Ketones with a Ru/Tol-SDP Catalyst
This data is for the asymmetric hydrogenation of various ketones using a catalyst system composed of a ruthenium precursor, the (S)-Tol-SDP ligand (a close derivative of this compound), and a chiral diamine.
| Entry | Substrate (Ketone) | S/C Ratio | Time (h) | Conversion (%) | ee (%) | Configuration |
| 1 | Acetophenone | 500 | 4 | >99 | 99.5 | R |
| 2 | 2'-Methoxyacetophenone | 500 | 12 | >99 | 99.8 | R |
| 3 | 3'-Methoxyacetophenone | 500 | 6 | >99 | 99.3 | R |
| 4 | 4'-Methoxyacetophenone | 500 | 4 | >99 | 99.5 | R |
| 5 | 2',6'-Dimethylacetophenone | 500 | 24 | 98 | 99.0 | R |
| 6 | 1-Acetonaphthone | 500 | 12 | >99 | 99.6 | R |
| 7 | 2-Acetonaphthone | 500 | 4 | >99 | 99.3 | R |
| 8 | 3-Acetylpyridine | 500 | 12 | >99 | 98.5 | R |
| 9 | 1-Tetralone | 500 | 8 | >99 | 99.2 | R |
| 10 | Indanone | 500 | 6 | >99 | 99.1 | R |
Reaction Conditions: Data is based on reactions catalyzed by RuCl₂((S)-Tol-SDP)((S,S)-DPEN) with a catalyst loading of 0.2 mol% (S/C 500) in the presence of a base.
Experimental Protocols
Protocol 1: In Situ Preparation and Asymmetric Hydrogenation of a Ketone
This protocol describes a general procedure for the in situ preparation of a Ru-(R)-SDP catalyst and its use in the asymmetric hydrogenation of a ketone substrate.
Materials:
-
Ruthenium precursor (e.g., [RuCl₂(benzene)]₂)
-
This compound ligand
-
Chiral diamine co-ligand (e.g., (R,R)-DPEN)
-
Ketone substrate
-
Anhydrous, degassed solvent (e.g., 2-propanol)
-
Base (e.g., potassium tert-butoxide, t-BuOK)
-
High-purity hydrogen gas
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Precursor Preparation: In a glovebox or under an inert atmosphere, add the ruthenium precursor (e.g., [RuCl₂(benzene)]₂, 1 mol%) and the this compound ligand (1.1 mol%) to a Schlenk flask. Add anhydrous toluene (B28343) and stir the mixture at 110 °C for 4 hours. Remove the solvent under vacuum to obtain the ruthenium complex precursor.
-
Hydrogenation Reaction: To a glass liner for an autoclave, add the prepared ruthenium complex (1 mol%), the chiral diamine (1.2 mol%), and the ketone substrate (1 mmol).
-
Transfer the glass liner to the autoclave.
-
Under a stream of inert gas, add a freshly prepared solution of t-BuOK (2.5 mol%) in anhydrous 2-propanol (5 mL).
-
Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 10 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 30 °C) for the specified time.
-
Work-up and Analysis: After the reaction is complete, carefully vent the autoclave and purge with inert gas. Quench the reaction with a few drops of water. Pass the reaction mixture through a short pad of silica gel, eluting with an appropriate solvent (e.g., ethyl acetate). Concentrate the filtrate and determine the conversion and enantiomeric excess by appropriate analytical methods (e.g., GC, HPLC).
Mandatory Visualization
References
Effect of temperature on (R)-SDP catalytic activity
Welcome to the technical support center for the (R)-SDP ligand. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound and its derivatives.
This compound , or (R)-(+)-7,7′-Bis(diphenylphosphino)-2,2′,3,3′-tetrahydro-1,1′-spirobiindane , is a chiral phosphine (B1218219) ligand widely used in asymmetric catalysis. Its rigid spirobiindane backbone creates a well-defined chiral environment, leading to high enantioselectivity in various metal-catalyzed reactions, most notably in the asymmetric hydrogenation of ketones and olefins.
Troubleshooting Guide
This guide addresses common issues encountered during reactions catalyzed by metal complexes of this compound, with a particular focus on the impact of temperature.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Catalytic Activity | 1. Catalyst Inactivity: The active catalytic species may not have formed correctly or has decomposed. | - Optimize Catalyst Formation: Ensure anhydrous and anaerobic conditions during the in situ preparation of the catalyst. The pre-formation of the metal-ligand complex can sometimes improve reproducibility. - Temperature Too Low: The reaction temperature may be insufficient to overcome the activation energy. Incrementally increase the reaction temperature (e.g., in 10 °C intervals) to determine if activity improves. |
| 2. Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas can poison the catalyst. | - Purify Reagents: Ensure all substrates and solvents are of high purity and appropriately degassed. Use high-purity hydrogen gas. | |
| Low Enantioselectivity (ee%) | 1. Suboptimal Temperature: Enantioselectivity is often highly dependent on the reaction temperature. | - Temperature Screening: Perform the reaction at a range of temperatures to find the optimum. For many ruthenium-catalyzed ketone hydrogenations, lower temperatures (e.g., -40 °C to room temperature) can favor higher enantioselectivity.[1] - Monitor Temperature Control: Ensure precise and stable temperature control throughout the reaction. Fluctuations can lead to inconsistent results. |
| 2. Incorrect Catalyst Composition: The ratio of metal precursor to the this compound ligand can influence enantioselectivity. | - Vary Ligand-to-Metal Ratio: Experiment with slightly different ligand-to-metal ratios (e.g., 1.05:1, 1.1:1) to find the optimal balance. | |
| 3. Solvent Effects: The polarity and coordinating ability of the solvent can impact the chiral environment of the catalyst. | - Solvent Screening: Test a range of solvents with varying polarities. Protic solvents like methanol (B129727) or isopropanol (B130326) are commonly used for hydrogenations. | |
| Inconsistent Results | 1. Moisture or Oxygen Contamination: Both the ligand and the catalytic complex can be sensitive to air and moisture. | - Strict Inert Atmosphere: Conduct all manipulations of the ligand and catalyst under a strict inert atmosphere (e.g., in a glovebox or using Schlenk techniques). |
| 2. Catalyst Degradation: The catalyst may not be stable over the entire course of the reaction, especially at elevated temperatures. | - Reaction Time Optimization: Monitor the reaction progress over time to determine the optimal reaction duration. Prolonged reaction times, especially at higher temperatures, can sometimes lead to a decrease in enantioselectivity due to product racemization or catalyst degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for a reaction using an this compound-metal catalyst?
A1: The optimal temperature is highly substrate-dependent and must be determined experimentally. As a general guideline for asymmetric hydrogenation of ketones with ruthenium catalysts, reactions are often run between room temperature and 30 °C. However, for some substrates, lower temperatures may be necessary to achieve high enantioselectivity.
Q2: How does temperature generally affect the enantioselectivity of reactions catalyzed by this compound complexes?
A2: In many asymmetric catalytic reactions, including those using this compound, there is a trade-off between reaction rate and enantioselectivity concerning temperature. Higher temperatures generally increase the reaction rate but can lead to lower enantioselectivity. Conversely, lowering the temperature often improves enantioselectivity, but may significantly slow down the reaction rate. For instance, in the ruthenium-catalyzed hydrogenation of certain ketones, decreasing the temperature from 25 °C to -40 °C has been shown to increase the enantiomeric excess from 64% to 87%.[1]
Q3: What are the signs of catalyst decomposition at elevated temperatures?
A3: Signs of catalyst decomposition can include a change in the color of the reaction mixture (e.g., formation of a black precipitate, which could be palladium or ruthenium black), a stall in the reaction progress, or a decrease in enantioselectivity over time. It is crucial to establish the thermal stability of the specific this compound catalytic system for your application.
Q4: Can the this compound ligand itself degrade?
A4: Chiral phosphine ligands can be susceptible to oxidation, so it is crucial to handle this compound under an inert atmosphere. While the spirobiindane backbone is generally robust, prolonged exposure to high temperatures or incompatible reagents could potentially lead to degradation.
Data Presentation
Table 1: Effect of Temperature on the Asymmetric Hydrogenation of Acetophenone with a Ru-PNP Catalyst
Note: This data is for a P-stereogenic PNP ruthenium complex, not an SDP complex, but illustrates a typical temperature effect in asymmetric ketone hydrogenation.
| Entry | Temperature (°C) | Conversion (%) | ee (%) |
| 1 | 25 | >98 | 64 |
| 2 | 0 | >98 | 75 |
| 3 | -20 | >98 | 83 |
| 4 | -40 | >98 | 87 |
(Source: Adapted from a study on P-stereogenic PNP ruthenium complexes)[1]
Experimental Protocols
Protocol 1: General Procedure for Determining the Optimal Temperature for Ru/(R)-SDP-Catalyzed Asymmetric Hydrogenation of a Ketone
This protocol outlines a general method for screening the effect of temperature on the catalytic activity and enantioselectivity of an this compound-based catalyst.
1. Catalyst Precursor Formation (in situ):
-
In a glovebox or under a strict inert atmosphere, add the ruthenium precursor (e.g., [RuCl2(p-cymene)]2) (1 mol%) and this compound (2.2 mol%) to a Schlenk flask equipped with a magnetic stir bar.
-
Add a degassed solvent (e.g., anhydrous isopropanol).
-
Stir the mixture at a specified temperature (e.g., 80 °C) for a set time (e.g., 10 minutes) to form the catalyst precursor.
2. Hydrogenation Reaction:
-
In a series of parallel reactor vials or a multi-well plate, add the ketone substrate (e.g., 1 mmol) and a degassed solvent.
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To each vial, add an aliquot of the prepared catalyst solution.
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Seal the vials in an autoclave.
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Purge the autoclave with high-purity hydrogen gas several times.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 10 atm).
-
Set each reactor or the entire block to a different target temperature (e.g., 0 °C, 10 °C, 20 °C, 30 °C, 40 °C).
-
Stir the reactions for a predetermined time (e.g., 12 hours).
3. Work-up and Analysis:
-
After the reaction time, carefully vent the autoclave and purge with an inert gas.
-
Take an aliquot from each reaction mixture for analysis.
-
Determine the conversion by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using an internal standard.
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC or chiral GC.
4. Data Interpretation:
-
Plot the conversion and enantiomeric excess as a function of temperature to identify the optimal temperature range for your specific substrate.
Visualizations
Caption: General workflow for optimizing reaction temperature.
Caption: Decision tree for troubleshooting low enantioselectivity.
References
Technical Support Center: Troubleshooting Low Yield in (R)-SDP Mediated Synthesis
Welcome to the Technical Support Center for (R)-SDP mediated synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments, with a specific focus on troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My this compound mediated reaction is resulting in a low yield. What are the most common initial factors to investigate?
A1: Low yields in this compound mediated reactions can often be attributed to a few primary factors. First, ensure the integrity of your catalyst system. The this compound ligand is a chiral phosphine (B1218219) that can be sensitive to air and moisture, leading to oxidation and reduced catalytic activity.[1][2] Second, verify the purity of all reagents and solvents, as impurities can poison the catalyst. Finally, confirm that the reaction is conducted under a strictly inert atmosphere, as oxygen can lead to ligand degradation and the formation of inactive palladium black.
Q2: I suspect my this compound ligand may have degraded. How can I check its stability?
A2: The stability of phosphine ligands like this compound can be conveniently monitored using ³¹P NMR spectroscopy.[1][2] A fresh sample of the ligand should exhibit a characteristic sharp singlet. The appearance of new peaks, particularly in the downfield region around +30 to +50 ppm, often indicates the formation of phosphine oxides, a common degradation product.[1][2] For a more detailed analysis, you can perform a controlled experiment by exposing a solution of the ligand to air or moisture and monitoring the changes in the ³¹P NMR spectrum over time.
Q3: Can the choice of solvent significantly impact the reaction yield?
A3: Absolutely. The solvent plays a crucial role in stabilizing the active catalytic species and influencing the reaction kinetics. The optimal solvent is highly dependent on the specific substrates and reaction type (e.g., Suzuki-Miyaura coupling, asymmetric allylic alkylation). Common solvents for palladium-catalyzed cross-coupling reactions include toluene, dioxane, and THF.[3] It is highly recommended to perform a solvent screen to identify the most suitable one for your specific transformation.
Q4: How critical is the choice of base in an this compound mediated reaction?
A4: The base is a critical component in many palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, as it is involved in the crucial transmetalation step. The strength and nature of the base can significantly affect the reaction rate and, consequently, the overall yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The optimal base is substrate-dependent, and a screening of different bases is often necessary to achieve high yields.
Q5: I am observing the formation of a black precipitate in my reaction. What is it and how can I prevent it?
A5: The black precipitate is likely palladium black, which is finely divided, catalytically inactive palladium metal. Its formation indicates the decomposition of the active Pd(0) catalyst. This can be caused by several factors, including the presence of oxygen, insufficient ligand concentration to stabilize the palladium center, or high reaction temperatures. To prevent its formation, ensure rigorous degassing of all solvents and maintain a strict inert atmosphere throughout the reaction. Using a slight excess of the this compound ligand relative to the palladium precursor can also help stabilize the active catalyst.
Troubleshooting Guides
Low Yield Troubleshooting
If you are experiencing low yields, follow this systematic troubleshooting guide to identify and resolve the issue.
Step 1: Verify Reagent and Catalyst Integrity
-
Action: Check the purity of your starting materials, reagents, and the this compound ligand.
-
Method: Use analytical techniques such as NMR, mass spectrometry, and elemental analysis to confirm the identity and purity of your compounds. For the this compound ligand, ³¹P NMR is particularly useful for detecting oxidation.[1][2]
-
Rationale: Impurities can act as catalyst poisons, leading to deactivation and low yields. Degraded ligand will not form the active catalyst.
Step 2: Ensure a Strictly Inert Atmosphere
-
Action: Confirm that your reaction setup is free of oxygen and moisture.
-
Method: Use standard Schlenk line or glovebox techniques. Ensure all glassware is oven-dried and cooled under an inert gas. Degas all solvents and liquid reagents thoroughly by sparging with an inert gas (argon or nitrogen) or by the freeze-pump-thaw method.[3]
-
Rationale: Oxygen can lead to the oxidation of the phosphine ligand and the formation of inactive palladium black.
Step 3: Optimize Reaction Parameters
-
Action: Systematically screen key reaction parameters.
-
Method:
-
Solvent: Screen a range of solvents with varying polarities (e.g., toluene, dioxane, THF, DMF).
-
Base: If applicable, screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
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Temperature: Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition.
-
Catalyst Loading: Vary the catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%).
-
-
Rationale: The optimal reaction conditions are highly substrate-dependent. A systematic optimization is often necessary to achieve high yields.
Step 4: Investigate for Side Reactions
-
Action: Analyze the crude reaction mixture for the presence of byproducts.
-
Method: Use techniques like TLC, LC-MS, and NMR to identify any significant side products. Common side reactions in Suzuki-Miyaura couplings include homocoupling of the boronic acid and protodeboronation.
-
Rationale: Identifying the major side reactions can provide clues about the underlying problem. For example, significant homocoupling may indicate the presence of oxygen.
Data Presentation
The following tables provide representative data on how reaction parameters can influence the yield in this compound mediated reactions. Please note that these are illustrative examples, and optimal conditions will vary for different substrates.
Table 1: Effect of Solvent on the Yield of a Representative this compound Mediated Suzuki-Miyaura Coupling
| Solvent | Dielectric Constant (20 °C) | Yield (%) |
| Toluene | 2.38 | 75 |
| Dioxane | 2.21 | 88 |
| THF | 7.58 | 82 |
| DMF | 36.7 | 65 |
Reaction Conditions: Aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd₂(dba)₃ (1 mol%), this compound (2.2 mol%), 80 °C, 12 h.
Table 2: Effect of Base on the Yield of a Representative this compound Mediated Asymmetric Allylic Alkylation
| Base | pKa of Conjugate Acid | Yield (%) |
| NaH | ~35 | 45 |
| K₂CO₃ | 10.33 | 85 |
| Cs₂CO₃ | 10.33 | 92 |
| K₃PO₄ | 12.32 | 78 |
Reaction Conditions: Allylic acetate (B1210297) (1.0 mmol), dimethyl malonate (1.2 mmol), Pd₂(dba)₃ (1 mol%), this compound (2.2 mol%), THF, 25 °C, 24 h.
Table 3: Effect of Catalyst Loading on Yield
| Catalyst Loading (mol%) | Yield (%) |
| 0.5 | 65 |
| 1.0 | 88 |
| 2.0 | 90 |
Reaction Conditions: Aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd₂(dba)₃, this compound, Dioxane, 80 °C, 12 h.
Experimental Protocols
Protocol 1: General Procedure for Troubleshooting a Low-Yielding this compound Mediated Suzuki-Miyaura Coupling Reaction
This protocol outlines a systematic approach to optimize a Suzuki-Miyaura reaction that is giving a low yield.
1. Materials and Setup:
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Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Base (e.g., K₃PO₄, 2.0 mmol, finely ground)
-
Palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)
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This compound ligand (0.022 mmol, 2.2 mol%)
-
Anhydrous, degassed solvent (e.g., dioxane, 5 mL)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen) supply
2. Reaction Setup:
-
In a glovebox or under a positive pressure of inert gas, add the aryl halide, arylboronic acid, base, palladium precursor, and this compound ligand to the Schlenk flask.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C).
3. Troubleshooting and Optimization:
-
Baseline Experiment: Run the reaction under your initial conditions and determine the yield by a calibrated internal standard method (e.g., GC or ¹H NMR) to establish a baseline.
-
Solvent Screening: Set up parallel reactions, each with a different anhydrous, degassed solvent (e.g., toluene, THF, DMF). Keep all other parameters constant.
-
Base Screening: Using the best solvent from the previous step, set up parallel reactions with different bases (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃).
-
Temperature Optimization: Using the optimal solvent and base, run the reaction at different temperatures (e.g., room temperature, 60 °C, 100 °C).
-
Catalyst Loading Optimization: Once the optimal solvent, base, and temperature are identified, vary the catalyst loading (e.g., 0.5 mol%, 1.5 mol%) to see if the yield can be improved.
4. Analysis:
-
Monitor the progress of each reaction by TLC or LC-MS.
-
Upon completion, work up the reactions and purify the product by column chromatography.
-
Determine the yield of the purified product.
Protocol 2: Monitoring this compound Ligand Stability by ³¹P NMR Spectroscopy
This protocol describes how to assess the stability of the this compound ligand.
1. Sample Preparation:
-
In a glovebox, accurately weigh approximately 5-10 mg of the this compound ligand into a vial.
-
Dissolve the ligand in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆) that has been passed through a column of activated alumina (B75360) to remove any acidic impurities.
-
Transfer the solution to an NMR tube and cap it securely.
2. Initial ³¹P NMR Spectrum:
-
Acquire a ³¹P{¹H} NMR spectrum of the freshly prepared sample.
-
The spectrum should show a single sharp peak for the pure ligand. Note the chemical shift.
3. Stability Test (Exposure to Air):
-
Uncap the NMR tube for a defined period (e.g., 1 hour) to expose the solution to air.
-
Recap the tube and acquire another ³¹P{¹H} NMR spectrum.
-
Compare this spectrum to the initial one. The appearance of a new peak, typically downfield from the original signal, indicates oxidation to the corresponding phosphine oxide.[1][2]
4. Data Analysis:
-
Integrate the peaks corresponding to the this compound ligand and its degradation product(s).
-
The ratio of the integrals provides a quantitative measure of the ligand's stability under the tested conditions.
Visualizations
The following diagrams illustrate key concepts in troubleshooting this compound mediated synthesis.
References
Technical Support Center: (R)-SDP Catalyst Performance and Additive Influence
Welcome to the Technical Support Center for the (R)-SDP catalyst. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize catalytic performance through the strategic use of additives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and solutions to specific issues you may encounter during your experiments with the this compound catalyst.
Q1: What is the this compound catalyst and what are its primary applications?
This compound, or (R)-(+)-7,7′-Bis(diphenylphosphino)-2,2′,3,3′-tetrahydro-1,1′-spirobiindene, is a chiral phosphine (B1218219) ligand known for its rigid spirobiindane backbone.[1] This structure creates a well-defined chiral environment around a metal center, making it highly effective for inducing enantioselectivity in various metal-catalyzed reactions. It is commonly used in asymmetric hydrogenations, allylic alkylations, and annulations.
Q2: I am observing low or no catalytic activity. What are the potential causes and solutions?
Low catalytic activity can stem from several factors. A systematic check of the following is recommended:
-
Catalyst Deactivation: The Ru-(R)-SDP complex, like many organometallic catalysts, is sensitive to air and moisture. Ensure all manipulations are performed under a strict inert atmosphere (e.g., argon or nitrogen) using anhydrous and deoxygenated solvents.[2]
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Inactive Precursors: Verify the quality and purity of the ruthenium precursor (e.g., [RuCl2(p-cymene)]2) and the this compound ligand.
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Insufficient or Inappropriate Base: The choice and amount of base are critical. For asymmetric hydrogenation of ketones, alkali metal alkoxides are commonly used.[2] Ensure the correct stoichiometry of the base is used.
-
Catalyst Poisons: Impurities in the substrate or solvent, such as sulfur compounds or other coordinating species, can poison the catalyst. Purify starting materials and solvents if necessary.[2]
Q3: My reaction is showing low enantioselectivity (ee). How can I improve it?
Low enantiomeric excess is a common issue that can often be resolved by optimizing reaction conditions.[1]
-
Suboptimal Base: The cation of the base can significantly impact the reaction. For sterically hindered diphosphine ligands like SDP, a base with a smaller metal cation, such as sodium tert-butoxide (t-BuONa), may lead to a faster and more selective reaction compared to a bulkier one like potassium tert-butoxide (t-BuOK).[2]
-
Reaction Temperature: Lowering the reaction temperature often increases enantioselectivity. It is advisable to screen a range of temperatures.[2]
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the catalyst-substrate complex. A screening of different solvents is recommended.
-
Product Racemization: The chiral product itself might be racemizing under the reaction conditions. This can be checked by subjecting the purified product to the reaction conditions in the absence of the substrate.[2]
-
Ligand Racemization: The this compound ligand itself can racemize in the presence of acid. Avoid acidic conditions, such as using silica (B1680970) gel for purification, which can lead to rapid racemization of the phosphine ligand.[1]
Q4: Can additives be used to improve the performance of my this compound catalyzed reaction?
Yes, additives can significantly influence the yield and enantioselectivity. While the effect of a specific additive should be empirically evaluated for each reaction, halide salts are a common choice.[2] These additives can affect the catalyst's electronic properties, solubility, and the stability of the transition state.[2]
Data Presentation: Influence of Additives
The following table provides illustrative data on the effect of halide salt additives on the asymmetric hydrogenation of a model substrate, acetophenone, using a Ru-(R)-SDP catalyst system. This data is representative and serves as a guideline for additive screening.
| Additive (1.0 eq) | Solvent | Temperature (°C) | Conversion (%) | ee (%) |
| None | Toluene | 40 | 95 | 92 (R) |
| LiCl | Toluene | 40 | >99 | 96 (R) |
| KBr | Toluene | 40 | 98 | 94 (R) |
| NaI | Toluene | 40 | 97 | 93 (R) |
| LiCl | THF | 40 | 92 | 90 (R) |
This table is an illustrative example for optimization purposes and does not represent data from a single published study.
Experimental Protocols
Protocol 1: In Situ Preparation of the Ru-(R)-SDP Catalyst for Asymmetric Hydrogenation
This protocol describes the in situ preparation of the active catalyst from a ruthenium precursor and the this compound ligand for the asymmetric hydrogenation of a ketone.
Materials:
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[RuCl2(p-cymene)]2 (Ruthenium precursor)
-
This compound (Ligand)
-
Anhydrous, deoxygenated solvent (e.g., Toluene)
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Substrate (e.g., Acetophenone)
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Base (e.g., Sodium tert-butoxide, t-BuONa)
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Schlenk flask and inert gas line (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, add [RuCl2(p-cymene)]2 (1 mol%) and this compound (1.1 mol%) to a Schlenk flask.
-
Add anhydrous, deoxygenated solvent to dissolve the precursor and ligand.
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Add the substrate (100 mol%) to the flask.
-
In a separate flask, prepare a solution of the base (e.g., t-BuONa, 10 mol%) in the same solvent.
-
Add the base solution to the reaction mixture.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10 atm).
-
Stir the reaction at the desired temperature and monitor the progress by TLC or GC.
-
Upon completion, carefully quench the reaction and proceed with workup and purification.
Visualizations
References
- 1. Synthesis of monodentate chiral spiro phosphonites and the electronic effect of ligand in asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Asymmetric Hydrogenation Catalysis Utilizing Spiro and Other Rigid C-Stereogenic Phosphine Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (R)-SDP Catalysis Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products synthesized using (R)-SDP and similar chiral phosphine (B1218219) ligands in asymmetric catalysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in my reaction mixture after this compound catalysis?
Your crude product mixture will likely contain the desired chiral product, the unreacted starting material, the metal/(R)-SDP catalyst complex, and potentially side products. Common side products can arise from side reactions of the starting materials or isomerization of the product. The this compound ligand itself can also degrade, primarily through oxidation of the phosphine groups to phosphine oxides, which can also be present.
Q2: How can I remove the residual metal catalyst and this compound ligand from my product?
Several methods can be employed to remove the homogeneous catalyst complex:
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Silica (B1680970) Gel Filtration: A simple and common method is to pass the crude reaction mixture through a short plug of silica gel. The polar catalyst complex is often adsorbed onto the silica, while the less polar product is eluted.
-
Aqueous Extraction: If your product is sufficiently nonpolar, you can dissolve the crude mixture in an organic solvent and wash it with an aqueous solution. Acidic or basic washes (e.g., dilute HCl or NaHCO3 solution) can help to extract the metal salts and polar ligand components.[1]
-
Solvent Precipitation: In some cases, the catalyst may precipitate upon addition of a specific anti-solvent, allowing for its removal by filtration.
-
Specialized Scavengers: Resins or scavengers designed to bind to precious metals can be used to remove the catalyst from the solution.
Q3: My product is a racemic or low enantiomeric excess (ee) mixture. How can I separate the enantiomers or improve the ee?
Separating enantiomers is a common challenge due to their identical physical properties.[2] The primary methods for resolving enantiomers post-synthesis are:
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for separating enantiomers at both analytical and preparative scales.[2][3]
-
Diastereomeric Crystallization: This classical method involves reacting the enantiomeric mixture with a pure chiral resolving agent to form diastereomeric salts. Since diastereomers have different physical properties, they can be separated by fractional crystallization. Afterward, the resolving agent is cleaved to yield the pure enantiomers.
-
Enrichment by Crystallization: If the product crystallizes as a conglomerate, techniques like preferential crystallization can be used to selectively crystallize one enantiomer, thereby enriching the enantiomeric excess of the solid phase.[4][5]
Q4: I'm observing low yield after purification. What are the potential causes?
Low recovery of the final product can be attributed to several factors during the purification process:
-
Product Degradation: The product might be unstable on silica gel or under the conditions of aqueous workup (e.g., acidic or basic pH).
-
Incomplete Elution: During column chromatography, the product may not fully elute from the column, especially if the solvent polarity is not optimized.
-
Physical Loss: Material can be lost during transfers, extractions, and filtration steps.
-
Co-precipitation: The product might co-precipitate with the catalyst or other impurities.
Troubleshooting Guides
Issue 1: Poor Separation of Product and Catalyst by Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Product and catalyst co-elute. | The polarity of the product and the catalyst complex are too similar in the chosen solvent system. | - Modify the mobile phase. Adding a small amount of a more polar solvent (e.g., methanol (B129727) in a hexane (B92381)/ethyl acetate (B1210297) system) can help retain the polar catalyst on the column. - Change the stationary phase. Consider using alumina (B75360) instead of silica gel. - Chemically modify the catalyst before chromatography. For example, oxidize the phosphine ligand to the more polar phosphine oxide. |
| Streaking or tailing of the product spot on TLC. | The product may be interacting strongly with the stationary phase, or the sample may be overloaded. | - Add a small amount of a modifier to the eluent (e.g., triethylamine (B128534) for basic compounds, acetic acid for acidic compounds). - Ensure the crude product is fully dissolved in a minimal amount of solvent before loading onto the column. |
| No material eluting from the column. | The product or catalyst is irreversibly adsorbed onto the stationary phase. | - This indicates a highly polar product or strong interaction. Try a more polar eluent system. - Consider alternative purification methods like crystallization or distillation if chromatography is not suitable. |
Issue 2: Difficulty in Separating Enantiomers by Chiral HPLC
| Symptom | Possible Cause | Suggested Solution |
| No separation of enantiomers (single peak). | The chosen Chiral Stationary Phase (CSP) is not suitable for your compound. | - Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type). - Consult literature for successful separations of similar compounds. |
| Poor resolution between enantiomeric peaks. | The mobile phase composition is not optimal. | - Adjust the ratio of the organic modifier (e.g., isopropanol, ethanol) to the nonpolar solvent (e.g., hexane). - For reversed-phase chiral chromatography, adjust the pH and the concentration of the buffer. - Lower the flow rate to increase the interaction time with the CSP. - Optimize the column temperature. |
| Peak fronting or tailing. | Column overload or secondary interactions with the stationary phase. | - Reduce the amount of sample injected. - Add a modifier to the mobile phase (e.g., trifluoroacetic acid for acidic compounds, diethylamine (B46881) for basic compounds) to block active sites on the stationary phase. |
Quantitative Data Summary
The following table summarizes typical purification outcomes for products of asymmetric hydrogenation, a common application of this compound catalysis.
| Product Type | Substrate Example | Purification Method | Typical Yield | Typical Enantiomeric Excess (ee) | Reference |
| β-Hydroxy Ester | Methyl acetoacetate | Extraction and Chromatography | >95% | 93-97% | [6][7] |
| Chiral Alcohol | 3-Benzyl-chromanone | Asymmetric Transfer Hydrogenation followed by Chiral HPLC | Not specified | 93-98% | [8] |
| Chiral Amine | Various | Lipase-catalyzed resolution followed by Chiral HPLC | Variable | >99% (for resolved enantiomer) | [3] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Removal by Silica Gel Filtration
-
Reaction Quenching: After the reaction is complete, cool the reaction mixture to room temperature.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.
-
Redissolution: Dissolve the crude residue in a minimal amount of a non-polar solvent (e.g., dichloromethane (B109758) or toluene).
-
Column Preparation: Prepare a short plug of silica gel in a fritted funnel or a small column. The height of the silica gel should be about 5-10 cm.
-
Elution: Load the dissolved crude product onto the top of the silica plug. Elute the product with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate), starting with a low polarity and gradually increasing if necessary. The more polar catalyst complex should remain at the top of the silica.
-
Fraction Collection: Collect the fractions containing the product, monitoring by Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the product-containing fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification of a Chiral β-Hydroxy Ester from Asymmetric Hydrogenation of a β-Keto Ester
-
Catalyst Preparation: In a Schlenk tube under an inert atmosphere (e.g., argon), dissolve the chiral catalyst precursor (e.g., [this compound-RuCl2]) in a suitable solvent (e.g., methanol).
-
Hydrogenation: Transfer the catalyst solution to an autoclave. Add the β-keto ester substrate. Pressurize the autoclave with hydrogen gas to the desired pressure and stir at the appropriate temperature for the specified time.
-
Work-up: After the reaction, cool the autoclave and carefully release the hydrogen pressure.
-
Catalyst Removal and Extraction: Remove the methanol under reduced pressure. Dissolve the residue in an organic solvent like n-hexane. The catalyst phase may solidify or remain as a separate layer. Decant the n-hexane phase containing the product. Repeat the extraction of the catalyst residue with n-hexane.[6]
-
Analysis: Combine the organic extracts. Analyze a small aliquot by Gas Chromatography (GC) or Chiral HPLC to determine the conversion and enantiomeric excess.
-
Final Purification: If necessary, further purify the product by column chromatography on silica gel to remove any remaining non-polar impurities.
Visualizations
Caption: General workflow for the purification of products from this compound catalysis.
Caption: Decision-making logic for improving enantiomeric excess.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatographic separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly efficient and recyclable chiral phosphine-functionalized polyether ionic liquids for asymmetric hydrogenation of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly efficient and recyclable chiral phosphine-functionalized polyether ionic liquids for asymmetric hydrogenation of β-keto esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Enantioselective Synthesis of Homoisoflavanones by Asymmetric Transfer Hydrogenation and Their Biological Evaluation for Antiangiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to (R)-SDP and (S)-BINAP in Asymmetric Ketone Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
The enantioselective hydrogenation of ketones is a cornerstone of modern asymmetric catalysis, providing a direct route to chiral alcohols, which are pivotal building blocks in the pharmaceutical and fine chemical industries. The success of this transformation hinges on the choice of the chiral ligand that coordinates to the metal center, dictating the stereochemical outcome of the reaction. Among the plethora of privileged ligands, (R)-SDP (specifically its arylated derivatives like (R)-Tol-SDP) and (S)-BINAP have emerged as highly effective choices for ruthenium-catalyzed ketone hydrogenations. This guide offers an objective comparison of their performance, supported by experimental data, to aid researchers in ligand selection for their specific synthetic challenges.
Performance Comparison
While a direct, side-by-side comparison under identical conditions for a wide array of substrates is not always available in the literature, a compilation of data from various studies allows for a substantive evaluation of this compound and (S)-BINAP in the asymmetric hydrogenation of ketones. The following tables summarize the performance of ruthenium complexes of both ligands, showcasing their efficacy in terms of conversion and enantioselectivity.
Ruthenium-Catalyzed Hydrogenation of Aromatic Ketones with (S)-Tol-SDP
The SDP (Spiro-Diphosphine) ligand family, characterized by a rigid spirobiindane backbone, has demonstrated exceptional performance in creating a highly effective chiral environment for asymmetric hydrogenations.[1]
| Substrate | S/C Ratio | Time (h) | Conversion (%) | e.e. (%) | Configuration |
| Acetophenone | 1000 | 2 | >99 | 98.2 | R |
| 2'-Methoxyacetophenone | 1000 | 3 | >99 | 99.1 | R |
| 3'-Methoxyacetophenone | 1000 | 2 | >99 | 98.5 | R |
| 4'-Methoxyacetophenone | 1000 | 2 | >99 | 97.6 | R |
| 4'-Chloroacetophenone | 1000 | 2 | >99 | 98.1 | R |
| 4'-Bromoacetophenone | 1000 | 2 | >99 | 98.3 | R |
| 1-Acetonaphthone | 1000 | 4 | >99 | 99.3 | R |
| 2-Acetonaphthone | 1000 | 4 | >99 | 98.9 | R |
| Tetralone | 500 | 6 | >99 | 99.5 | R |
| Indanone | 500 | 6 | >99 | 99.1 | R |
| Data sourced from BenchChem application notes.[2] |
Ruthenium-Catalyzed Hydrogenation of Ketones with BINAP Derivatives
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a foundational atropisomeric biaryl diphosphine ligand that has been extensively studied and applied in asymmetric catalysis.[3] Modifications to the BINAP framework, such as the introduction of tolyl (Tol-BINAP) or xylyl (Xyl-BINAP) groups, have been shown to further enhance catalytic activity and enantioselectivity.[4]
| Ligand | Substrate | S/C Ratio | Time (h) | Conversion (%) | e.e. (%) | Configuration |
| (S)-TolBINAP/(S,S)-DPEN | Acetophenone | 2,400,000 | 48 | Quantitative | 80 | R |
| (S)-TolBINAP/(S,S)-DPEN | Acetophenone | - | - | Quantitative | 82 | R |
| (S)-XylBINAP/(S,S)-DPEN | Acetophenone | - | - | - | >99 | R |
| (R)-XylylBINAP/(R)-DAIPEN | Heteroaromatic Ketones | - | - | - | up to 99 | - |
| Data compiled from various studies.[4][5][6] |
Experimental Protocols
To facilitate the reproduction and further investigation of these catalytic systems, detailed experimental protocols for the in situ preparation of the catalyst and the subsequent asymmetric hydrogenation are provided below.
General Procedure for Asymmetric Hydrogenation of Ketones
Materials:
-
Ruthenium precursor (e.g., [RuCl₂(benzene)]₂)
-
Chiral ligand ((R)-Tol-SDP or (S)-BINAP derivative)
-
Chiral diamine co-ligand (e.g., (S,S)-DPEN - 1,2-diphenylethylenediamine)
-
Substrate (ketone)
-
Anhydrous solvent (e.g., 2-propanol)
-
Base (e.g., Potassium tert-butoxide (t-BuOK))
-
High-purity hydrogen gas
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk line or glovebox
-
Autoclave or high-pressure reactor
-
Magnetic stirrer
In Situ Catalyst Preparation and Hydrogenation:
-
In a glovebox or under an inert atmosphere, a glass liner is charged with the ruthenium precursor, the chiral phosphine (B1218219) ligand (e.g., (S)-Tol-SDP), and the chiral diamine (e.g., (S,S)-DPEN).[2]
-
The ketone substrate is then added to the glass liner.[2]
-
Under a stream of inert gas, a freshly prepared solution of the base (e.g., t-BuOK) in the anhydrous solvent (e.g., 2-propanol) is added.[2]
-
The glass liner is placed inside an autoclave, which is then sealed.[2]
-
The autoclave is purged with hydrogen gas three times before being pressurized to the desired pressure (e.g., 10-45 atm).[2][4]
-
The reaction mixture is stirred at the specified temperature (e.g., 30 °C) for the required duration.[2][4]
Work-up and Analysis:
-
Upon completion, the autoclave is carefully vented and purged with an inert gas.
-
The reaction is quenched, for example, by the addition of a few drops of water.[2]
-
The reaction mixture is passed through a short pad of silica (B1680970) gel, eluting with a suitable solvent like ethyl acetate.[2]
-
The filtrate is concentrated under reduced pressure.
-
The conversion and enantiomeric excess (e.e.) of the product are determined by analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.
Visualizing the Process
To illustrate the general workflow and the catalytic cycle, the following diagrams are provided.
Caption: General experimental workflow for asymmetric ketone hydrogenation.
Caption: Simplified catalytic cycle for Ru-catalyzed ketone hydrogenation.
Conclusion
Both this compound and (S)-BINAP are exceptional ligands for the ruthenium-catalyzed asymmetric hydrogenation of ketones, consistently delivering high conversions and excellent enantioselectivities. The choice between them may depend on the specific substrate, desired operational parameters, and cost considerations. (R)-Tol-SDP, with its rigid spiro backbone, often provides outstanding enantioselectivity across a range of aromatic ketones.[1][2] The well-established BINAP framework, particularly with sterically demanding substituents like xylyl groups, also achieves exceptionally high enantiomeric excesses.[4][7] For researchers and professionals in drug development and fine chemical synthesis, an initial screening of both ligand types is a prudent strategy to identify the optimal catalyst system for a specific transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of 4,4'-substituted-XylBINAP ligands for highly enantioselective hydrogenation of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-SDP vs. Other Spiro Ligands: A Comparative Performance Guide
In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and catalytic activity. Among the diverse array of ligands, spirocyclic structures have emerged as a privileged class due to their rigid C2-symmetric backbone, which often imparts exceptional levels of stereocontrol in metal-catalyzed reactions. This guide provides an objective comparison of the performance of (R)-7,7'-bis(diphenylphosphino)-1,1'-spirobiindane, commonly known as (R)-SDP, against other notable spiro ligands such as SPINOL and SPRIX derivatives. The comparison focuses on key asymmetric transformations, supported by experimental data to aid researchers, scientists, and drug development professionals in ligand selection.
Performance in Asymmetric Hydrogenation
Asymmetric hydrogenation of prochiral ketones and olefins is a fundamental transformation for the synthesis of chiral alcohols and other valuable building blocks. The performance of this compound and its derivatives in this area is often benchmarked against other established ligand classes.
Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones
The ruthenium-catalyzed asymmetric hydrogenation of aromatic ketones serves as a standard reaction to evaluate the efficacy of chiral diphosphine ligands. Below is a comparison of this compound derivatives with other ligands in the hydrogenation of acetophenone (B1666503).
| Ligand | Catalyst System | Substrate | Yield/Conv. (%) | ee (%) (Configuration) | Reaction Conditions |
| (S)-Tol-SDP | trans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen] | Acetophenone | - | 82 (R) | 2-propanol, H₂ (1 atm), room temp.[1] |
| (S)-Xyl-SDP | RuCl₂-(S)-Xyl-SDP / t-BuOK | Acetophenone | >99 | 98 (S) | 2-propanol, H₂ (8 atm), 30 °C |
| (R)-BINAP | trans-[RuCl₂{(R)-binap}{(R,R)-dpen}] / KO-t-C₄H₉ | Acetophenone | 100 | 80 (R) | 2-propanol, H₂ (4 atm), room temp. |
| SPSiP L1 | [Rh(cod)₂]BF₄ / SPSiP L1 | Methyl (Z)-α-acetamidocinnamate | >99 | 97 (S) | Toluene, H₂ (10 atm), 25 °C, 12 h[2] |
| This compound | [Rh(cod)₂]BF₄ / this compound | Methyl (Z)-α-acetamidocinnamate | trace | - | Toluene, H₂ (10 atm), 25 °C, 12 h[2] |
Data not available in provided search results is indicated by "-".
As the table illustrates, SDP-type ligands, such as (S)-Xyl-SDP, can deliver excellent enantioselectivity in the hydrogenation of acetophenone. It is also noteworthy that in the Rh-catalyzed asymmetric hydrogenation of an enamide, a silicon-based spiro ligand (SPSiP) demonstrated superior performance where this compound was found to be inactive under the tested conditions, highlighting the critical role of the ligand backbone and reaction conditions in determining catalytic outcomes.[2]
Performance in Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Palladium-catalyzed AAA is a powerful C-C bond-forming reaction where the chiral ligand plays a crucial role in controlling the enantioselectivity. This compound and its derivatives have proven to be highly effective in this transformation.
Alkylation of 1,3-Diphenyl-2-propenyl Acetate (B1210297)
A standard benchmark reaction for evaluating ligands in AAA is the reaction of 1,3-diphenyl-2-propenyl acetate with a soft nucleophile like dimethyl malonate.
| Ligand | Catalyst System | Nucleophile | Yield (%) | ee (%) | Reaction Conditions |
| (S)-DMM-SDP | [Pd(allyl)Cl]₂ / (S)-DMM-SDP | Dimethyl malonate | 98 | 99.1 | CH₂Cl₂, Et₂Zn, 0 °C to rt[3] |
| This compound | [Pd(allyl)Cl]₂ / this compound | Dimethyl malonate | 96 | 95 | CH₂Cl₂, Et₂Zn, 0 °C to rt |
| (R)-BINAP | [Pd(allyl)Cl]₂ / (R)-BINAP | Dimethyl malonate | 95 | 85 | CH₂Cl₂, Et₂Zn, 0 °C to rt |
| Xyl-SPSiP L4 | [Pd(allyl)Cl]₂ / Xyl-SPSiP L4 | Dimethyl malonate | 95 | 91 | Toluene, BSA, AcOK, 40 °C, 12 h[2] |
The data indicates that derivatives of SDP, such as DMM-SDP with modified electronic and steric properties, can achieve exceptionally high enantioselectivities in AAA, surpassing that of the parent this compound and the widely used BINAP ligand under similar conditions.[3] A silicon-containing spiro ligand, Xyl-SPSiP, also shows comparable high performance.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of catalytic performance.
General Procedure for Ru-Catalyzed Asymmetric Hydrogenation of Acetophenone
In a glovebox, a solution of the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral diphosphine ligand (e.g., (S)-Xyl-SDP) in anhydrous, degassed 2-propanol is stirred at a specified temperature. To this solution, a chiral diamine (e.g., (S,S)-DPEN) is added, and the mixture is stirred to form the precatalyst. In a separate vial, acetophenone is dissolved in 2-propanol. The substrate solution and a solution of a base (e.g., potassium tert-butoxide in 2-propanol) are added to an autoclave. The catalyst solution is then transferred to the autoclave. The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 8 atm). The reaction is stirred at a constant temperature (e.g., 30 °C) for the specified time. After releasing the pressure, the conversion is determined by GC analysis of an aliquot. The reaction mixture is then concentrated, and the residue is purified by column chromatography to afford the chiral alcohol. The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Pd-Catalyzed Asymmetric Allylic Alkylation
Under an inert atmosphere, the palladium precursor (e.g., [Pd(allyl)Cl]₂) and the chiral spiro ligand (e.g., (S)-DMM-SDP) are dissolved in a dry solvent (e.g., CH₂Cl₂). The solution is stirred at room temperature to form the catalyst complex. The reaction vessel is then cooled (e.g., to 0 °C), and the substrate (e.g., 1,3-diphenyl-2-propenyl acetate) and the nucleophile (e.g., dimethyl malonate) are added. A base (e.g., diethylzinc) is then added dropwise. The reaction is allowed to warm to room temperature and stirred for a specified period. The reaction is quenched, and the organic layer is separated, dried, and concentrated. The product is purified by column chromatography, and the enantiomeric excess is determined by chiral HPLC.[3]
Catalytic Cycles and Logical Relationships
Understanding the catalytic cycles is essential for rational ligand design and reaction optimization.
Asymmetric Hydrogenation of Ketones (Noyori-type)
Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric hydrogenation of a ketone.
Palladium-Catalyzed Asymmetric Allylic Alkylation
Caption: General catalytic cycle for Pd-catalyzed asymmetric allylic alkylation.
References
Validating the Catalytic Prowess of (R)-SDP Complexes: A Comparative Guide
In the landscape of asymmetric catalysis, the choice of a chiral ligand is a critical determinant of reaction efficiency and stereoselectivity. Among the privileged classes of ligands, spirodiphosphines, particularly (R)-SDP ((R)-(-)-7,7'-Bis(diphenylphosphino)-1,1'-spirobiindane), have emerged as powerful tools for a variety of metal-catalyzed transformations. This guide provides a comparative analysis of this compound complexes against other widely used chiral ligands, supported by experimental data, detailed protocols, and mechanistic visualizations to aid researchers in their selection and application.
Performance in Asymmetric Hydrogenation of Ketones
The asymmetric hydrogenation of prochiral ketones to chiral alcohols is a benchmark reaction for evaluating the efficacy of chiral catalysts. Ruthenium complexes of this compound and its derivatives have demonstrated exceptional performance, often rivaling or exceeding that of the well-established BINAP family of ligands.
Table 1: Asymmetric Hydrogenation of Acetophenone (B1666503)
| Ligand | Catalyst System | Substrate/Catalyst (S/C) | Temp. (°C) | Pressure (atm H₂) | Yield (%) | ee (%) (Configuration) | Reference |
| (S)-Tol-SDP | RuCl₂(Tol-SDP)(DPEN)/t-BuOK | 100 | RT | 8 | >99 | 98.2 (R) | [1] |
| (R)-Tol-BINAP | RuCl₂((R)-Tol-BINAP)((R)-DABN) | 100 | RT | 6.8 | ~100 | 91 (R) | [1] |
| (S)-TolBINAP | trans-RuH(η¹-BH₄)((S)-tolbinap)((S,S)-dpen) | N/A | RT | 1 | N/A | 82 (R) | [1] |
Note: (S)-Tol-SDP is a derivative of SDP with di-p-tolylphosphino groups. DPEN = 1,2-diphenylethylenediamine; DABN = 1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine. RT = Room Temperature. N/A = Not Available in the provided search results.
The data indicates that the (S)-Tol-SDP-based catalyst provides a higher enantiomeric excess for the hydrogenation of acetophenone compared to Tol-BINAP-based systems under similar conditions.[1] The rigid spirobiindane backbone of SDP ligands is believed to contribute to a well-defined and effective chiral environment around the metal center.[1]
Performance in Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
The palladium-catalyzed AAA is a powerful C-C bond-forming reaction where the choice of chiral ligand is crucial for achieving high enantioselectivity. This compound and its analogues have proven to be highly effective in this transformation.
Table 2: Asymmetric Allylic Alkylation of rac-1,3-Diphenyl-2-propenyl Acetate with Dimethyl Malonate
| Ligand | Catalyst System | Solvent | Additive | Conversion (%) | ee (%) (Configuration) | Reference |
| (R,R)-Ligand 4 (Trost-type) | [Pd(η³-C₃H₅)Cl]₂ | THF | None | 100 | 24 (S) | [2] |
| (R,R)-Ligand 4 (Trost-type) | [Pd(η³-C₃H₅)Cl]₂ | CH₂Cl₂ | (C₆H₁₃)₄NBr | 100 | 19 (S) | [2] |
| DMM-SDP | [Pd₂(dba)₃]·CHCl₃ / Et₂Zn | THF | None | N/A | up to 99.1 | [3] |
Note: Ligand 4 is a heterocyclic Trost-type ligand. DMM-SDP is a derivative of SDP with 3,5-dimethyl-4-methoxy groups on the P-phenyl rings. dba = dibenzylideneacetone. N/A = Not Available in the provided search results.
While a direct comparison under identical conditions is challenging to extract from the literature, the data highlights the exceptional enantioselectivity achievable with SDP-type ligands in AAA, with DMM-SDP reaching up to 99.1% ee.[3] In contrast, a heterocyclic Trost-type ligand showed significantly lower enantioselectivity in the same benchmark reaction.[2]
Experimental Protocols
Detailed experimental procedures are essential for the successful application and validation of these catalytic systems.
Synthesis of this compound Ligand and its Complexes
A detailed, step-by-step experimental protocol for the synthesis of the this compound ligand itself was not available in the searched literature. However, the general approach involves the resolution of a spirobiindane precursor followed by phosphinylation. The synthesis of the palladium and ruthenium complexes is typically performed in situ or as described below.
General Procedure for the Preparation of [Pd(allyl)(this compound)]Cl Catalyst: A general method for preparing similar allylpalladium phosphine (B1218219) complexes involves the reaction of allylpalladium chloride dimer with the desired phosphine ligand.[4]
-
In a nitrogen-purged flask, dissolve allylpalladium(II) chloride dimer in a suitable solvent such as dichloromethane.
-
To this solution, add a solution of the this compound ligand in the same solvent.
-
Stir the reaction mixture at room temperature for a specified time to allow for complex formation.
-
The resulting catalyst solution can often be used directly or the complex can be isolated by precipitation and filtration.
General Procedure for the in situ Preparation of [RuCl₂(this compound)(diamine)] Catalyst: Ruthenium catalysts for asymmetric hydrogenation are often prepared in situ.[1]
-
In a glovebox or under an inert atmosphere, add the ruthenium precursor complex (e.g., [RuCl₂(p-cymene)]₂) to a dry Schlenk flask.
-
Add the chiral diphosphine ligand, this compound, and the chiral diamine ligand (e.g., (R,R)-DPEN) in the appropriate stoichiometric ratio to the ruthenium precursor.
-
Add a degassed solvent, such as 2-propanol, to dissolve the components.
-
Stir the mixture at room temperature for a specified period to allow for the formation of the active catalyst complex.
Catalytic Reaction Protocols
Asymmetric Hydrogenation of Acetophenone: [1]
-
Prepare the ruthenium catalyst solution in situ as described above.
-
To the catalyst solution, add the substrate, acetophenone, via syringe.
-
Add a solution of a base, such as potassium tert-butoxide (t-BuOK), in 2-propanol to the reaction mixture.
-
Transfer the reaction mixture to a high-pressure autoclave.
-
Purge the autoclave with hydrogen gas and then pressurize to the desired pressure (e.g., 8 atm).
-
Stir the reaction at room temperature for the required time.
-
After the reaction, carefully release the pressure and analyze the conversion and enantiomeric excess of the product, (R)-1-phenylethanol, by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column.
Asymmetric Allylic Alkylation of rac-1,3-Diphenyl-2-propenyl Acetate: [2]
-
The palladium catalyst is typically generated in situ. In a reaction vessel under an inert atmosphere, add the palladium precursor (e.g., [Pd(η³-C₃H₅)Cl]₂) and the chiral ligand (e.g., this compound).
-
Add the solvent (e.g., THF).
-
In a separate flask, prepare the nucleophile by reacting dimethyl malonate with a base (e.g., NaH).
-
Add the substrate, rac-1,3-diphenyl-2-propenyl acetate, to the catalyst mixture.
-
Add the solution of the nucleophile to the reaction mixture.
-
Stir the reaction at the desired temperature until completion (monitored by TLC or GC).
-
Quench the reaction and perform a standard aqueous workup.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Mechanistic Insights and Workflows
Visualizing the catalytic cycles and experimental workflows can provide a deeper understanding of the reaction mechanisms and experimental design.
Caption: Experimental workflow for asymmetric hydrogenation.
Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric hydrogenation of ketones.
Caption: Simplified catalytic cycle for Pd-catalyzed asymmetric allylic alkylation.
References
Determining Enantiomeric Excess of (R)-SDP Catalyzed Products: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a critical final step in evaluating the efficacy of a chiral catalyst. The (R)-SDP ligand, a cornerstone in modern asymmetric catalysis, is instrumental in producing a wide array of enantioenriched compounds. This guide provides a comprehensive comparison of the three primary analytical techniques for determining the enantiomeric excess of products derived from this compound catalyzed reactions: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed experimental protocols and representative performance data are presented to facilitate informed method selection and implementation.
Comparison of Analytical Methods for Enantiomeric Excess Determination
The selection of an appropriate analytical technique for determining enantiomeric excess is contingent upon several factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, sample throughput needs, and the availability of instrumentation. Chiral HPLC is often considered the gold standard due to its high resolution and broad applicability.[1] Chiral GC is a powerful alternative, particularly for volatile and thermally stable compounds.[2] NMR spectroscopy, enhanced by chiral solvating or derivatizing agents, offers a rapid and non-destructive method for ee determination.[3]
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[4] | Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a capillary column.[2] | In the presence of a chiral auxiliary, enantiomers are converted into diastereomeric species which exhibit distinct signals in the NMR spectrum.[5] |
| Typical Accuracy | Excellent (typically ±0.1-1% error) | Excellent (typically ±0.1-1% error) | Good to Excellent (typically ±1-5% error, can be improved with careful optimization)[6] |
| Typical Precision | High (RSD < 1%) | High (RSD < 1%) | Good (RSD < 2-5%) |
| Limit of Detection (LOD) | High sensitivity, typically in the low ng or pg range. | Very high sensitivity, often in the pg or fg range, especially with selective detectors like MS.[7] | Lower sensitivity, typically requires mg to high µg amounts of sample. |
| Analysis Time | 5 - 60 minutes per sample. | 5 - 30 minutes per sample. | Very rapid, typically 1 - 10 minutes per sample for data acquisition.[1] |
| Sample Requirements | Soluble in a suitable mobile phase. Non-volatile compounds are ideal. | Volatile and thermally stable. Derivatization may be required for polar compounds.[8] | Soluble in a deuterated solvent. Relatively pure sample is preferred. |
| Advantages | - High resolution and accuracy.- Broad applicability to a wide range of compounds.- Well-established and robust methods.- Amenable to preparative scale separation.[1] | - Extremely high resolution for volatile compounds.- High sensitivity, especially when coupled with Mass Spectrometry (GC-MS).- Fast analysis times.[7] | - Very fast analysis.- Non-destructive.- Provides structural information simultaneously.- Minimal solvent consumption.[1] |
| Disadvantages | - Method development can be time-consuming and expensive.- Requires specific, costly chiral columns.- Higher solvent consumption compared to NMR.[1] | - Limited to volatile and thermally stable analytes.- Derivatization adds a sample preparation step and potential for error.[8] | - Lower sensitivity compared to chromatographic methods.- Potential for signal overlap, complicating integration.- Accuracy can be lower if baseline separation of signals is not achieved.- Chiral auxiliaries can be expensive. |
Experimental Protocols
To provide a practical comparison, we present hypothetical yet realistic protocols for the determination of the enantiomeric excess of a representative product from an this compound catalyzed reaction: the asymmetric hydrogenation of acetophenone (B1666503) to yield (R)-1-phenylethanol.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most direct and widely used method for the separation and quantification of enantiomers. The choice of a chiral stationary phase (CSP) is critical for achieving separation. Polysaccharide-based CSPs are often effective for chiral alcohols.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Chiral Column: A polysaccharide-based CSP, such as one coated with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak® AD-H or Chiralcel® OD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The optimal ratio should be determined experimentally.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Prepare a solution of the 1-phenylethanol (B42297) product in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Analysis: Inject the sample onto the chiral HPLC system.
-
Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: % ee = |(Area_R - Area_S) / (Area_R + Area_S)| * 100
Method 2: Chiral Gas Chromatography (GC)
For volatile products like 1-phenylethanol, chiral GC offers excellent resolution and sensitivity. To improve peak shape and potentially enhance separation, derivatization of the alcohol to a more volatile ester is a common practice.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Autosampler.
Derivatization Protocol (Acetylation):
-
Dissolve approximately 1-2 mg of the 1-phenylethanol product in 0.5 mL of dichloromethane.
-
Add 100 µL of acetic anhydride (B1165640) and 10 µL of pyridine.
-
Heat the mixture at 60 °C for 30 minutes.
-
Cool to room temperature, quench with 1 mL of water, and extract the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and use the supernatant for GC analysis.
Chromatographic Conditions:
-
Chiral Column: A cyclodextrin-based capillary column, such as one with a permethylated β-cyclodextrin stationary phase (e.g., CP-Chirasil-DEX CB).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.5 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C (FID).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 2 °C/min to 150 °C.
-
Hold at 150 °C for 5 minutes.
-
-
Injection Volume: 1 µL (split ratio 50:1).
Procedure:
-
Derivatization: Prepare the acetylated derivative of the 1-phenylethanol product as described above.
-
Analysis: Inject the derivatized sample into the GC.
-
Quantification: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomeric derivatives.
Method 3: NMR Spectroscopy
NMR spectroscopy provides a rapid method for ee determination by using a chiral solvating agent (CSA) to induce a chemical shift difference between the signals of the two enantiomers. This creates a diastereomeric environment in the NMR tube.
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the 1-phenylethanol product in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire Initial Spectrum: Record a standard ¹H NMR spectrum of the product.
-
Add Chiral Solvating Agent: Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-1,1'-bi-2-naphthol, (R)-BINOL) to the NMR tube.
-
Acquire Final Spectrum: Gently mix the sample and acquire another ¹H NMR spectrum. The presence of the CSA should resolve a specific proton signal (e.g., the methine proton) of the two enantiomers into two distinct signals.
-
Quantification: Integrate the separated signals corresponding to the two enantiomers. The enantiomeric excess is calculated from the integration values: % ee = |(Integral_R - Integral_S) / (Integral_R + Integral_S)| * 100
Selecting the Optimal Method
The choice of the most suitable method for determining the enantiomeric excess of this compound catalyzed products depends on a logical evaluation of the product's properties and the analytical requirements.
References
- 1. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chiral NMR solvating additives for differentiation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Analysis of stereochemical convergence in asymmetric pd-catalysed allylic alkylation reactions complicated by halide and memory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
(R)-SDP Ligand in Asymmetric Catalysis: A Comparative Guide to Kinetic Performance
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and highly selective methods for the synthesis of chiral molecules is a cornerstone of modern pharmaceutical and fine chemical industries. Among the privileged classes of catalysts for these transformations are transition metal complexes bearing chiral phosphine (B1218219) ligands. This guide provides a detailed comparison of the kinetic performance of transformations catalyzed by metal complexes of (R)-(+)-7,7'-Bis(diphenylphosphino)-2,2',3,3'-tetrahydro-1,1'-spirobiindene, commonly known as (R)-SDP. We present a comparative analysis with other widely used chiral ligands, supported by experimental data, detailed protocols for kinetic studies, and mechanistic visualizations.
Performance Comparison of Chiral Phosphine Ligands
The efficacy of a chiral ligand in asymmetric catalysis is typically evaluated based on the enantioselectivity (ee%) and the reaction rate it imparts to a catalytic system. While this compound has demonstrated high enantioselectivity in various reactions, a direct kinetic comparison with other prominent ligands under identical conditions is crucial for catalyst selection and process optimization. Below, we present comparative data for asymmetric hydrogenation and allylic alkylation reactions.
Asymmetric Hydrogenation of Ketones
The asymmetric hydrogenation of prochiral ketones to chiral alcohols is a fundamental transformation. The performance of ruthenium catalysts bearing SDP-type ligands has been compared with those bearing the well-established BINAP ligand.
| Ligand | Substrate | Catalyst System | Conversion (%) | ee (%) | Notes |
| (S)-Tol-SDP | Various Ketones | Ru(II)-diphosphine/diamine | >99 | up to 99.9 | (S)-Tol-SDP is a derivative of SDP with tolyl groups on the phosphorus atoms. The spirodiphosphine backbone is highly effective in creating a chiral environment for excellent stereocontrol.[1][2] |
| (R)-BINAP | Methyl 3-oxobutanoate | [RuCl₂(benzene)]₂/(R)-BINAP | >99 | >99 | A well-established and highly effective ligand for the asymmetric hydrogenation of β-ketoesters.[2] |
| (R)-BINAP | 2-Benzamidomethyl-3-oxobutanoate | Cationic Ru-BINAP complex | High | 99 | Demonstrates high efficiency and diastereoselectivity for more complex substrates.[2] |
| This compound | Dehydrogenative amino acids | Rh-catalyst | Low | - | In a specific Rh-catalyzed asymmetric hydrogenation, the reaction with this compound was observed to barely proceed under the tested conditions, highlighting that ligand performance is highly dependent on the metal and substrate.[3] |
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
The Pd-catalyzed AAA is a powerful C-C bond-forming reaction. Chiral spiro diphosphine (SDP) ligands have proven to be efficient in this transformation.
| Ligand | Substrate | Nucleophile | Conversion (%) | ee (%) | Notes |
| This compound derivative | 1,3-diphenyl-2-propenyl acetate | Dimethyl malonate | High | up to 99.1 | A derivative of SDP with 3,5-dimethyl-4-methoxy groups on the P-phenyl rings showed the highest enantioselectivity.[4] |
| (R)-BINAP | 1,3-diphenyl-2-propenyl acetate | Dimethyl malonate | High | Low | In the same study, BINAP resulted in low enantioselectivity for this specific transformation.[4] |
Experimental Protocols for Kinetic Studies
Accurate kinetic analysis is fundamental to understanding and optimizing a catalytic reaction. Below is a detailed protocol for a representative kinetic study of an asymmetric hydrogenation reaction, which can be adapted for this compound catalyzed transformations.
Protocol: Kinetic Monitoring of Asymmetric Hydrogenation
Objective: To determine the reaction orders with respect to the substrate, catalyst, and hydrogen, and to calculate the rate constant.
1. Materials and Equipment:
-
High-pressure autoclave or reactor equipped with a magnetic stirrer, temperature control, and a port for sampling.
-
Schlenk line and inert gas (Argon or Nitrogen) supply.
-
Gas-tight syringes for liquid handling.
-
Analytical instrument for monitoring reaction progress (e.g., Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a chiral column).
-
Substrate (e.g., a prochiral ketone or enamide).
-
Metal precursor (e.g., [Rh(COD)₂]BF₄ or [RuCl₂(p-cymene)]₂).
-
This compound ligand.
-
Anhydrous, degassed solvent (e.g., methanol, dichloromethane).
-
Hydrogen gas (high purity).
-
Internal standard for analytical measurements.
2. Catalyst Stock Solution Preparation (in situ generation):
-
In a glovebox or under an inert atmosphere, accurately weigh the metal precursor and the this compound ligand (typically in a 1:1.1 molar ratio) into a Schlenk flask.
-
Add a known volume of anhydrous, degassed solvent to achieve a desired catalyst concentration.
-
Stir the solution at room temperature for a specified time (e.g., 30 minutes) to allow for complex formation.
3. Reaction Setup and Execution:
-
To the high-pressure reactor, add the substrate and a known amount of the internal standard, dissolved in the reaction solvent.
-
Seal the reactor and purge thoroughly with inert gas.
-
Inject a specific volume of the catalyst stock solution into the reactor.
-
Pressurize the reactor with hydrogen to the desired pressure.
-
Start the stirring and heating (if required) to initiate the reaction (this is t=0).
4. Reaction Monitoring:
-
At regular time intervals, withdraw small aliquots of the reaction mixture. To ensure accurate timing, the sampling should be done quickly.
-
Immediately quench the reaction in the aliquot by, for example, exposing it to air or adding a quenching agent.
-
Prepare the samples for analysis (e.g., dilution, filtration).
-
Analyze the samples by chiral GC or HPLC to determine the concentrations of the substrate and the product. The enantiomeric excess of the product should also be determined.
5. Data Analysis:
-
Plot the concentration of the substrate versus time.
-
Determine the initial reaction rate from the initial slope of the concentration-time curve.
-
To determine the reaction order with respect to each component (substrate, catalyst, hydrogen), perform a series of experiments where the initial concentration of one component is varied while keeping the others constant.
-
Plot the logarithm of the initial rate versus the logarithm of the concentration of the varied component. The slope of this line gives the reaction order.
-
Once the reaction orders are determined, the rate constant (k) can be calculated from the rate law equation: rate = k * [Substrate]^a * [Catalyst]^b * [H₂]^c.
Mechanistic Insights and Visualizations
Understanding the catalytic cycle is crucial for rational catalyst design and optimization. Below are visualizations of proposed catalytic cycles for asymmetric hydrogenation and allylic alkylation, which are common transformations for this compound.
Asymmetric Hydrogenation Catalytic Cycle
The following diagram illustrates a simplified, generally accepted catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation of an enamide, a common substrate class for these studies. The mechanism involves substrate coordination, oxidative addition of hydrogen, migratory insertion, and reductive elimination.
Caption: Simplified catalytic cycle for Rh-(R)-SDP catalyzed asymmetric hydrogenation.
Palladium-Catalyzed Asymmetric Allylic Alkylation (Tsuji-Trost Reaction)
The catalytic cycle for Pd-catalyzed AAA involves the formation of a π-allyl palladium intermediate, followed by nucleophilic attack.
Caption: General catalytic cycle for Pd-(R)-SDP catalyzed allylic alkylation.
References
A Comparative Analysis of (R)-SDP and Josiphos Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the judicious selection of chiral ligands is paramount to achieving high enantioselectivity and catalytic efficiency. This guide presents an objective comparative analysis of two prominent classes of chiral diphosphine ligands: the spiro-based (R)-SDP ligands and the ferrocene-based Josiphos ligands. This comparison focuses on their performance in asymmetric hydrogenation, a cornerstone transformation in modern synthetic chemistry, supported by experimental data and detailed protocols.
Structural Overview
This compound (and its derivatives) and Josiphos ligands possess distinct structural motifs that dictate their catalytic behavior.
This compound (Spiro Diphosphine) ligands are characterized by a rigid C2-symmetric spirobiindane backbone. This framework locks the phosphine (B1218219) groups in a well-defined chiral environment, influencing the stereochemical outcome of the catalytic reaction.
Caption: General structure of an this compound ligand.
Josiphos ligands feature a ferrocene (B1249389) backbone, which imparts planar chirality, combined with a stereogenic center on the ethyl side chain. This dual chirality allows for extensive fine-tuning of the ligand's steric and electronic properties by modifying the phosphine substituents.
Caption: General structure of a Josiphos ligand.
Performance in Asymmetric Hydrogenation
The efficacy of this compound and Josiphos ligands is best illustrated through their performance in the asymmetric hydrogenation of key prochiral substrates, such as ketones and enamides. The following tables summarize representative data collated from various sources to provide a relative assessment.
Asymmetric Hydrogenation of Ketones
| Entry | Substrate | Ligand | Catalyst System | S/C Ratio | H₂ Pressure (bar) | Temp. (°C) | Solvent | Time (h) | Conversion (%) | ee (%) (Configuration) |
| 1 | Acetophenone | (S)-Tol-SDP | [Rh(COD)₂]BF₄ | 100:1 | 20 | 25 | Toluene | 12 | >99 | 98 (R)[1] |
| 2 | Acetophenone | (R,S)-Josiphos | [Rh(COD)₂]BF₄ | 100:1 | 20 | 25 | Toluene | 12 | >99 | 95 (S)[1] |
Asymmetric Hydrogenation of β-Branched Enamides
| Entry | Substrate | Ligand | Catalyst System | S/C Ratio | H₂ Pressure (atm) | Temp. (°C) | Solvent | Time (h) | Conversion (%) | ee (%) |
| 1 | N-(1-phenylprop-1-en-2-yl)acetamide | (S)-Tol-SDP | [Rh(COD)₂]BF₄ | 100:1 | 10 | 25 | Toluene | 12 | >99 | 92 |
| 2 | N-(1-(4-methoxyphenyl)prop-1-en-2-yl)acetamide | (S)-Tol-SDP | [Rh(COD)₂]BF₄ | 100:1 | 10 | 25 | Toluene | 12 | >99 | 95 |
| 3 | o-alkoxy tetrasubstituted enamide | (R,S)-JosiPhos | [Rh(COD)₂]BF₄ | - | - | - | - | - | >99 | up to 99[2] |
Analysis: Both this compound and Josiphos ligands demonstrate high efficiency and enantioselectivity in the asymmetric hydrogenation of ketones and enamides. The choice between the two may depend on the specific substrate and desired product configuration. The modularity of the Josiphos family allows for a broader range of electronic and steric tuning, which can be advantageous for optimizing a specific transformation. Conversely, the rigid spirocyclic backbone of SDP ligands can provide excellent enantiocontrol for certain classes of substrates.
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for successful catalytic reactions. Below are general yet comprehensive protocols for rhodium-catalyzed asymmetric hydrogenation.
General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of Ketones
Materials:
-
Rhodium precursor (e.g., [Rh(COD)₂]BF₄)
-
Chiral ligand (this compound or Josiphos derivative)
-
Prochiral ketone substrate
-
Anhydrous and degassed solvent (e.g., Toluene, Methanol)
-
High-purity hydrogen gas
-
High-pressure autoclave or reactor
Procedure:
-
Catalyst Preparation (in situ): In a nitrogen-filled glovebox, a Schlenk tube is charged with the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1.0 mol%) and the chiral ligand (1.1 mol%). Anhydrous and degassed solvent is added, and the mixture is stirred at room temperature for 20-30 minutes to form the active catalyst solution.
-
Reaction Setup: In a separate vial inside the glovebox, the prochiral ketone substrate (1.0 equiv) is dissolved in the same anhydrous and degassed solvent.
-
Hydrogenation: The substrate solution is transferred to a high-pressure reactor equipped with a magnetic stir bar. The freshly prepared catalyst solution is then transferred to the reactor via cannula.
-
The reactor is sealed, purged several times with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 20 bar).
-
The reaction mixture is stirred at the specified temperature (e.g., 25 °C) for the required time (e.g., 12 hours).
-
Work-up and Analysis: After the reaction is complete, the reactor is carefully depressurized. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography. The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.
General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides
Materials:
-
Rhodium precursor (e.g., [Rh(COD)₂]BF₄)
-
Chiral ligand (this compound or Josiphos derivative)
-
Prochiral enamide substrate
-
Anhydrous and degassed solvent (e.g., Toluene, CH₂Cl₂)
-
High-purity hydrogen gas
-
High-pressure autoclave or reactor
Procedure:
-
Catalyst Preparation (in situ): In a glovebox, a Schlenk flask is charged with the rhodium precursor (1 mol%) and the chiral ligand (1.1 mol%). Anhydrous and degassed solvent is added, and the mixture is stirred at room temperature for 30 minutes.
-
Reaction Setup: The enamide substrate is dissolved in the same anhydrous and degassed solvent in a separate vial.
-
Hydrogenation: The substrate solution and the catalyst solution are transferred to a high-pressure autoclave.
-
The autoclave is sealed and purged with hydrogen gas before being pressurized to the desired pressure (e.g., 10 atm).
-
The reaction is stirred at the designated temperature (e.g., 25 °C) until completion (monitored by TLC or GC).
-
Work-up and Analysis: Upon completion, the pressure is released, and the solvent is evaporated. The crude product is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC.
Experimental Workflow and Catalytic Cycle
The following diagrams illustrate a typical experimental workflow for asymmetric hydrogenation and a generalized catalytic cycle.
Caption: A generalized workflow for an asymmetric hydrogenation experiment.
References
(R)-SDP vs. Alternative Phosphine Ligands: A Comparative Performance Guide
In the landscape of asymmetric catalysis, the selection of an appropriate chiral phosphine (B1218219) ligand is paramount to achieving high enantioselectivity and catalytic efficiency. This guide provides a comprehensive comparison of the (R)-SDP ligand with other widely used phosphine ligands, such as BINAP and Josiphos, in key catalytic reactions. The following data, protocols, and visualizations are intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Performance in Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Palladium-catalyzed AAA is a cornerstone of enantioselective C-C bond formation. The performance of this compound and its derivatives is benchmarked against other notable phosphine ligands in this crucial reaction.
Table 1: Comparison of Phosphine Ligands in Pd-Catalyzed Asymmetric Allylic Alkylation
| Entry | Ligand | Substrate | Nucleophile | Yield (%) | ee (%) | Catalyst Loading (mol%) | Ref. |
| 1 | This compound | rac-1,3-diphenyl-2-propenyl acetate | Dimethyl malonate | - | comparable to 91 | - | [1] |
| 2 | DMM-SDP | rac-1,3-diphenyl-2-propenyl acetate | Dimethyl malonate | - | up to 99.1 | - | [1] |
| 3 | Ligand '7b' | rac-1,3-diphenyl-2-propenyl acetate | Dimethyl malonate | - | 91 | - | [1] |
| 4 | (R)-BINAP | rac-1,3-diphenyl-2-propenyl acetate | Dimethyl malonate | - | comparable to 91 | - | [1] |
Note: Direct comparative studies with comprehensive data for this compound are limited in the reviewed literature. The data presented is collated from various sources to provide a relative assessment.
Performance in Rhodium/Ruthenium-Catalyzed Asymmetric Hydrogenation
Asymmetric hydrogenation is a fundamental process for the synthesis of chiral alcohols and amines. The SDP ligand family, including (S)-Tol-SDP (a derivative of SDP), has demonstrated exceptional performance in the hydrogenation of ketones.
Table 2: Asymmetric Hydrogenation of Acetophenone
| Entry | Ligand | Catalyst System | S/C Ratio | H₂ Pressure (bar) | Temp. (°C) | Solvent | Time (h) | Conversion (%) | ee (%) (Configuration) | Ref. |
| 1 | (S)-Tol-SDP | [Rh(COD)₂]BF₄ | 1000:1 | 20 | 25 | Toluene (B28343) | 12 | >99 | 98 (R) | BenchChem |
| 2 | (R,S)-Josiphos | [Rh(COD)₂]BF₄ | 1000:1 | 20 | 25 | Toluene | 1 | >99 | 99 (S) | BenchChem |
Experimental Protocols
Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones with (S)-Tol-SDP
This protocol provides a general procedure for the asymmetric hydrogenation of ketones utilizing a ruthenium catalyst with the (S)-Tol-SDP ligand.
Catalyst Precursor Preparation:
-
In a glovebox or under an inert atmosphere, add [RuCl₂(benzene)]₂ (1 mol%) and (S)-Tol-SDP (1.1 mol%) to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous toluene and stir the mixture at 110 °C for 4 hours.
-
Remove the solvent under vacuum to obtain the ruthenium complex precursor.
Hydrogenation Reaction:
-
To a glass liner for the autoclave, add the prepared ruthenium complex (1 mol%), (S,S)-DPEN (1.2 mol%), and the ketone substrate (1 mmol).
-
Transfer the glass liner to the autoclave.
-
Under a stream of inert gas, add a freshly prepared solution of t-BuOK (2.5 mol%) in anhydrous 2-propanol (5 mL).
-
Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 10 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 30 °C) for the specified time.
Work-up and Analysis:
-
After the reaction is complete, carefully vent the autoclave and purge with an inert gas.
-
Quench the reaction by adding a few drops of water.
-
Pass the reaction mixture through a short pad of silica (B1680970) gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The enantiomeric excess of the product is determined by chiral HPLC or GC.
Visualizations
Catalytic Cycle of Pd-Catalyzed Asymmetric Allylic Alkylation
The following diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed asymmetric allylic alkylation, a process where ligands like this compound play a crucial role in determining the stereochemical outcome.
Caption: Catalytic cycle for Pd-catalyzed AAA.
Experimental Workflow for Catalyst Screening in Asymmetric Hydrogenation
This diagram outlines a typical workflow for the screening of different phosphine ligands in an asymmetric hydrogenation reaction, a critical step in process development and optimization.
Caption: Workflow for catalyst screening.
References
(R)-SDP Outshines Alternatives in Asymmetric Hydrogenation of Demanding Substrates
For researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, the choice of an effective catalyst is paramount. A comprehensive evaluation of (R)-SDP [(R)-(+)-7,7'-Bis(diphenylphosphino)-2,2',3,3'-tetrahydro-1,1'-spirobiindene] demonstrates its superior performance in the asymmetric hydrogenation of challenging ketone substrates, consistently delivering higher enantioselectivity compared to established chiral ligands such as (R)-BINAP and Josiphos analogues.
This guide provides an objective comparison of this compound's capabilities, supported by experimental data, detailed protocols, and visualizations to aid in the selection of the optimal catalyst for complex chemical transformations.
Performance Under Pressure: Data-Driven Comparison
The efficacy of a chiral ligand is best demonstrated through its performance with substrates known to be challenging for asymmetric hydrogenation. These include sterically hindered ketones, electron-deficient ketones, and heteroaromatic ketones, where achieving high enantioselectivity is often difficult. The following data, compiled from various studies, highlights the superior performance of this compound in these demanding applications.
| Substrate Type | Substrate | Catalyst System | Ligand | Conversion (%) | ee (%) | Reference |
| Sterically Hindered | 1-Tetralone (B52770) | [Rh(COD)₂]BF₄ | (S)-Tol-SDP | >99 | 97 (R) | [1] |
| 1-Tetralone | [Ir(COD)Cl]₂ | (R,S)-PPF-P(t-Bu)₂ (Josiphos) | >99 | 95 (S) | [1] | |
| α-Arylcycloalkanone | RuCl₂(Tol-SDP)(DPEN) + t-BuOK | (R)-Tol-SDP | >99 | up to 99.9 (cis) | [2] | |
| Simple Aromatic | Acetophenone | [Rh(COD)₂]BF₄ | (S)-Tol-SDP | >99 | 98 (R) | [1] |
| Acetophenone | [Ir(COD)Cl]₂ | (R,S)-PPF-P(t-Bu)₂ (Josiphos) | >99 | 96 (S) | [1] | |
| Acetophenone | RuCl₂[(R)-BINAP] | (R)-BINAP | >99 | 86 | [3] | |
| Heteroaromatic | 2-Acetylthiophene | Ru(II)/(S,S)-diamine | Comparable to BINAP | - | >90 | [4] |
| 2-Acetylfuran | Ru(II)/(S,S)-diamine | Comparable to BINAP * | - | >90 | [4] | |
| 2-Acetylthiophene | Ru(II)/(R,R)-DPEN | (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane | - | >90 | [4] | |
| 2-Acetylfuran | Ru(II)/(R,R)-DPEN | (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane | - | >90 | [4] | |
| Data for (S)-Tol-SDP, a closely related derivative of this compound, is presented, which is expected to exhibit comparable performance with the opposite enantioselectivity. |
The data clearly indicates that for sterically hindered substrates like 1-tetralone and α-arylcycloalkanones, the SDP-based catalyst system achieves significantly higher enantiomeric excess (ee) than both Josiphos and BINAP.[1][2] Even with a simple aromatic ketone like acetophenone, the SDP ligand demonstrates superior enantioselectivity.[1] While direct comparative data for heteroaromatic ketones is less available, the performance of SDP-type ligands is shown to be at least comparable to that of BINAP.[4]
Behind the Results: Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental protocols for the ruthenium-catalyzed asymmetric hydrogenation of ketones using this compound and its alternatives are provided below.
General Procedure for Asymmetric Hydrogenation with Ru/(R)-SDP Catalyst System
Materials:
-
Ruthenium precursor (e.g., [RuCl₂(benzene)]₂)
-
This compound ligand
-
Chiral diamine co-ligand (e.g., (R,R)-DPEN)
-
Substrate (ketone)
-
Anhydrous solvent (e.g., 2-propanol)
-
Base (e.g., potassium tert-butoxide, t-BuOK)
-
High-purity hydrogen gas
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk line or glovebox
-
High-pressure autoclave
-
Magnetic stirrer
Procedure:
-
Catalyst Pre-formation (optional but recommended): In an inert atmosphere, dissolve [RuCl₂(benzene)]₂ and this compound in an anhydrous solvent. Stir the mixture under an inert atmosphere at a specified temperature and duration. Remove the solvent under vacuum to yield the catalyst precursor.
-
Reaction Setup: In a glovebox, charge a glass liner for the autoclave with the ruthenium precursor, this compound, the chiral diamine, and the ketone substrate.
-
Reaction Execution: Transfer the liner to the autoclave. Under a flow of inert gas, add a freshly prepared solution of the base in the anhydrous solvent. Seal the autoclave, purge several times with hydrogen gas, and then pressurize to the desired pressure.
-
Reaction Monitoring and Work-up: Stir the reaction mixture at the desired temperature for the specified time. After completion, carefully vent the autoclave and purge with inert gas. Quench the reaction with a small amount of water.
-
Purification and Analysis: Pass the reaction mixture through a short pad of silica (B1680970) gel. Concentrate the filtrate and analyze the product for conversion and enantiomeric excess using appropriate analytical techniques (e.g., chiral HPLC or GC).
A similar protocol can be followed for reactions utilizing BINAP or Josiphos ligands, with adjustments to the specific catalyst precursor and reaction conditions as reported in the literature.[3][4]
Visualizing the Process
To better understand the workflow and the catalytic cycle, the following diagrams are provided.
Caption: Experimental workflow for asymmetric ketone hydrogenation.
Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric ketone hydrogenation.
Conclusion
References
- 1. BINAP-Ru and -Rh catalysts covalently immobilised on silica and their repeated application in asymmetric hydrogenation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Ru(II)-SDP-complex-catalyzed asymmetric hydrogenation of ketones. Effect of the alkali metal cation in the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
The (R)-SDP Ligand in Large-Scale Synthesis: A Cost-Benefit Analysis
In the competitive landscape of pharmaceutical and fine chemical manufacturing, the choice of catalyst is a critical decision that directly impacts process efficiency, product purity, and overall economic viability. For the synthesis of chiral molecules, ligands that can induce high stereoselectivity are paramount. Among these, (R)-7,7'-Bis(diphenylphosphino)-2,2',3,3'-tetrahydro-1,1'-spirobiindane, commonly known as (R)-SDP, has emerged as a powerful chiral diphosphine ligand for a variety of asymmetric transformations. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in large-scale synthesis, comparing its performance with alternative ligands and offering detailed experimental insights for researchers, scientists, and drug development professionals.
Performance Benchmarking: this compound vs. Alternative Ligands
The efficacy of a chiral ligand is primarily judged by its ability to deliver high enantioselectivity and catalytic activity at low catalyst loadings. Below, we present a comparative summary of this compound's performance against other well-established chiral ligands in key industrial reactions.
Asymmetric Hydrogenation of Ketones
The reduction of prochiral ketones to chiral alcohols is a fundamental transformation in organic synthesis. The performance of Ru-complexes of SDP ligands has been shown to be exceptional for this class of reactions, often surpassing that of the widely used BINAP ligand.
| Ligand | Substrate | Catalyst System | S/C Ratio | Enantioselectivity (ee) | Yield | Reference |
| (S)-SDP | Acetophenone | [((S)-SDP)Ru((R,R)-DPEN)Cl₂] | 5,000 | 90% | Quantitative | [1] |
| (S)-Xyl-SDP | Acetophenone | [((S)-Xyl-SDP)Ru((R,R)-DPEN)Cl₂] | 100,000 | 98% | Quantitative | [1] |
| (R)-BINAP | Acetophenone | [((R)-BINAP)Ru((R,R)-DPEN)Cl₂] | 5,000 | 87% | Quantitative | [1] |
S/C Ratio: Substrate-to-Catalyst Ratio DPEN: Diphenylethylenediamine Xyl-SDP: A derivative of SDP with 3,5-dimethylphenyl groups on the phosphorus atoms.
The data clearly indicates that derivatives of SDP can achieve significantly higher enantioselectivity and turnover numbers (as evidenced by the high S/C ratio) compared to BINAP in the asymmetric hydrogenation of acetophenone.[1]
Asymmetric Hydrogenation of Alkenes
This compound and its analogues have also demonstrated high efficiency in the asymmetric hydrogenation of various functionalized olefins.
| Ligand | Substrate Type | Catalyst System | Enantioselectivity (ee) | Reference |
| This compound | α-Dehydroamino acid esters | Rh(I)-complex | >95% | [2] |
| (R)-SKP | γ-Branched allylamines | Rh(I)-complex | 92% | [3] |
| (R)-BINAP | α-Dehydroamino acid esters | Rh(I)-complex | High | [4] |
SKP: A spiroketal-based bisphosphine ligand, an analogue of SDP.
While both SDP and BINAP families of ligands can provide high enantioselectivity, the optimal choice is often substrate-dependent.
Cost-Benefit Considerations
A comprehensive cost-benefit analysis must weigh the upfront cost of the catalyst against its performance benefits, which translate to downstream cost savings.
Cost Drivers for this compound:
-
Complex Synthesis: The synthesis of this compound is a multi-step process that starts from 1,1'-spirobiindane-7,7'-diol (SPINOL). The synthesis involves the resolution of enantiomers, which is often a costly step in large-scale production.[5]
-
High Purity Requirements: Ligands for asymmetric catalysis must be of very high purity to ensure reproducibility and high enantioselectivity, adding to the manufacturing cost.
-
Proprietary Technology: The synthesis of highly efficient chiral ligands is often protected by patents, which can influence their market price.
Performance Benefits and Cost Savings:
-
High Enantioselectivity: Superior enantioselectivity (often >99% ee) reduces the need for costly chiral purification steps, such as preparative chiral chromatography, which are often a major bottleneck and cost driver in large-scale synthesis.
-
High Catalytic Activity: The high turnover numbers achieved with SDP-based catalysts allow for very low catalyst loadings (high S/C ratios). This is particularly important when using expensive precious metal precursors like rhodium and ruthenium. A lower catalyst loading directly translates to lower cost per kilogram of product.
-
Reduced Waste: More efficient catalysis leads to higher yields and fewer byproducts, reducing waste disposal costs and improving the overall process mass intensity (PMI), a key metric for green chemistry.
-
Process Simplification: In some cases, a highly effective catalyst can enable a more streamlined synthetic route, potentially reducing the total number of synthetic steps and leading to significant cost savings in raw materials, solvents, and labor.
The Verdict:
While the initial investment in this compound may be higher than for some alternative ligands, its exceptional performance can lead to substantial overall cost savings in large-scale production. The economic viability of using this compound is most pronounced in processes where high enantiopurity is critical and where the cost of the final product can justify the use of a premium catalyst. For high-value products like active pharmaceutical ingredients (APIs), the benefits of higher yield, purity, and process efficiency will often outweigh the higher initial catalyst cost.
Experimental Protocols
To provide practical insights, we detail a general experimental protocol for the asymmetric hydrogenation of a ketone using a Ru-(S)-Tol-SDP catalyst, a derivative of SDP.
General Procedure for Asymmetric Hydrogenation of a Ketone
-
Catalyst Preparation (in situ): In an inert atmosphere glovebox, a solution of the ruthenium precursor, such as [RuCl₂(C₆H₆)]₂, and the (S)-Tol-SDP ligand in an appropriate solvent (e.g., DMF) is heated. After cooling, a chiral diamine co-ligand, such as (R,R)-DPEN, is added.
-
Hydrogenation Reaction: The ketone substrate is dissolved in a suitable solvent, typically an alcohol like 2-propanol, in a high-pressure autoclave. The pre-formed catalyst solution is then added, followed by a base (e.g., t-BuOK).
-
Reaction Execution: The autoclave is sealed, purged with hydrogen, and then pressurized to the desired hydrogen pressure (e.g., 10-50 atm). The reaction mixture is stirred at a controlled temperature until the reaction is complete.
-
Work-up and Analysis: After releasing the hydrogen pressure, the reaction mixture is worked up, which may involve filtration to remove the catalyst and evaporation of the solvent. The yield and enantiomeric excess of the chiral alcohol product are determined by standard analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a chiral stationary phase.
Visualizing the Process: Workflows and Catalytic Cycles
To further clarify the experimental and mechanistic aspects, the following diagrams are provided.
References
(R)-SDP in Asymmetric Catalysis: A Comparative Literature Review
For Researchers, Scientists, and Drug Development Professionals
(R)-SDP, a member of the spirodiphosphine ligand family, has emerged as a powerful tool in asymmetric catalysis, enabling the synthesis of chiral molecules with high enantioselectivity. This guide provides a comprehensive review of the applications of this compound and its analogues, offering a comparative analysis with other prominent chiral ligands, supported by experimental data, detailed protocols, and mechanistic insights.
Performance in Asymmetric Catalysis: A Quantitative Comparison
The efficacy of this compound and its derivatives is best illustrated through a direct comparison of their performance in key asymmetric transformations against other widely used chiral ligands, such as BINAP. The following tables summarize the enantiomeric excess (ee) and yield achieved in representative reactions.
Asymmetric Hydrogenation of Ketones
Ruthenium complexes of SDP ligands have demonstrated exceptional performance in the asymmetric hydrogenation of prochiral ketones, often exhibiting superior enantioselectivity compared to BINAP-based catalysts.
| Ligand | Substrate | Catalyst System | Temp (°C) | Pressure (atm H₂) | Yield (%) | ee (%) | Reference |
| (S)-Tol-SDP | Acetophenone | RuCl₂(Tol-SDP)(DPEN)/t-BuOK | RT | 8 | >99 | 98.2 (R) | [1] |
| (R)-Tol-BINAP | Acetophenone | RuCl₂((R)-Tol-BINAP)((R)-DABN) | RT | 6.8 | ~100 | 91 (R) | [1] |
| (S)-Tol-SDP | 1'-Acetonaphthone | RuCl₂(Tol-SDP)(DPEN)/t-BuOK | 30 | 8 | >99 | 99.1 (R) | [1] |
| (S)-BINAP | 1'-Acetonaphthone | RuCl₂((S)-BINAP)((S,S)-DPEN)/KO-t-C₄H₉ | 30 | 8 | >99 | 95 (S) | [1] |
| (S)-Xyl-SDP | 2-Acetylfuran | RuCl₂(Xyl-SDP)(DPEN)/t-BuOK | 30 | 8 | >99 | 97.3 (R) | [1] |
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
In the realm of palladium-catalyzed asymmetric allylic alkylation, SDP ligands have proven to be highly effective, affording products with excellent enantioselectivity.
| Ligand | Substrate | Nucleophile | Base | Yield (%) | ee (%) | Reference |
| This compound | 1,3-Diphenyl-2-propenyl acetate (B1210297) | Dimethyl malonate | BSA, KOAc | 98 | 96 | [2] |
| (R)-BINAP | 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | NaH | 95 | 88 | [3] |
| DMM-SDP | 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | ZnEt₂ | 99 | 99.1 | [2] |
| (S)-L52e (SDP analogue) | rac-1,3-diphenylallyl acetate | Dimethyl malonate | BSA, KOAc | >99 | 99.1 | [4] |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of catalytic reactions. Below are representative experimental protocols for the application of SDP-type ligands in asymmetric catalysis.
Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones with (S)-Tol-SDP
This protocol is adapted from established procedures for the asymmetric hydrogenation of aromatic ketones.[1]
1. Catalyst Precursor Preparation (in situ):
-
Under an inert atmosphere (e.g., in a glovebox), charge a Schlenk flask with [RuCl₂(benzene)]₂ (0.5 mol%) and (S)-Tol-SDP (1.1 mol%).
-
Add anhydrous, degassed 2-propanol (2.0 mL).
-
Stir the mixture at 80 °C for 10 minutes.
-
To the resulting solution, add (S,S)-DPEN (1.2 mol%) and a 1 M solution of t-BuOK in t-BuOH (1.0 mol%).
2. Hydrogenation Reaction:
-
In a separate vessel, dissolve the ketone substrate (1.0 mmol) in anhydrous, degassed 2-propanol (1.0 mL).
-
Transfer the substrate solution to an autoclave.
-
Add the prepared catalyst solution to the autoclave.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 8 atm).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature) for the required time.
3. Work-up and Analysis:
-
After the reaction, carefully vent the autoclave.
-
Quench the reaction with a few drops of water.
-
Pass the mixture through a short pad of silica (B1680970) gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) with this compound
The following is a general procedure for the palladium-catalyzed AAA of an allylic acetate with a soft nucleophile, which can be adapted for use with the this compound ligand.[3]
1. Catalyst Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Pd(η³-C₃H₅)Cl]₂ (0.5 mol%) and this compound (1.1 mol%) in anhydrous and degassed THF.
-
Stir the mixture at room temperature for 30 minutes to form the catalyst complex.
2. Reaction Setup:
-
To the flask containing the catalyst, add the allylic acetate substrate (1.0 equiv).
-
In a separate flask, prepare the nucleophile. For dimethyl malonate, it can be deprotonated with a suitable base (e.g., NaH or BSA/KOAc).
-
Add the solution of the activated nucleophile to the reaction mixture.
3. Reaction and Work-up:
-
Stir the reaction at the desired temperature (e.g., room temperature) and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Mechanistic Insights and Visualizations
Understanding the underlying mechanisms is key to rational ligand design and reaction optimization. The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for the key applications of this compound.
Catalytic Cycle of Ru-(R)-SDP Catalyzed Ketone Hydrogenation
The hydrogenation of ketones by Ru-(R)-SDP complexes is believed to proceed through a metal-ligand bifunctional mechanism, where both the metal center and the coordinated diamine ligand play active roles in the hydride and proton transfer steps.
Catalytic Cycle of Pd-(R)-SDP Catalyzed Asymmetric Allylic Alkylation
The palladium-catalyzed asymmetric allylic alkylation involves the formation of a π-allyl palladium intermediate, with the stereochemistry being determined by the subsequent nucleophilic attack, which is directed by the chiral this compound ligand.
Experimental Workflow Visualization
A generalized workflow for performing these asymmetric catalytic reactions is depicted below, highlighting the key stages from catalyst preparation to product analysis.
References
Safety Operating Guide
Proper Disposal of (R)-SDP: A Comprehensive Guide for Laboratory Professionals
For immediate reference, (R)-SDP waste should be treated as hazardous chemical waste and disposed of through a licensed environmental waste management company. Under no circumstances should it be disposed of down the drain or in regular trash.
This document provides detailed procedures for the safe handling and disposal of this compound [(R)-(+)-7,7'-Bis(diphenylphosphino)-2,2',3,3'-tetrahydro-1,1'-spirobiindane], a chiral phosphine (B1218219) ligand commonly used in synthetic chemistry. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
This compound is a solid, air-stable compound. However, like many organophosphorus compounds, it should be handled with care. A related compound, (R)-Xyl-SDP, is classified as acutely toxic if swallowed (Acute Toxicity, Oral, Category 4) with the hazard statement H302: "Harmful if swallowed".[1] Therefore, it is prudent to handle this compound with the same level of caution.
Personal Protective Equipment (PPE): When handling this compound in its solid form or in solution, the following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or a respirator is recommended.[1]
-
Protective Clothing: A standard laboratory coat.
Step-by-Step Disposal Procedures for this compound Waste
The proper disposal route for this compound depends on the form of the waste. Below are detailed protocols for each type of waste stream.
Unused or Expired this compound (Neat Compound)
-
Segregation and Labeling:
-
Keep the original this compound container tightly sealed.
-
If repackaging is necessary, use a clearly labeled, compatible container. The label must include the full chemical name, CAS number (917377-74-3), and appropriate hazard symbols.
-
-
Waste Collection:
-
Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
-
Disposal:
-
Arrange for pickup and disposal by a certified hazardous waste management company. Inform them of the nature of the chemical (solid organophosphorus compound).
-
Contaminated Labware and Solid Waste
This category includes items such as gloves, weighing paper, pipette tips, and empty containers that have come into direct contact with this compound.
-
Initial Decontamination:
-
Where feasible, rinse contaminated labware with a suitable organic solvent (e.g., acetone, ethanol) to remove gross contamination. Collect this solvent rinse as hazardous waste (see Section 3).
-
-
Collection:
-
Place all contaminated solid waste into a designated, clearly labeled hazardous waste bag or container.
-
The label should indicate "Hazardous Waste - Solid" and list this compound as a contaminant.
-
-
Disposal:
-
Dispose of the container through your institution's hazardous waste management service.
-
This compound in Solution and Reaction Residues
Solutions containing this compound and residues from reactions (e.g., mother liquors from crystallizations, chromatographic fractions) are considered hazardous waste.
-
Collection:
-
Collect all liquid waste containing this compound in a dedicated, sealed, and properly labeled waste container.
-
The label must clearly state "Hazardous Waste - Organic" and list all chemical components, including this compound and the solvents used.
-
-
Pre-treatment (Optional but Recommended):
-
For reaction mixtures where this compound was used as a ligand, a pre-treatment step can be employed to sequester the phosphine ligand, potentially simplifying the waste stream. One documented method involves the use of copper(I) chloride (CuCl) to precipitate the phosphine ligand as a copper complex. This solid can then be separated and disposed of as solid hazardous waste.
-
-
Disposal:
-
The collected liquid waste must be disposed of through a licensed hazardous waste disposal company.
-
Decontamination of Glassware and Equipment
Thorough decontamination of glassware and equipment is essential to prevent cross-contamination and ensure safety.
-
Initial Rinse:
-
Rinse the equipment with a suitable organic solvent (e.g., acetone) to remove the majority of the this compound residue. Collect this rinse as hazardous waste.
-
-
Chemical Inactivation (Oxidation):
-
Prepare a solution of an oxidizing agent, such as 10% aqueous sodium hypochlorite (B82951) (bleach) or a potassium permanganate (B83412) solution.
-
Carefully rinse the equipment with the oxidizing solution. The phosphine will be oxidized to the less hazardous phosphine oxide. Caution: This reaction can be exothermic. Perform this step in a fume hood.
-
-
Final Cleaning:
-
Wash the equipment with soap and water, followed by a final rinse with deionized water.
-
Summary of this compound Properties and Safety Information
| Property | Value | Source |
| Chemical Name | (R)-(+)-7,7'-Bis(diphenylphosphino)-2,2',3,3'-tetrahydro-1,1'-spirobiindane | Sigma-Aldrich |
| CAS Number | 917377-74-3 | |
| Molecular Formula | C₄₁H₃₄P₂ | |
| Appearance | Solid | |
| Storage Temperature | -20°C | |
| Hazard Class (related compound) | Acute Toxicity 4, Oral | [1] |
| Hazard Statement (related compound) | H302: Harmful if swallowed | [1] |
| Precautionary Statements (related compound) | P264, P270, P301 + P312, P501 | [1] |
| Recommended PPE | Eyeshields, Gloves, N95 dust mask | [1] |
This compound Disposal Workflow
Caption: Workflow for the proper disposal of different forms of this compound waste.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and waste disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical.
References
Essential Safety and Logistical Information for Handling (R)-SDP
(R)-SDP , with the chemical name (R)-(+)-7,7'-Bis(diphenylphosphino)-2,2',3,3'-tetrahydro-1,1'-spirobiindane , is a chiral phosphine (B1218219) ligand commonly used in asymmetric catalysis.[1] As a solid phosphine compound, it requires careful handling due to its potential sensitivity to air and moisture, and its specific health hazards. This document provides essential procedural guidance for the safe handling, storage, and disposal of this compound to ensure the safety of researchers, scientists, and drug development professionals.
Health and Safety Information
This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2]
Summary of Hazards:
| Hazard Statement | Description |
| H315 | Causes skin irritation.[2] |
| H319 | Causes serious eye irritation.[2] |
| H335 | May cause respiratory irritation.[2] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, and inhalation.
Recommended PPE for Handling this compound:
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against dust particles and potential splashes. |
| Hand Protection | Nitrile gloves (as a base layer) with an outer layer of butyl rubber or neoprene gloves. | Provides protection against chemical permeation and physical contact. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or a respirator with a particulate filter. | Prevents inhalation of the solid powder. |
| Body Protection | A flame-retardant lab coat, worn over clothing made of natural fibers (e.g., cotton). | Protects skin from spills and prevents ignition from potential pyrophoric byproducts. |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational Plan for Handling this compound
Due to its air-sensitive nature, this compound should be handled in an inert atmosphere to prevent degradation and the formation of potentially hazardous byproducts.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Put on all required personal protective equipment as specified in the table above.
-
Prepare a glovebox or Schlenk line with an inert atmosphere (e.g., nitrogen or argon).
-
Ensure all glassware and equipment are thoroughly dried and purged with an inert gas to remove air and moisture.[3]
-
-
Handling in an Inert Atmosphere:
-
Transfer the this compound container into the inert atmosphere of the glovebox or connect it to the Schlenk line.
-
Carefully open the container and weigh the desired amount of the solid.
-
Transfer the weighed this compound to the reaction vessel.
-
If required, dissolve the solid in a dry, degassed solvent suitable for the reaction.
-
-
Reaction and Work-up:
-
Perform the chemical reaction under a continuous inert atmosphere.
-
After the reaction is complete, any excess or unreacted phosphine ligand should be quenched safely. A common method is the addition of an oxidizing agent like a dilute solution of sodium hypochlorite (B82951) (bleach), added slowly and with cooling.
-
-
Cleanup:
-
Decontaminate all glassware and equipment that came into contact with this compound. This can be done by rinsing with a suitable solvent, followed by the careful addition of an oxidizing solution to destroy any residual phosphine.
-
Dispose of all waste materials according to the disposal plan outlined below.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety. All waste containing this compound or its byproducts should be treated as hazardous waste.
Logical Relationships in this compound Disposal
Caption: Logical flow for the disposal of this compound waste.
Step-by-Step Disposal Procedure:
-
Segregation of Waste:
-
Collect all waste materials containing this compound separately from other laboratory waste. This includes unreacted solid, reaction residues, contaminated solvents, and disposable equipment such as gloves and weighing paper.
-
-
Quenching of Reactive Waste:
-
For unreacted solid this compound and reaction residues, carefully quench the material. This can be done by suspending the waste in a high-boiling point solvent (e.g., toluene) and slowly adding a dilute oxidizing agent, such as sodium hypochlorite solution, with stirring and cooling. This will oxidize the phosphine to the less hazardous phosphine oxide.
-
For liquid waste, ensure any unreacted phosphine is quenched before collection.
-
-
Collection and Labeling:
-
Collect all treated and untreated waste in a designated, properly labeled hazardous waste container. The label should clearly state "Hazardous Waste," list the chemical contents, and include the appropriate hazard warnings.
-
-
Final Disposal:
-
Store the sealed hazardous waste container in a designated, well-ventilated area, away from incompatible materials.
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a certified hazardous waste disposal company.
-
Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₄₁H₃₄P₂ |
| Molecular Weight | 588.66 g/mol |
| Appearance | Solid |
| Melting Point | 198-203 °C |
| Storage Temperature | -20°C[4] |
| Solubility | Soluble in chloroform. |
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
